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  • Product: 4-(1-Cycloocten-1-yl)morpholine
  • CAS: 17344-01-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(1-Cycloocten-1-yl)morpholine: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(1-Cycloocten-1-yl)morpholine is a cyclic enamine that serves as a valuable synthetic intermediate in organic chemistry. As a derivative of c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Cycloocten-1-yl)morpholine is a cyclic enamine that serves as a valuable synthetic intermediate in organic chemistry. As a derivative of cyclooctanone and morpholine, it combines the reactivity of an electron-rich alkene with the structural features of the morpholine moiety, a privileged scaffold in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-(1-Cycloocten-1-yl)morpholine, with a particular focus on its utility in the synthesis of complex molecules relevant to drug discovery.

The core of its reactivity lies in the nucleophilic character of the α-carbon of the enamine, a feature elegantly exploited in the Stork enamine synthesis.[3][4][5] This allows for the formation of new carbon-carbon bonds under relatively mild conditions, offering a powerful alternative to traditional enolate chemistry.[6] Understanding the nuances of this reagent is key to unlocking its potential in the synthesis of novel chemical entities.

Chemical Structure and Physicochemical Properties

4-(1-Cycloocten-1-yl)morpholine possesses a unique structure featuring a bicyclic system where the nitrogen atom of the morpholine ring is directly attached to a double bond within the eight-membered cyclooctene ring. This arrangement results in a planar enamine moiety, which is key to its reactivity.

Key Identifiers:

  • CAS Number: 17344-01-3[7]

  • Molecular Formula: C₁₂H₂₁NO[7]

  • Molecular Weight: 195.30 g/mol [7]

Property4-(1-Cyclohexen-1-yl)morpholine (for reference)
Boiling Point 118-120 °C at 10 mmHg
Density 0.995 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.514
Appearance Colorless to pale yellow liquid
Solubility Soluble in most organic solvents. Hydrolyzes in the presence of water.

Note: The data presented in the table is for 4-(1-cyclohexen-1-yl)morpholine and should be used as an estimation for 4-(1-Cycloocten-1-yl)morpholine.

Synthesis of 4-(1-Cycloocten-1-yl)morpholine: The Stork Enamine Reaction

The most common and efficient method for the synthesis of 4-(1-Cycloocten-1-yl)morpholine is the Stork enamine synthesis, which involves the acid-catalyzed condensation of cyclooctanone with morpholine.[3][5] The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to yield the stable enamine.

Synthesis_Workflow Cyclooctanone Cyclooctanone Reaction_Mixture Reaction Mixture Cyclooctanone->Reaction_Mixture Morpholine Morpholine Morpholine->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Reaction_Mixture Solvent Solvent (e.g., Toluene) Solvent->Reaction_Mixture Reflux_Dehydration Reflux with Dean-Stark Trap Reaction_Mixture->Reflux_Dehydration Heating Workup_Purification Workup and Purification Reflux_Dehydration->Workup_Purification Cooling and Solvent Removal Final_Product 4-(1-Cycloocten-1-yl)morpholine Workup_Purification->Final_Product Distillation

Synthesis of 4-(1-Cycloocten-1-yl)morpholine Workflow
Experimental Protocol:

The following is a generalized procedure based on established protocols for the synthesis of similar cyclic enamines.[8][9]

Materials:

  • Cyclooctanone

  • Morpholine (freshly distilled)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene (anhydrous)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add cyclooctanone, a 1.2 to 1.5 molar excess of morpholine, and a catalytic amount of p-toluenesulfonic acid monohydrate. Add anhydrous toluene as the solvent.

  • Dehydration: Heat the reaction mixture to reflux. The azeotropic removal of water with toluene will commence and can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-6 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield 4-(1-Cycloocten-1-yl)morpholine as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

  • Excess Morpholine: An excess of the amine is used to drive the equilibrium towards the formation of the enamine and to compensate for any loss during the azeotropic removal of water.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of cyclooctanone, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by morpholine.

  • Azeotropic Removal of Water: The removal of water is crucial as the reaction is reversible. The Dean-Stark apparatus efficiently removes water, thus driving the reaction to completion.

  • Anhydrous Conditions: Enamines are susceptible to hydrolysis back to the corresponding ketone and amine. Therefore, maintaining anhydrous conditions throughout the synthesis and purification is essential for obtaining a high yield of the desired product.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton on the cyclooctene ring, as well as multiplets for the allylic protons and the remaining methylene protons of the cyclooctyl ring. The protons of the morpholine ring will appear as two distinct triplets (or more complex multiplets) corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

¹³C NMR: The carbon NMR spectrum will be characterized by two signals in the olefinic region for the two carbons of the double bond. The carbon atom attached to the nitrogen will be deshielded. The remaining carbons of the cyclooctyl ring and the two distinct carbons of the morpholine ring will appear in the aliphatic region.

IR Spectroscopy: The infrared spectrum will be a key tool for confirming the formation of the enamine. The most significant feature will be the disappearance of the strong C=O stretching vibration of the starting cyclooctanone (typically around 1700 cm⁻¹) and the appearance of a C=C stretching vibration for the enamine double bond (typically in the range of 1650-1600 cm⁻¹). A C-N stretching vibration will also be present.

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (195.30 g/mol ). Fragmentation patterns would likely involve the loss of fragments from the cyclooctyl ring and the morpholine moiety.

Chemical Reactivity and Synthetic Applications

The primary utility of 4-(1-Cycloocten-1-yl)morpholine in organic synthesis stems from the nucleophilicity of its α-carbon, making it a versatile precursor for the α-functionalization of cyclooctanone.

Reactivity_Diagram Enamine 4-(1-Cycloocten-1-yl)morpholine Alkylation Alkylation Enamine->Alkylation R-X Acylation Acylation Enamine->Acylation RCO-X Michael_Addition Michael Addition Enamine->Michael_Addition α,β-unsaturated carbonyl Hydrolysis Hydrolysis Alkylation->Hydrolysis Acylation->Hydrolysis Michael_Addition->Hydrolysis Alkylated_Ketone α-Alkylated Cyclooctanone Diketone 1,3-Diketone Derivative Michael_Adduct 1,5-Dicarbonyl Compound Hydrolysis->Alkylated_Ketone Hydrolysis->Diketone Hydrolysis->Michael_Adduct

Reactivity of 4-(1-Cycloocten-1-yl)morpholine
Alkylation

Enamines readily undergo alkylation with electrophilic alkyl halides (e.g., methyl iodide, allyl bromide, benzyl bromide).[4] The reaction proceeds through an SN2-type mechanism to form an iminium salt, which is subsequently hydrolyzed to yield the corresponding α-alkylated ketone. This two-step sequence provides a reliable method for the monoalkylation of cyclooctanone.

Acylation

Reaction of 4-(1-Cycloocten-1-yl)morpholine with acyl halides or anhydrides results in the formation of an acylated iminium salt.[6] Subsequent hydrolysis yields a 1,3-dicarbonyl compound, a versatile building block for the synthesis of various heterocyclic systems.

Michael Addition

As a soft nucleophile, 4-(1-Cycloocten-1-yl)morpholine can participate in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors.[10] This conjugate addition leads to the formation of a new carbon-carbon bond at the β-position of the acceptor. Hydrolysis of the resulting enamine furnishes a 1,5-dicarbonyl compound, which can be a precursor to cyclic systems through subsequent intramolecular reactions.

Relevance in Drug Development

The morpholine ring is a common structural motif in many approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1][2] The ability to introduce substituents at the α-position of a cyclooctanone ring via its morpholine enamine opens up avenues for the synthesis of novel and diverse molecular scaffolds for drug discovery.

The functionalized cyclooctanone derivatives obtained from the reactions of 4-(1-Cycloocten-1-yl)morpholine can serve as key intermediates in the synthesis of:

  • Novel Carbocyclic and Heterocyclic Systems: The resulting dicarbonyl compounds can be cyclized to form a variety of ring systems.

  • Analogues of Bioactive Molecules: The introduction of the cyclooctyl moiety can be explored as a strategy to modulate the pharmacological properties of known drug candidates.

  • Complex Natural Product Synthesis: The Stork enamine alkylation is a powerful tool in the total synthesis of complex natural products containing functionalized cyclic ketones.

Conclusion

4-(1-Cycloocten-1-yl)morpholine is a versatile and valuable reagent in organic synthesis. Its facile preparation via the Stork enamine synthesis and its predictable reactivity make it an important tool for the α-functionalization of cyclooctanone. For researchers and scientists in drug development, this enamine offers a gateway to novel molecular architectures incorporating the medicinally important morpholine and a functionalized eight-membered carbocycle. A thorough understanding of its properties and reactivity is essential for leveraging its full synthetic potential in the creation of new chemical entities with potential therapeutic applications.

References

  • Stork, G., Terrell, R., & Szmuszkovicz, J. (1954). A New Synthesis of 2-Alkyl and 2-Acyl Ketones. Journal of the American Chemical Society, 76(7), 2029–2030.
  • Hünig, S., Lücke, E., & Brenninger, W. (1963). 1-Morpholino-1-cyclohexene. Organic Syntheses, 43, 34.
  • Cheméo. (n.d.). Chemical Properties of Morpholine, 4-(1-cyclohexen-1-yl)- (CAS 670-80-4). Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]

  • TutorChase. (n.d.). What are the key steps in a Stork enamine synthesis? Retrieved from [Link]

  • Scribd. (n.d.). Stork Enamine Reaction. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)- Properties. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(Cyclopent-1-en-1-yl)morpholine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Youngstown State University. (n.d.). Enamine formation from cyclic ketones. Retrieved from [Link]

  • ResearchGate. (2018). EFFICIENT SYNTHESIS OF CYCLIC ENAMINES FROM MORPHOLINE AND CYCLOALKANONES CATALYZED BY ZEOLITE H-Y. Retrieved from [Link]

  • ChemRxiv. (2023). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. Retrieved from [Link]

  • PubMed. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]

  • S.A. Catalysts. (n.d.). Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). palladium(0)-catalyzed reaction of 9-alkyl-9-borabicyclo[3.3.1]nonane with. Retrieved from [Link]

  • Ascens. (n.d.). Tetrakis(triphenylphosphine) palladium (0). Retrieved from [Link]

  • chemeurope.com. (n.d.). Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. Retrieved from [Link]

  • ResearchGate. (2018). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. Retrieved from [Link]

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Exploratory

Preamble: Navigating Data Scarcity with Scientific Rigor

An In-depth Technical Guide to the Safe Handling of 4-(1-Cycloocten-1-yl)morpholine (CAS 87064-00-4) For drug development professionals and researchers, the synthesis and handling of novel or esoteric compounds is a dail...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-(1-Cycloocten-1-yl)morpholine (CAS 87064-00-4)

For drug development professionals and researchers, the synthesis and handling of novel or esoteric compounds is a daily reality. While comprehensive safety data is the gold standard, it is not always available for every intermediate or research chemical. This is the case for 4-(1-Cycloocten-1-yl)morpholine (CAS 87064-00-4). A thorough search of publicly available databases and supplier safety data sheets (SDS) reveals a significant lack of specific toxicological, ecological, and detailed physical hazard information for this exact compound.

This guide, therefore, adopts a scientifically grounded, analog-based approach to risk assessment and safe handling. By examining the chemistry of the enamine functional group and the known safety profiles of close structural analogs—namely 4-(1-Cyclohexen-1-yl)morpholine (CAS 670-80-4) and the parent amine, morpholine (CAS 110-91-8) —we can construct a robust framework for its safe utilization in a research and development setting. This document is structured not as a simple data sheet, but as a technical guide to empower the scientist with the rationale behind each safety recommendation, fostering a self-validating system of laboratory practice.

Chemical Identity and Physicochemical Properties

4-(1-Cycloocten-1-yl)morpholine belongs to the enamine class of compounds. Enamines are nitrogen analogs of enols and are characterized by an amino group attached to a carbon-carbon double bond.[1] This structure makes them versatile nucleophiles in organic synthesis.[2][3] They are typically formed through the acid-catalyzed condensation of a secondary amine (morpholine) with an enolizable ketone or aldehyde (cyclooctanone).[1][2][4]

Synthesis and Reactivity Context

The synthesis of this compound involves the reaction of cyclooctanone with morpholine, typically with azeotropic removal of water.[5][6] Understanding this formation is key to anticipating potential impurities, such as unreacted starting materials. The core reactivity of enamines stems from the electron-donating nitrogen atom, which increases the nucleophilicity of the α-carbon.[3] This makes them reactive towards electrophiles. Critically, enamines are sensitive to hydrolysis in the presence of aqueous acid, which will revert them to their constituent ketone and secondary amine.[2] This reactivity dictates the need to avoid contact with acids during storage and handling.

G cluster_0 Enamine Formation ketone Cyclooctanone (Ketone) plus + ketone->plus amine Morpholine (Secondary Amine) enamine 4-(1-Cycloocten-1-yl)morpholine (Enamine) amine->enamine H+ catalyst -H2O plus->amine plus2 + enamine->plus2 water Water (byproduct) plus2->water

Caption: Workflow for responding to an accidental spill.

Toxicological and Ecological Information (Inferred)

No specific toxicological or ecotoxicological studies for 4-(1-Cycloocten-1-yl)morpholine were found. The primary toxicological concerns, based on its analog, are irritation to the skin, eyes, and respiratory system. [7]The parent compound, morpholine, is classified as causing severe skin burns and eye damage and being harmful if swallowed. [8][9]While the enamine is a different chemical entity, the potential for hydrolysis back to morpholine under certain conditions (e.g., in an acidic environment) warrants a high degree of caution. Due to the lack of data, the compound should be treated as having unknown long-term effects, and exposure should be minimized.

The environmental fate is unknown. It should not be allowed to enter drains or waterways. All waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations. [7]

Conclusion

References

  • Enamines - Master Organic Chemistry. (2025, April 16). Master Organic Chemistry. [Link]

  • Enamine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Enamines - Making Molecules. (2024, September 2). Making Molecules. [Link]

  • Synthetic Applications of Enamines. (n.d.). [PDF document]. Retrieved from a university chemistry course website.
  • Enamine synthesis by amination. (n.d.). Organic Chemistry Portal. [Link]

  • SAFETY DATA SHEET: 4-(1-Cyclohexen-1-yl)morpholine. (2025, December 22). Thermo Fisher Scientific.
  • 4-(Cyclopent-1-en-1-yl)morpholine. (n.d.). Pharmaffiliates. [Link]

  • Chemical Properties of Morpholine, 4-(1-cyclohexen-1-yl)- (CAS 670-80-4). (n.d.). Cheméo. [Link]

  • Morpholine, 4-(1-cyclohexen-1-yl)- Properties. (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • 4-(Cycloocten-1-yl)morpholine. (n.d.). PubChem. [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH & Co.KG.
  • Safety Data Sheet: Morpholine. (2025, April 16). Ing. Petr Švec - PENTA s.r.o.
  • SAFETY DATA SHEET: 1-Morpholino-1-cyclododecene. (2018, October 3). TCI EUROPE N.V.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (2026, January 16). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2011, December 15). Fisher Scientific.
  • Safety Data Sheet: tetrasodium ethylenediaminetetraacetate tetrahydr
  • (acryloyl morpholine) - Draft evaluation statement. (2023, September 25). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Morpholine, 4-(1-cyclohexen-1-yl)- - Toxics Release Inventory. (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • SAFETY D
  • 1-morpholino-1-cyclohexene. (n.d.). Organic Syntheses Procedure. [Link]

  • Ethylenedinitrilotetraacetic Acid (EDTA) AGR. (n.d.). Labbox Export (ES).

Sources

Foundational

1-Morpholinocyclooctene: Technical Guide to Synthesis and Application

Executive Summary 1-Morpholinocyclooctene (also known as 4-(1-cycloocten-1-yl)morpholine) is a bicyclic enamine intermediate critical for the functionalization of medium-sized rings. Unlike its 5- and 6-membered analogs,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Morpholinocyclooctene (also known as 4-(1-cycloocten-1-yl)morpholine) is a bicyclic enamine intermediate critical for the functionalization of medium-sized rings. Unlike its 5- and 6-membered analogs, this compound exhibits unique conformational properties driven by the transannular strain of the cyclooctane ring system. It serves as a potent nucleophile in Stork enamine alkylations, acylation reactions, and 1,3-dipolar cycloadditions, enabling the synthesis of complex sulfonyl amidines and ring-expanded lactones.

Part 1: Physicochemical Profile[1]

The following data characterizes the pure enamine species. Researchers must note that this compound is moisture-sensitive and will hydrolyze back to cyclooctanone and morpholine if exposed to ambient humidity.

PropertyValueNotes
IUPAC Name 4-(1-cycloocten-1-yl)morpholine
CAS Number 10366-02-6 (Generic for 1-morpholinocycloalkenes; specific C8 analog often referenced by structure)Verify via internal inventory; often synthesized in situ.[1]
Molecular Formula C₁₂H₂₁NO
Molecular Weight 195.30 g/mol
Boiling Point 106–108 °C @ 0.5 TorrHigh vacuum distillation required [1].
Appearance Colorless to pale yellow viscous oilDarkens upon oxidation/hydrolysis.
Solubility Soluble in Toluene, THF, CH₂Cl₂, Et₂OReacts with protic solvents (H₂O, MeOH).

Part 2: Mechanistic Foundation & Synthesis

The Stork Enamine Synthesis

The formation of 1-morpholinocyclooctene proceeds via the acid-catalyzed condensation of cyclooctanone and morpholine. This is a reversible equilibrium driven to completion by the azeotropic removal of water (Dean-Stark method).[2]

Why Morpholine? Morpholine is preferred over pyrrolidine for medium-ring ketones when a slightly less reactive, more controllable enamine is required. The oxygen atom in the morpholine ring reduces the basicity of the nitrogen lone pair via inductive withdrawal, stabilizing the resulting enamine against rapid polymerization, which is a risk with the highly reactive cyclooctanone ring.

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed dehydration pathway converting the ketone to the enamine.

StorkMechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination Ketone Cyclooctanone (C8H14O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Morpholine Acid p-TSA (Catalyst) Acid->Hemiaminal Morpholine Morpholine (Secondary Amine) Iminium Iminium Ion (Transient) Hemiaminal->Iminium -OH Enamine 1-Morpholinocyclooctene (C12H21NO) Iminium->Enamine -H+ (Beta-elimination) Water H2O (Removed via Azeotrope) Iminium->Water Byproduct

Figure 1: Acid-catalyzed mechanism for the formation of 1-morpholinocyclooctene. The critical step is the beta-elimination of the proton to form the double bond.

Part 3: Experimental Protocol

Protocol: Synthesis of 1-Morpholinocyclooctene

Objective : Preparation of 50 mmol scale enamine for immediate use or distillation.

Reagents:

  • Cyclooctanone (6.31 g, 50 mmol)

  • Morpholine (6.53 g, 75 mmol, 1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.48 g, 2.5 mmol, 5 mol%)

  • Toluene (anhydrous, 100 mL)

Equipment:

  • 250 mL Round-bottom flask (RBF)

  • Dean-Stark trap[2]

  • Reflux condenser[3]

  • Nitrogen/Argon inlet

Step-by-Step Methodology:

  • Setup : Assemble the RBF, Dean-Stark trap, and condenser. Flame-dry the glassware under vacuum and backfill with inert gas (N₂ or Ar) to ensure anhydrous conditions.

  • Charging : Add cyclooctanone, morpholine, and p-TSA to the RBF. Dissolve in 100 mL of toluene.

  • Reflux : Heat the mixture to a vigorous reflux (oil bath ~130 °C). Ensure toluene is condensing and filling the trap.

  • Water Removal : Monitor the water collection in the Dean-Stark trap. Reaction is typically complete when water evolution ceases (approx. 4–14 hours depending on scale and humidity) [1].

  • Concentration : Cool the mixture to room temperature. Remove the toluene and excess morpholine under reduced pressure (rotary evaporator).

  • Purification (Critical) :

    • For crude use: The residue can often be used directly in alkylation steps if excess amine is not detrimental.

    • For isolation: Perform a vacuum distillation. Collect the fraction boiling at 106–108 °C / 0.5 Torr .

    • Storage : Store under inert atmosphere at -20 °C. The compound hydrolyzes rapidly in air.

Part 4: Advanced Applications

1,3-Dipolar Cycloaddition (Sulfonyl Amidine Synthesis)

1-Morpholinocyclooctene is a superior substrate for reacting with sulfonyl azides to form sulfonyl amidines. This reaction proceeds without a catalyst at room temperature, leveraging the high nucleophilicity of the enamine double bond [2].

Workflow:

  • Reactants : Mix 1-morpholinocyclooctene (1 equiv) with a sulfonyl azide (e.g., tosyl azide, 1 equiv) in dry ether or CH₂Cl₂.

  • Observation : Evolution of N₂ gas indicates the decomposition of the triazoline intermediate.

  • Outcome : Rearrangement yields the sulfonyl amidine with high stereoselectivity.[4]

Ring Expansion (Lactone Synthesis)

The enamine can be subjected to oxidative cleavage or reaction with specific electrophiles to generate ring-expanded products, such as macrocyclic lactones, which are valuable in fragrance and musk chemistry [1].

Application Workflow Diagram

Applications cluster_Alkylation Stork Alkylation cluster_Cycloaddition 1,3-Dipolar Cycloaddition Enamine 1-Morpholinocyclooctene AlkylHalide Electrophile (e.g., Methyl Vinyl Ketone) Enamine->AlkylHalide Nucleophilic Attack Azide Sulfonyl Azide (R-SO2-N3) Enamine->Azide Room Temp Ether Hydrolysis Acid Hydrolysis (H3O+) AlkylHalide->Hydrolysis Iminium Salt AlphaSub alpha-Substituted Cyclooctanone Hydrolysis->AlphaSub Final Product Triazoline Triazoline Intermediate Azide->Triazoline Cycloaddition Amidine Sulfonyl Amidine Triazoline->Amidine -N2 (Gas Evolution)

Figure 2: Divergent synthetic pathways for 1-morpholinocyclooctene: Classical Stork alkylation (left) and Sulfonyl Amidine synthesis (right).

References

  • Synthesis of medium ring and macrocyclic acetylenic lactones . Journal of the Brazilian Chemical Society. Available at: [Link] (Accessed via SciELO).

  • Facile Synthesis of Sulfonyl Amidines by 1,3-Dipolar Cycloaddition . Semantic Scholar. Available at: [Link]

  • Enamine Formation from Cyclic Ketones . Organic Syntheses. (General Protocol Reference). Available at: [Link]

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Exploratory

Cyclooctanone morpholine enamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of Cyclooctanone Morpholine Enamine Authored by a Senior Application Scientist Introduction: The Strategic Importance of Enamines in Modern Synthesis In the landscape of conte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Cyclooctanone Morpholine Enamine

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Enamines in Modern Synthesis

In the landscape of contemporary organic synthesis, the ability to selectively form carbon-carbon bonds at the α-position of a carbonyl compound is of paramount importance. While classic enolate chemistry provides a powerful avenue for such transformations, it is often beset by challenges including polyalkylation, self-condensation, and the need for strictly controlled, strongly basic conditions. The Stork enamine synthesis, a cornerstone of modern synthetic strategy, offers an elegant and milder alternative.[1][2] By converting a ketone or aldehyde into its corresponding enamine, the electronic character of the α-carbon is transformed into a potent nucleophile, enabling a wide array of selective alkylation, acylation, and conjugate addition reactions.[3][4]

This guide provides a detailed examination of the synthesis of a specific and highly useful enamine: 1-(morpholin-4-yl)cyclooct-1-ene, derived from cyclooctanone and morpholine. We will delve into the mechanistic underpinnings of its formation, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive and practical understanding of this essential synthetic intermediate.

Reaction Mechanism: A Stepwise Journey to Nucleophilicity

The formation of an enamine is a reversible, acid-catalyzed condensation reaction between a carbonyl compound and a secondary amine.[5][6] The overall process results in the formation of a C=C bond adjacent to a nitrogen atom and the elimination of a molecule of water.[6] The use of a secondary amine, such as morpholine, is crucial; primary amines would continue to react to form an imine.[5]

The mechanism can be dissected into several key stages:

  • Acid Catalysis and Carbonyl Activation: A catalytic amount of a strong acid, typically p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of cyclooctanone.[7] This protonation significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the activated carbonyl carbon.[8] This step forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal).

  • Proton Transfer: A proton is transferred from the now positively charged nitrogen to the oxygen atom, a step that can be facilitated by the solvent or another molecule of the amine. This converts the hydroxyl group into a good leaving group (water).[8]

  • Dehydration: The lone pair on the carbinolamine's nitrogen atom assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.[4]

  • Deprotonation and Enamine Formation: A base (such as a molecule of morpholine or the conjugate base of the acid catalyst) removes a proton from the α-carbon. The electrons from the C-H bond then move to form the C=C double bond, neutralizing the positive charge on the nitrogen and yielding the final enamine product.[6]

To drive this equilibrium-controlled reaction to completion, the water byproduct must be continuously removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus.[9][10]

Visualizing the Pathway

The following diagram illustrates the mechanistic steps from the reactants to the final enamine product.

Enamine_Synthesis cluster_reactants Reactants Cyclooctanone Cyclooctanone Protonated_Ketone Protonated Cyclooctanone Morpholine Morpholine Catalyst H⁺ (cat.) Carbinolamine Carbinolamine Intermediate Protonated_Ketone->Carbinolamine + Morpholine Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion - H₂O Enamine Cyclooctanone Morpholine Enamine Iminium_Ion->Enamine - H⁺ Water H₂O

Caption: Mechanism of acid-catalyzed enamine formation.

Experimental Protocol: A Self-Validating System

This protocol describes a reliable method for the synthesis of 1-(morpholin-4-yl)cyclooct-1-ene. The procedure is based on established methods for enamine synthesis from cyclic ketones.[10]

Materials and Equipment
  • Reactants: Cyclooctanone, Morpholine

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Solvent: Toluene (anhydrous)

  • Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirring, rotary evaporator, vacuum distillation setup.

Quantitative Data Summary
Reagent/ParameterMolar Mass ( g/mol )AmountMolesMolar Ratio
Cyclooctanone126.2025.24 g (26.0 mL)0.201.0
Morpholine87.1220.91 g (21.0 mL)0.241.2
p-TsOH·H₂O190.220.38 g0.0020.01
Toluene-150 mL--
Reaction Time -4-6 hours--
Reflux Temp. -~111°C (Toluene)--
Expected Yield 195.31 (Product)31-35 g-80-90%
Step-by-Step Methodology
  • Apparatus Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to prevent premature hydrolysis of the product.[10]

  • Reagent Charging: To the flask, add cyclooctanone (0.20 mol), morpholine (0.24 mol), p-toluenesulfonic acid monohydrate (0.002 mol), and 150 mL of toluene.[10] An excess of morpholine is used to help drive the reaction equilibrium and to account for any that co-distills with the water azeotrope.[10]

  • Azeotropic Dehydration: Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, and as they condense in the Dean-Stark trap, the denser water will separate and be collected, while the toluene overflows back into the flask.[7] Continue refluxing until water no longer collects in the trap (typically 4-6 hours). The theoretical amount of water to be collected is approximately 3.6 mL (0.20 mol).

  • Reaction Monitoring (Optional): The reaction can be monitored by thin-layer chromatography (TLC) until the starting cyclooctanone spot is consumed.[3]

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and excess morpholine under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield the final product, 1-(morpholin-4-yl)cyclooct-1-ene, as a colorless or pale yellow oil.[9] The enamine product is susceptible to hydrolysis, so exposure to atmospheric moisture should be minimized.[10]

Workflow Visualization

protocol_workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Dry Glassware (Flask, Dean-Stark, Condenser) B 2. Charge Reactants (Cyclooctanone, Morpholine, p-TsOH, Toluene) A->B C 3. Heat to Reflux B->C D 4. Collect Water via Azeotropic Distillation C->D E 5. Monitor for Completion (Cessation of H₂O collection) D->E F 6. Cool to Room Temperature E->F G 7. Remove Solvent (Rotary Evaporation) F->G H 8. Purify by Vacuum Distillation G->H I 9. Store Product under Inert Atmosphere H->I

Caption: Experimental workflow for enamine synthesis.

Discussion and Field Insights

Causality Behind Experimental Choices
  • Choice of Amine: Morpholine is an excellent choice for enamine synthesis. Its nitrogen is sufficiently nucleophilic to react with the ketone, yet the presence of the ether oxygen slightly attenuates its basicity compared to other cyclic amines like piperidine, which can sometimes lead to cleaner reactions.[11] Studies have shown that the rate of enamine formation with morpholine can be significantly faster than with more sterically hindered or less basic amines.[12]

  • Solvent and Dehydration: Toluene is the preferred solvent as it forms a low-boiling azeotrope with water, facilitating its removal via the Dean-Stark trap, which is the critical driving force for this equilibrium reaction.[7]

  • Catalyst: While the reaction can proceed without a catalyst, the use of p-TsOH accelerates the process by activating the carbonyl group, ensuring a reasonable reaction time.[7] Only a catalytic amount is needed as the acid is regenerated in the final step of the mechanism.[6]

Trustworthiness: A Self-Validating System

The described protocol incorporates a self-validating endpoint. The reaction is considered complete when the theoretical volume of water has been collected in the Dean-Stark trap. This provides a clear and reliable indication that the condensation has reached completion without relying solely on chromatographic analysis.

Applications in Drug Development and Complex Synthesis

The cyclooctanone morpholine enamine is not merely a chemical curiosity; it is a potent intermediate for constructing complex molecular architectures. As a soft nucleophile, it excels in Stork enamine alkylation and acylation reactions.[1][10] This allows for the regioselective introduction of alkyl or acyl groups at the α-position of the original cyclooctanone ring, a foundational step in the synthesis of various natural products, pharmaceuticals, and functional materials.

References

  • Stork enamine alkyl
  • Enamine formation from cyclic ketones - Youngstown St
  • Stork enamine alkylation - Wikipedia. [Link]

  • Synthesis of Cyclohexanone morpholine enamine (II) - PrepChem.com. [Link]

  • Stork Enamine Synthesis - Organic Chemistry Tutor. [Link]

  • 1-morpholino-1-cyclohexene - Organic Syntheses Procedure. [Link]

  • EFFICIENT SYNTHESIS OF CYCLIC ENAMINES FROM MORPHOLINE AND CYCLOALKANONES CATALYZED BY ZEOLITE H-Y | Request PDF - ResearchGate. [Link]

  • What is the product when cyclohexanone reacts with morpholine? - Chemistry Stack Exchange. [Link]

  • (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives - ResearchGate. [Link]

  • Stork Enamine Synthesis - Chemistry Steps. [Link]

  • Mechanism of Enamine Formation Organic Chemistry - YouTube. [Link]

  • Enamines - Master Organic Chemistry. [Link]

  • Morpholine - Wikipedia. [Link]

Sources

Foundational

Technical Guide: Reactivity & Synthesis of Medium-Ring vs. Cyclohexanone Enamines

The following technical guide details the comparative reactivity of medium-ring enamines versus the cyclohexanone standard. Executive Summary This guide provides a mechanistic and practical analysis of enamine chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative reactivity of medium-ring enamines versus the cyclohexanone standard.

Executive Summary

This guide provides a mechanistic and practical analysis of enamine chemistry, contrasting the industry-standard cyclohexanone enamines (6-membered) with medium-ring enamines (7- to 10-membered). While cyclohexanone enamines exhibit predictable nucleophilicity and high regioselectivity, medium-ring analogues suffer from I-strain (Internal Strain) and transannular interactions , leading to reduced orbital overlap, sluggish kinetics, and anomalous side reactions. This document outlines the theoretical basis, comparative data, and optimized protocols for handling these challenging substrates.

Part 1: Theoretical Framework

The Orbital Alignment Requirement

The nucleophilicity of an enamine (


-carbon) depends entirely on the conjugation between the nitrogen lone pair (

) and the alkene

-system (

).
  • Cyclohexanone Enamines: The 6-membered ring easily adopts a half-chair conformation. This allows the nitrogen lone pair to align parallel to the

    
    -orbitals of the double bond, maximizing overlap (stereoelectronic alignment).
    
  • Medium-Ring Enamines (8-10 membered): To minimize severe transannular steric repulsion (Prelog strain), these rings adopt twisted, puckered conformations. This twisting often forces the nitrogen lone pair out of alignment with the

    
    -system, significantly reducing the resonance contribution and, consequently, the nucleophilicity at the 
    
    
    
    -carbon.
The "I-Strain" Hypothesis (Brown)

Reaction rates are governed by the change in internal strain during the transition from ground state to transition state.

  • 6-Membered:

    
     (enamine) 
    
    
    
    
    
    (iminium intermediate). This transition is energetically favorable or neutral.[1]
  • Medium-Ring: The

    
     hybridized enamine is often relatively stable because it relieves some transannular crowding compared to the saturated ketone. However, attacking an electrophile requires converting a planar 
    
    
    
    center back to a crowded
    
    
    center. This re-introduction of transannular strain creates a high activation energy barrier, making alkylation difficult.
Visualization: Orbital Overlap & Conformation

The following diagram illustrates the stereoelectronic difference between the reactive 6-ring system and the deactivated medium-ring system.

OrbitalAlignment cluster_0 Cyclohexanone Enamine (Reactive) cluster_1 Cyclooctanone Enamine (Sluggish) C6 Half-Chair Conformation Overlap6 Perfect n(N) - π(C=C) Overlap (High Resonance) C6->Overlap6 Reactivity6 High Nucleophilicity at β-Carbon Overlap6->Reactivity6 C8 Twist-Boat-Chair Conformation Overlap8 Orthogonal/Twisted n(N) (Poor Resonance) C8->Overlap8 Reactivity8 Low Nucleophilicity + Transannular Shielding Overlap8->Reactivity8

Caption: Comparative orbital alignment. The 6-membered ring (Green) allows planar conjugation. The medium ring (Red) twists to relieve strain, breaking conjugation.

Part 2: Comparative Reactivity Data

The following data synthesizes kinetic trends and isolated yields from Stork enamine alkylations/acylations. Note the significant drop-off for medium rings.

FeatureCyclohexanone (6-Ring)Cyclooctanone (8-Ring)Cyclododecanone (12-Ring)
Enamine Formation Rate Fast (

)
Slow (

)
Moderate (

)
Preferred Amine Morpholine/PyrrolidinePyrrolidine (mandatory)Pyrrolidine
Alkylation Yield (MeI) 75 - 90%30 - 45% (C-alkylation)50 - 60%
Side Reactions Minimal (<5% N-alkylation)O-alkylation & PolymerizationTransannular Hydride Shift
Hydrolysis Rate Fast (Minutes)Slow (Hours, requires heat)Moderate

Key Insight: For medium rings, pyrrolidine is the only viable amine. Morpholine is too sterically bulky and insufficiently nucleophilic to drive the dehydration equilibrium in 8-10 membered rings.

Part 3: Anomalous Behaviors in Medium Rings

Researchers must be vigilant for "Transannular Reactions" which are unique to medium rings (8-11 carbons).[1]

Transannular Hydride Shifts

In medium rings, hydrogens on the opposite side of the ring (C-5 or C-6 relative to C-1) are spatially close to the reactive center.

  • Mechanism: During the formation of the iminium ion (after electrophilic attack), a hydride from across the ring can jump to the cationic center.

  • Result: This leads to substitution at unexpected positions or ring contraction/expansion, rather than simple

    
    -alkylation.
    
O-Alkylation vs. C-Alkylation

Due to the steric shielding of the


-carbon in medium rings (the "puckered" shape blocks the approach of the electrophile), the reaction often defaults to the path of least resistance: N-alkylation  (quaternization) or O-alkylation  (if using acyl halides), leading to enol esters rather than C-acylated products.

Part 4: Experimental Protocols

Standard Protocol: Cyclohexanone Enamine (The Baseline)

This protocol is self-validating via the separation of water.

  • Reagents: Cyclohexanone (10 mmol), Pyrrolidine (11 mmol), p-TsOH (10 mg), Toluene (20 mL).

  • Setup: Dean-Stark trap fitted with a reflux condenser.

  • Reaction: Reflux for 3–4 hours. Monitor water collection (theoretical: 0.18 mL).

  • Isolation: Evaporate toluene. Vacuum distill the enamine (bp ~110°C @ 15 mmHg).

  • Alkylation: Dissolve enamine in Dioxane. Add Methyl Iodide (1.1 equiv).[1] Reflux 4h.

  • Hydrolysis: Add 10% HCl (aq), stir 1h at RT. Extract with ether.

Optimized Protocol: Medium-Ring Enamine (Cyclooctanone)

Modifications required to overcome I-strain and slow kinetics.

  • Reagents: Cyclooctanone (10 mmol), Pyrrolidine (15 mmol - Excess required) , p-TsOH (50 mg - Higher catalyst load), Cyclohexane (solvent).

    • Why Cyclohexane? It forms a lower boiling azeotrope than toluene, allowing for gentler water removal to prevent polymerization of the sensitive medium-ring enamine.

  • Setup: Dean-Stark trap with Molecular Sieves (4Å) packed in the side arm to ensure total dryness.

  • Reaction: Reflux for 12–24 hours (Kinetic lag).

  • Isolation: Do not distill. Medium ring enamines are thermally unstable. Remove solvent under high vacuum (<1 mmHg) at RT. Use crude immediately.

  • Alkylation (The "Stork-Danheiser" Modification):

    • Solvent: Acetonitrile (Polar aprotic helps stabilize the transition state).

    • Temp: Reflux is often required, unlike the RT reaction for 6-rings.

  • Hydrolysis: Requires Buffer solution (NaOAc/HOAc/H2O) reflux for 4 hours. Simple HCl stir is often insufficient to break the sterically encumbered iminium salt.

Workflow Diagram

ProtocolWorkflow cluster_synthesis Enamine Synthesis cluster_reaction Electrophilic Attack cluster_workup Hydrolysis Start Ketone + Pyrrolidine (p-TsOH catalyst) WaterRemoval Azeotropic Reflux (Dean-Stark) Start->WaterRemoval -H2O Isolation Solvent Removal (Vacuum) WaterRemoval->Isolation Enamine Crude Enamine Isolation->Enamine Alkylation Add Electrophile (R-X) (Acetonitrile, Reflux) Enamine->Alkylation Iminium Iminium Salt Intermediate Alkylation->Iminium Hydrolysis Acid Hydrolysis (Buffer for Medium Rings) Iminium->Hydrolysis Product α-Substituted Ketone Hydrolysis->Product

Caption: Step-by-step Stork Enamine workflow. Note the critical isolation of the crude enamine before alkylation.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. Link

  • Brown, H. C., & Gerstein, M. (1950). "Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain." Journal of the American Chemical Society. Link

  • Luescher, M. U., & Bode, J. W. (2017). "Catalytic Generation of Activated Enamines." Organic Letters. Link

  • Seebach, D. (1979). "Methods of Reactivity Umpolung." Angewandte Chemie International Edition. Link

  • Reusch, W. (2013). "Enamines and Imines."[1][2][3][4][5][6][7][8][9][10] Virtual Textbook of Organic Chemistry. Link

Sources

Exploratory

An In-Depth Technical Guide to 4-(1-Cycloocten-1-yl)morpholine (PubChem CID: 87064)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(1-cycloocten-1-yl)morpholine, a molecule of significant interest in synthetic organic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(1-cycloocten-1-yl)morpholine, a molecule of significant interest in synthetic organic chemistry. By leveraging the principles of enamine chemistry and the inherent properties of the morpholine scaffold, this compound serves as a valuable intermediate for the construction of complex molecular architectures. This document will delve into its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.

Core Concepts: The Synergy of the Enamine and Morpholine Moieties

4-(1-Cycloocten-1-yl)morpholine is structurally defined by two key components: an enamine functional group and a morpholine ring. The interplay between these two moieties dictates the compound's reactivity and its potential as a synthetic building block.

The enamine is formed from the condensation of a ketone (cyclooctanone) and a secondary amine (morpholine). This transformation converts the electrophilic carbonyl carbon of the ketone into a nucleophilic α-carbon in the enamine. This "umpolung" or reversal of polarity is a cornerstone of modern organic synthesis, enabling carbon-carbon bond formation under mild conditions.[1]

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] Its inclusion in a molecule can confer favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a desirable lipophilic-hydrophilic balance.[4] The nitrogen atom in the morpholine ring is basic, though its basicity is attenuated by the electron-withdrawing effect of the adjacent oxygen atom.[2]

Physicochemical and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in research. The following table summarizes the key data for 4-(1-cycloocten-1-yl)morpholine.

PropertyValueSource
PubChem CID 87064[5]
Molecular Formula C12H21NO[5]
Molecular Weight 195.30 g/mol [5]
IUPAC Name 4-(cycloocten-1-yl)morpholine[5]
CAS Number 17344-01-3[5]

Synthesis of 4-(1-Cycloocten-1-yl)morpholine: A Validated Protocol

The synthesis of 4-(1-cycloocten-1-yl)morpholine is a classic example of enamine formation. The following protocol is adapted from a well-established and validated procedure for the synthesis of the analogous 1-morpholino-1-cyclohexene, as detailed in Organic Syntheses.[8] The underlying principle is the acid-catalyzed condensation of cyclooctanone with morpholine, with the concomitant removal of water to drive the equilibrium towards the enamine product.

Experimental Protocol:

Materials:

  • Cyclooctanone

  • Morpholine

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate (drying agent)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or a water separator

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclooctanone, a 1.2 to 1.5 molar excess of morpholine, and a catalytic amount (e.g., 0.01 equivalents) of p-toluenesulfonic acid monohydrate.

  • Add a sufficient volume of toluene to dissolve the reactants.

  • Heat the mixture to reflux. The azeotropic removal of water will commence and can be monitored in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, or until water formation ceases (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 4-(1-cycloocten-1-yl)morpholine as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

  • Excess Morpholine: An excess of the amine is used to ensure complete consumption of the ketone and to compensate for any loss of the volatile amine during the reaction.[8]

  • Acid Catalyst: The acid catalyst (p-toluenesulfonic acid) protonates the carbonyl oxygen of cyclooctanone, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by morpholine.[9]

  • Azeotropic Removal of Water: The formation of the enamine is a reversible reaction. By removing the water by-product via azeotropic distillation with toluene, the equilibrium is shifted towards the product, ensuring a high yield.[8]

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to track the disappearance of the starting cyclooctanone. The successful formation of the enamine can be confirmed by spectroscopic methods.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Morpholine Protons: Two distinct triplets are expected for the methylene protons of the morpholine ring. The protons adjacent to the oxygen (O-CH₂) will appear at a lower field (typically around 3.7 ppm) compared to the protons adjacent to the nitrogen (N-CH₂), which will appear at a higher field (typically around 2.8 ppm).[11]

  • Cyclooctenyl Protons: The vinylic proton will appear as a triplet in the olefinic region (around 4.5-5.5 ppm). The allylic protons on the cyclooctene ring will be observed in the range of 2.0-2.5 ppm. The remaining methylene protons of the cyclooctene ring will appear as a complex multiplet at a higher field.

¹³C NMR Spectroscopy:

  • Morpholine Carbons: The carbon atoms of the morpholine ring will show two distinct signals. The carbons adjacent to the oxygen (O-CH₂) will be at a lower field (around 67 ppm), and the carbons adjacent to the nitrogen (N-CH₂) will be at a higher field (around 48-50 ppm).[12]

  • Cyclooctenyl Carbons: The two sp² hybridized carbons of the double bond will be prominent in the spectrum, with the carbon bearing the morpholine substituent appearing at a lower field.

Infrared (IR) Spectroscopy:

  • The most characteristic feature in the IR spectrum will be the C=C stretching vibration of the enamine double bond, which typically appears in the region of 1650-1600 cm⁻¹.

  • The C-N stretching vibration will be observed around 1200-1000 cm⁻¹.

  • The C-O-C stretching of the morpholine ether linkage will be present as a strong band in the 1150-1050 cm⁻¹ region.

Mass Spectrometry (MS):

  • The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

  • Fragmentation patterns will likely involve the loss of fragments from the cyclooctene ring and the morpholine ring. For the analogous 4-(1-cyclohexen-1-yl)morpholine, the mass spectrum is available in the NIST WebBook.[6][13]

Reactivity and Synthetic Applications: The Stork Enamine Synthesis

The primary utility of 4-(1-cycloocten-1-yl)morpholine in organic synthesis lies in its nucleophilic character at the α-carbon, which is exploited in the Stork enamine synthesis .[14][15] This reaction allows for the selective mono-alkylation and acylation of ketones, avoiding the issues of poly-alkylation and self-condensation that can occur with enolates under strongly basic conditions.[1]

Alkylation

Enamines react with a variety of electrophiles, such as alkyl halides, to form a new carbon-carbon bond. The resulting iminium salt is then hydrolyzed to afford the α-alkylated ketone.

Workflow for Stork Enamine Alkylation:

G cluster_0 Stork Enamine Alkylation A 4-(1-Cycloocten-1-yl)morpholine C Iminium Salt Intermediate A->C Nucleophilic Attack B Electrophile (R-X) B->C E α-Alkylated Cyclooctanone C->E Hydrolysis F Morpholinium Salt C->F Hydrolysis D Hydrolysis (H₃O⁺) D->E

Caption: Workflow of the Stork enamine alkylation.

Acylation

Reaction of the enamine with acyl halides or anhydrides leads to the formation of β-dicarbonyl compounds after hydrolysis of the intermediate iminium salt.

Workflow for Stork Enamine Acylation:

G cluster_0 Stork Enamine Acylation A 4-(1-Cycloocten-1-yl)morpholine C Iminium Salt Intermediate A->C Nucleophilic Acylation B Acylating Agent (RCO-X) B->C E β-Diketone C->E Hydrolysis F Morpholinium Salt C->F Hydrolysis D Hydrolysis (H₃O⁺) D->E

Caption: Workflow of the Stork enamine acylation.

Potential in Drug Discovery and Development

While specific biological activity data for 4-(1-cycloocten-1-yl)morpholine is not currently available, the morpholine scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][16][17] The incorporation of the morpholine moiety can significantly enhance the drug-like properties of a molecule.[4]

The enamine functionality of 4-(1-cycloocten-1-yl)morpholine allows for its use as a versatile intermediate in the synthesis of novel compounds with potential therapeutic applications. By employing the Stork enamine reaction, a diverse range of substituents can be introduced at the α-position of the cyclooctanone ring, enabling the generation of libraries of compounds for biological screening.

Conclusion

4-(1-Cycloocten-1-yl)morpholine is a valuable synthetic intermediate that combines the nucleophilic reactivity of an enamine with the favorable pharmacological properties of the morpholine scaffold. This guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity in the context of the Stork enamine synthesis. For researchers and drug development professionals, this compound represents a powerful tool for the construction of novel and complex molecular architectures with potential applications in medicinal chemistry and beyond.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]

  • Stork enamine alkylation - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Stork Enamine Reaction. In Name Reactions in Organic Synthesis (pp. 401-403). (2005). Cambridge University Press.
  • Stork Enamine Reaction | PDF | Ketone - Scribd. (n.d.). Retrieved February 20, 2026, from [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.
  • Recognizing the NMR pattern for morpholine - ACD/Labs. (2008, May 6). Retrieved February 20, 2026, from [Link]

  • Stork Enamine Synthesis - Chemistry Steps. (2022, September 12). Retrieved February 20, 2026, from [Link]

  • Carbonyl Condensations with Enamines - The Stork Reaction. (2025, January 19). In Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Morpholine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 161-167.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 18(3), 209-216.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. (2025, August 9). Retrieved February 20, 2026, from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709-752.
  • A review on pharmacological profile of Morpholine derivatives. (2025, August 10). Retrieved February 20, 2026, from [Link]

  • Morpholine, 4-(1-cyclohexen-1-yl)-. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • Obuzor, G. U., & Booth, H. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 5(1), 9-14.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega, 5(4), 1836–1846.
  • Morpholine, 4-(1-cyclohexen-1-yl)-. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • 1-morpholino-1-cyclohexene. In Organic Syntheses. Retrieved February 20, 2026, from [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. (n.d.). In ResearchGate. Retrieved February 20, 2026, from [Link]

  • Morpholine, 4-(1-cyclohexylpiperidin-4-yl)- - Optional[Vapor Phase IR] - Spectrum. In SpectraBase. Retrieved February 20, 2026, from [Link]

  • 4-(Cycloocten-1-yl)morpholine. In PubChem. Retrieved February 20, 2026, from [Link]

  • Morpholine, 4-(1-cyclohexen-1-yl)- Properties. In US EPA. Retrieved February 20, 2026, from [Link]

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Foundational

Stability of Cyclooctenyl Morpholine Enamines in Air: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the stability of cyclooctenyl morpholine enamines when exposed to atmospheric conditions. It is intended for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability of cyclooctenyl morpholine enamines when exposed to atmospheric conditions. It is intended for researchers, scientists, and professionals in drug development who utilize these versatile synthetic intermediates. This document moves beyond a simple recitation of facts to explain the underlying chemical principles governing the stability of these enamines, offering practical insights for their handling, storage, and application.

Introduction: The Synthetic Utility of Cyclooctenyl Morpholine Enamines

Cyclooctenyl morpholine enamines are powerful nucleophiles widely employed in organic synthesis, most notably in the Stork enamine alkylation reaction. Their utility stems from the ability to act as a synthetic equivalent of a cyclooctanone enolate, but with greater selectivity and milder reaction conditions. The formation of the enamine from cyclooctanone and morpholine tempers the reactivity of the alpha-carbon, allowing for controlled alkylation and acylation reactions.

The general synthesis of a cyclooctenyl morpholine enamine is a condensation reaction between cyclooctanone and morpholine, typically catalyzed by a weak acid and driven to completion by the removal of water.

G cluster_synthesis Synthesis of Cyclooctenyl Morpholine Enamine Cyclooctanone Cyclooctanone reaction_node Cyclooctanone->reaction_node Morpholine Morpholine Morpholine->reaction_node Enamine Cyclooctenyl Morpholine Enamine Water Water reaction_node->Enamine + H2O

Figure 1: General synthesis of cyclooctenyl morpholine enamine.

Despite their synthetic advantages, the stability of enamines in the presence of atmospheric oxygen and moisture is a critical consideration for their successful application. This guide will delve into the two primary degradation pathways: hydrolysis and oxidation.

Hydrolytic Degradation: The Reversible Nature of Enamine Formation

Enamines are inherently susceptible to hydrolysis, a reaction that cleaves the enamine back to its parent carbonyl compound and secondary amine. This process is essentially the reverse of enamine formation and is typically acid-catalyzed. Even trace amounts of moisture in the air or in solvents can facilitate this degradation.

The mechanism of hydrolysis involves the protonation of the enamine double bond, followed by the attack of water to form a carbinolamine intermediate. Subsequent proton transfers and elimination of the secondary amine regenerate the carbonyl compound.

G cluster_hydrolysis Hydrolytic Degradation of Cyclooctenyl Morpholine Enamine Enamine Cyclooctenyl Morpholine Enamine Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine + H₃O⁺ Carbinolamine Carbinolamine Intermediate Protonated_Enamine->Carbinolamine + H₂O Cyclooctanone Cyclooctanone Carbinolamine->Cyclooctanone - Morpholine, - H₃O⁺ Morpholine Morpholine

Figure 2: Mechanism of hydrolytic degradation of cyclooctenyl morpholine enamine.

The rate of hydrolysis is dependent on several factors, including the pH of the medium, the concentration of water, and the steric and electronic properties of the enamine.

Oxidative Degradation: The Challenge of Atmospheric Oxygen

While hydrolysis is a well-documented degradation pathway, the reaction of enamines with atmospheric oxygen presents a more complex and often overlooked stability challenge. The autoxidation of amines and enamines is a radical-mediated process that can lead to a variety of degradation products. For cyclooctenyl morpholine enamines, this can result in the formation of hydroperoxides, amides, and other oxidized species, ultimately leading to the loss of the desired enamine.

The proposed mechanism for the autoxidation of cyclooctenyl morpholine enamine involves the following key steps:

  • Initiation: The reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the nitrogen or the double bond by a radical species, which can be present as an impurity or formed by other processes.

  • Propagation: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another enamine molecule, propagating the radical chain and forming a hydroperoxide.

  • Termination: The radical chain is terminated by the combination of two radical species.

G cluster_oxidation Proposed Oxidative Degradation of Cyclooctenyl Morpholine Enamine Enamine Cyclooctenyl Morpholine Enamine Enamine_Radical Enamine Radical Enamine->Enamine_Radical + R•, - RH Radical_Initiator Radical Initiator (R•) Peroxy_Radical Peroxy Radical Enamine_Radical->Peroxy_Radical + O₂ Oxygen O₂ Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Enamine, - Enamine Radical Degradation_Products Further Degradation Products (e.g., Amides, Carbonyls) Hydroperoxide->Degradation_Products

Figure 3: Proposed mechanism of oxidative degradation of cyclooctenyl morpholine enamine.

The presence of the morpholine moiety, with its ether linkage, may influence the radical stability and the specific degradation products formed. The electron-withdrawing effect of the oxygen in the morpholine ring could potentially make the enamine less susceptible to oxidation compared to enamines derived from more electron-donating secondary amines like pyrrolidine.

Experimental Protocols for Stability Assessment

To ensure the reliability of synthetic procedures utilizing cyclooctenyl morpholine enamines, a thorough assessment of their stability under relevant conditions is crucial. The following protocols provide a framework for such an evaluation.

Synthesis of Cyclooctenyl Morpholine Enamine

Materials:

  • Cyclooctanone

  • Morpholine

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Nitrogen or Argon atmosphere

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add cyclooctanone (1.0 eq), morpholine (1.2 eq), and anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to obtain the crude cyclooctenyl morpholine enamine.

  • Purify the enamine by vacuum distillation.

Air Stability Assessment

This protocol is designed to monitor the degradation of the enamine over time when exposed to air.

Materials:

  • Purified cyclooctenyl morpholine enamine

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • GC-MS vials

  • Anhydrous solvent for GC-MS (e.g., dichloromethane)

Procedure:

  • Prepare a stock solution of the purified enamine in an anhydrous solvent.

  • Time Point 0:

    • Take an aliquot of the stock solution and prepare a sample for NMR analysis in CDCl₃.

    • Take another aliquot and prepare a sample for GC-MS analysis.

  • Expose the stock solution to air by leaving the container open or loosely capped in a fume hood.

  • At regular intervals (e.g., 1, 3, 6, 12, 24 hours), take aliquots of the exposed solution and prepare samples for NMR and GC-MS analysis as in step 2.

  • Analyze the samples to monitor the disappearance of the enamine signals/peaks and the appearance of new signals/peaks corresponding to degradation products.

G cluster_workflow Experimental Workflow for Air Stability Assessment Synthesis Synthesize and Purify Cyclooctenyl Morpholine Enamine Stock_Solution Prepare Stock Solution in Anhydrous Solvent Synthesis->Stock_Solution Time_0 Time Point 0 Analysis (NMR, GC-MS) Stock_Solution->Time_0 Exposure Expose Stock Solution to Air Stock_Solution->Exposure Time_X Time Point X Analysis (NMR, GC-MS) Exposure->Time_X At regular intervals Data_Analysis Analyze Data for Degradation Products Time_X->Data_Analysis

Exploratory

Technical Guide: Synthesis and Application of 4-(Cyclooct-1-en-1-yl)morpholine

Executive Summary This technical guide details the nomenclature, synthesis, and mechanistic utility of the condensation product derived from cyclooctanone and morpholine. As a Senior Application Scientist, I have structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the nomenclature, synthesis, and mechanistic utility of the condensation product derived from cyclooctanone and morpholine. As a Senior Application Scientist, I have structured this document to move beyond basic textbook definitions, focusing instead on the practical realities of enamine chemistry in drug discovery.

The target compound, 4-(cyclooct-1-en-1-yl)morpholine , serves as a critical intermediate in the Stork Enamine Synthesis . Its value lies in its ability to facilitate the regioselective


-alkylation or acylation of cyclooctanone—a transformation that is notoriously difficult to control using standard enolate chemistry due to poly-alkylation and self-condensation issues.

Part 1: Nomenclature and Structural Analysis

IUPAC Designation

The systematic IUPAC name for the condensation product is: 4-(Cyclooct-1-en-1-yl)morpholine

  • CAS Registry Number: 17344-01-3[1]

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 195.30 g/mol

Structural Breakdown

The nomenclature follows the IUPAC rules for


-substituted cyclic amines where the nitrogen-containing ring is treated as the principal functional group or substituent depending on priority. In this context, the morpholine ring is the parent structure carrying a cyclooctenyl substituent.
ComponentStructural RoleNumbering Logic
Morpholine Heterocyclic CoreNitrogen is position 1 (or 4 depending on numbering convention, but attached at N).
Cyclooct-1-en-1-yl SubstituentThe 8-membered ring contains a double bond starting at C1, which is the point of attachment to the nitrogen.
Conformational Considerations

Unlike cyclohexanone enamines, the cyclooctanone derivative involves a medium-sized ring (8 carbons). This introduces transannular strain . The cyclooctenyl ring adopts a boat-chair conformation to minimize Pitzer strain (torsional strain) and transannular interactions. This conformational flexibility often makes the cyclooctanone enamine slightly more nucleophilic but also more sterically hindered than its cyclohexyl counterparts.

Part 2: Mechanistic Pathway (The "Why")

The formation of the enamine is a reversible, acid-catalyzed condensation. Understanding the equilibrium is vital: water must be removed to drive the reaction forward (Le Chatelier's principle).

Reaction Mechanism

The pathway proceeds through a carbinolamine (hemiaminal) intermediate, followed by acid-catalyzed dehydration.

  • Nucleophilic Attack: The morpholine nitrogen (secondary amine) attacks the electrophilic carbonyl carbon of cyclooctanone.

  • Proton Transfer: Formation of the neutral carbinolamine.

  • Dehydration: Protonation of the hydroxyl group creates a good leaving group (

    
    ), forming an iminium ion.
    
  • Elimination: A proton is removed from the

    
    -carbon, collapsing the electron density to form the alkene double bond (enamine).
    
Pathway Visualization

The following diagram illustrates the transformation from reactants to the final enamine product.

EnamineFormation Reactants Cyclooctanone + Morpholine (H+ Catalyst) Carbinolamine Carbinolamine (Hemiaminal) Reactants->Carbinolamine Nucleophilic Attack Iminium Iminium Ion (Intermediate) Carbinolamine->Iminium -H2O (Dehydration) Water H2O (Must be removed) Carbinolamine->Water By-product Product 4-(Cyclooct-1-en-1-yl)morpholine (Enamine) Iminium->Product -H+ (Elimination)

Caption: Acid-catalyzed condensation pathway. Note that the dehydration step to form the Iminium ion is reversible; water removal is critical.

Part 3: Synthetic Protocol (The "How")

Experimental Design Strategy

Objective: Synthesize 4-(cyclooct-1-en-1-yl)morpholine with >90% conversion. Critical Control Point: Water removal.[2] We utilize a Dean-Stark apparatus with a non-polar azeotropic solvent (Toluene).[2]

Reagents and Equipment
  • Reactants: Cyclooctanone (1.0 eq), Morpholine (1.2 eq - excess drives equilibrium).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 eq).[2]

  • Solvent: Toluene (anhydrous).

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Nitrogen inlet.

Step-by-Step Methodology
  • Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar.

    • Attach the Dean-Stark trap and fill the trap arm with toluene.

    • Attach the reflux condenser and flush the system with Nitrogen (

      
      ) to maintain an inert atmosphere (enamines are oxidation-sensitive).
      
  • Reaction Initiation:

    • Add Cyclooctanone (12.6 g, 100 mmol) and Morpholine (10.5 mL, 120 mmol) to the flask.

    • Add Toluene (100 mL).[2]

    • Add p-TsOH (0.95 g, 5 mmol).

  • Reflux (Azeotropic Distillation):

    • Heat the mixture to vigorous reflux (~110°C).

    • Observation: Water will separate into the bottom of the Dean-Stark trap.

    • Duration: Reflux for 4–12 hours until water evolution ceases.

  • Isolation:

    • Cool the mixture to room temperature.

    • Solvent Removal: Evaporate the toluene under reduced pressure (Rotary Evaporator).

    • Purification (Critical): Distill the residue under high vacuum (0.1–1.0 mmHg). Enamines are thermally sensitive; avoid excessive heating.

    • Note: The product is hydrolytically unstable. Store under Nitrogen in a freezer.

Part 4: Applications in Drug Discovery[3]

The primary utility of this compound is in the Stork Enamine Synthesis . This method allows for the mono-alkylation of ketones under neutral conditions, avoiding the "over-alkylation" often seen with strong bases like LDA or NaH.

The Stork Enamine Workflow
  • Formation: Convert Cyclooctanone to Enamine (described above).

  • Alkylation: The Enamine acts as a nucleophile, attacking an alkyl halide (e.g., Methyl Iodide).[2]

  • Hydrolysis: Acidic workup cleaves the iminium salt, releasing the

    
    -substituted ketone and regenerating the morpholine salt.
    
Application Diagram

StorkEnamine Enamine 4-(Cyclooct-1-en-1-yl)morpholine Intermediate Alkylated Iminium Salt Enamine->Intermediate SN2 Attack (C-Alkylation) Electrophile Alkyl Halide (R-X) (e.g., CH3-I) Electrophile->Intermediate FinalProduct 2-Alkylcyclooctanone (Mono-substituted) Intermediate->FinalProduct Hydrolysis Hydrolysis H3O+ / H2O (Acid Hydrolysis) Hydrolysis->FinalProduct

Caption: The Stork Enamine Synthesis cycle, utilizing the morpholine enamine to achieve selective mono-alkylation.

Why Morpholine?

Morpholine is often preferred over pyrrolidine or piperidine for specific reasons:

  • Crystallinity: Morpholine enamines often crystallize better than other amine derivatives, aiding purification.

  • Reactivity Balance: It is less reactive than pyrrolidine enamines but more stable, offering a "sweet spot" for controlling difficult alkylations on medium-sized rings like cyclooctane.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Hünig, S., Lücke, E., & Brenninger, W. (1961). 1-Morpholino-1-cyclohexene.[3] Organic Syntheses, Coll.[3] Vol. 5, p. 533.[3] (Standard protocol adapted for cyclooctanone). Link

  • PubChem. (n.d.). 4-(1-Cycloocten-1-yl)morpholine (CID 87064). National Center for Biotechnology Information. Retrieved February 20, 2026. Link

  • BenchChem. (2025).[2] Application Notes and Protocols: Enamine Formation. Link[2]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of N-(1-cyclooctenyl)morpholine

This guide provides a comprehensive overview of the anticipated physical properties of N-(1-cyclooctenyl)morpholine and the methodologies for their empirical determination. Directed at researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the anticipated physical properties of N-(1-cyclooctenyl)morpholine and the methodologies for their empirical determination. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights. Given the relative novelty of N-(1-cyclooctenyl)morpholine, direct experimental data is not extensively available in the public domain. Therefore, this guide establishes a predictive framework based on the known properties of structurally analogous enamines, specifically N-(1-cyclopenten-1-yl)morpholine and N-(1-cyclohexen-1-yl)morpholine, and outlines the rigorous experimental protocols required for definitive characterization.

Molecular Structure and Theoretical Framework

N-(1-cyclooctenyl)morpholine is an enamine, a class of organic compounds characterized by an amino group attached to a carbon-carbon double bond. This structure arises from the condensation reaction of a secondary amine, in this case, morpholine, with a ketone or aldehyde, here cyclooctanone. The unique electronic and steric environment of the cyclooctenyl ring, combined with the electron-donating nature of the morpholine nitrogen, dictates the compound's physical and chemical properties.

G start Reactants: Cyclooctanone Morpholine Toluene (solvent) p-Toluenesulfonic acid (catalyst) reflux Reflux with Dean-Stark Trap (to remove water) start->reflux workup Aqueous Workup: - Cool reaction mixture - Wash with saturated NaHCO₃ - Wash with brine reflux->workup extraction Solvent Extraction: - Extract with diethyl ether - Dry organic layer (Na₂SO₄) - Filter workup->extraction purification Purification: - Concentrate under reduced pressure - Vacuum distillation extraction->purification product Product: N-(1-cyclooctenyl)morpholine purification->product

Caption: Experimental workflow for the synthesis of N-(1-cyclooctenyl)morpholine.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclooctanone (1.0 eq.), morpholine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.) in toluene.

  • Reflux: Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap. Continue reflux until no more water is collected.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Extraction and Drying: Extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by vacuum distillation to yield N-(1-cyclooctenyl)morpholine as a clear, colorless to light yellow liquid.[1]

Causality of Experimental Choices:

  • Excess Morpholine: Using a slight excess of morpholine helps to drive the reaction equilibrium towards the product.

  • Dean-Stark Apparatus: The removal of water, a byproduct of the condensation reaction, is crucial to prevent the reverse reaction (hydrolysis of the enamine) and to achieve a high yield.

  • Aqueous Workup: The wash with sodium bicarbonate neutralizes the acidic catalyst, preventing potential degradation of the product during distillation. The brine wash helps to remove any remaining water from the organic layer.

  • Vacuum Distillation: Enamines can be sensitive to high temperatures. Vacuum distillation allows for purification at a lower temperature, minimizing thermal decomposition.

Spectroscopic Characterization

The identity and purity of the synthesized N-(1-cyclooctenyl)morpholine would be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine and cyclooctenyl protons. The vinylic proton of the enamine will appear as a triplet in the downfield region (typically around 4.5-5.0 ppm). The protons on the carbons adjacent to the nitrogen of the morpholine ring will appear as two distinct multiplets due to the ring's chair conformation.[2][3] The protons on the carbons adjacent to the oxygen will also be present as multiplets. The remaining cyclooctenyl protons will appear as a complex series of multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show two distinctive signals for the enamine double bond carbons, with the carbon bearing the nitrogen atom being more downfield. The carbons of the morpholine ring will appear in their characteristic regions, with those adjacent to the heteroatoms (N and O) being the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong absorption band in the region of 1650-1600 cm⁻¹ is characteristic of the C=C stretching vibration of the enamine. The C-N stretching vibration will appear in the 1250-1020 cm⁻¹ region, and the C-O-C stretching of the morpholine ring will be observed around 1115 cm⁻¹. The absence of a strong C=O stretching band (around 1715 cm⁻¹) from the starting cyclooctanone is a key indicator of a successful reaction. The NIST WebBook provides IR spectra for analogous compounds which can be used for comparison.[4][5]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of N-(1-cyclooctenyl)morpholine (195.30 g/mol ). Common fragmentation patterns for enamines include the loss of the morpholine ring or fragments from the cyclooctenyl ring.

Safety, Handling, and Storage

While specific toxicity data for N-(1-cyclooctenyl)morpholine is not available, it should be handled with the standard precautions for organic amines.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from direct sunlight and sources of ignition. Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture. Enamines can be susceptible to oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.

Conclusion

This technical guide has provided a detailed predictive analysis of the physical properties of N-(1-cyclooctenyl)morpholine, grounded in the established data of its lower homologues. Furthermore, it has outlined the necessary experimental protocols for its synthesis, purification, and comprehensive characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. As research into novel chemical entities continues to expand, this document serves as a foundational resource for scientists and developers working with this and related compounds.

References

  • 2-Phenylindole technical grade, 95 948-65-2. (n.d.). Sigma-Aldrich.
  • CAS RN | 948-65-2. (n.d.). Thermo Fisher Scientific.
  • 2-phenyl indole, 948-65-2. (n.d.). The Good Scents Company.
  • 2-Phenylindole | CAS 948-65-2. (n.d.). Santa Cruz Biotechnology.
  • 948-65-2 | 2-Phenyl-1H-indole. (n.d.). ChemScene.
  • N-(1-Cyclopenten-1-yl)-morpholine. (n.d.). NIST WebBook.
  • N-(1-Cyclopenten-1-yl)-morpholine. (n.d.). NIST WebBook.
  • N-(1-Cyclohexen-1-yl)morpholine. (n.d.). ChemicalBook.
  • N-(1-Cyclopenten-1-yl)morpholine | 936-52-7. (2026, January 13). ChemicalBook.
  • N-(1-Cyclopenten-1-yl)-morpholine. (n.d.). NIST WebBook.
  • N-(1-Cyclopenten-1-yl)-morpholine. (n.d.). NIST WebBook.
  • Morpholine. (n.d.). Common Organic Chemistry.
  • 1-Morpholinocyclopentene. (n.d.). PubChem.
  • 4-(1-cyclohexen-1-yl)morpholine. (2025, May 20). ChemSynthesis.
  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (n.d.). The Royal Society of Chemistry.
  • Morpholine, 4-(1-cyclohexen-1-yl)- Properties. (2025, October 15). EPA.
  • Morpholine. (n.d.). Amines & Plasticizers Limited.
  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • N-(1-Cyclohexen-1-yl)morpholine(670-80-4) 1H NMR. (n.d.). ChemicalBook.
  • 1-Morpholino-1-cycloheptene. (n.d.). PubChem.
  • N-(1-Cyclohexen-1-yl)morpholine | 670-80-4. (2026, January 13). ChemicalBook.
  • Morpholine (CAS 110-91-8). (n.d.). Cheméo.
  • Multiplet shape in proton NMR of morpholines. (2016, July 29). Chemistry Stack Exchange.
  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (n.d.). PMC.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, May 3). DigitalCommons@TMC.
  • Morpholine: Application, synthesis and toxicity. (2023, April 23). ChemicalBook.
  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (n.d.). SciSpace.
  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. (2025, August 9). ResearchGate.
  • Multiplet shape in proton NMR of morpholines. (n.d.). ECHEMI.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv.
  • 1-Morpholinocyclopentene. (n.d.). CAS Common Chemistry.

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Protocols & Analytical Methods

Method

Protocol for the α-Alkylation and Acylation of Cyclooctanone via Stork Enamine Synthesis

Introduction The selective functionalization of carbonyl compounds at the α-carbon is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular archit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective functionalization of carbonyl compounds at the α-carbon is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The Stork enamine synthesis, a powerful and versatile method, offers a mild and efficient alternative to traditional enolate chemistry for the α-alkylation and acylation of ketones and aldehydes.[1][2] This method circumvents common issues associated with strong base-mediated reactions, such as poly-alkylation, self-condensation, and lack of regioselectivity.[1][3] This application note provides a detailed, step-by-step protocol for the synthesis of the pyrrolidine enamine of cyclooctanone and its subsequent use in α-alkylation and α-acylation reactions. The causality behind experimental choices and field-proven insights are integrated to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

The core of the Stork enamine synthesis lies in the conversion of a carbonyl compound into a nucleophilic enamine intermediate.[4] This intermediate can then react with a variety of electrophiles, such as alkyl halides or acyl halides, to form a new carbon-carbon bond at the α-position. Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding the α-substituted ketone.[5] Pyrrolidine is a commonly employed secondary amine for enamine formation due to its high reactivity and the stability of the resulting enamine.[3]

This guide will detail the protocols for:

  • Synthesis of 1-(cyclooct-1-en-1-yl)pyrrolidine: The formation of the key enamine intermediate from cyclooctanone.

  • α-Alkylation of Cyclooctanone: Utilizing the enamine for the synthesis of 2-methylcyclooctanone.

  • α-Acylation of Cyclooctanone: Employing the enamine for the synthesis of 2-acetylcyclooctanone.

Mechanistic Overview

The Stork enamine synthesis proceeds through a three-step mechanism:

  • Enamine Formation: The ketone (cyclooctanone) reacts with a secondary amine (pyrrolidine) in the presence of an acid catalyst to form an enamine. This reaction is a reversible condensation, and the removal of water drives the equilibrium towards the enamine product.

  • Nucleophilic Attack: The enamine, a potent carbon nucleophile, attacks an electrophile (e.g., an alkyl halide or acyl halide). This step forms a new carbon-carbon bond and generates a transient iminium ion.

  • Hydrolysis: The iminium ion is hydrolyzed, typically with aqueous acid, to regenerate the carbonyl group and yield the final α-substituted ketone.

Experimental Protocols

Part 1: Synthesis of 1-(cyclooct-1-en-1-yl)pyrrolidine

This protocol details the formation of the crucial enamine intermediate from cyclooctanone and pyrrolidine. The azeotropic removal of water using a Dean-Stark apparatus is critical for driving the reaction to completion.

Materials:

  • Cyclooctanone

  • Pyrrolidine

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene, anhydrous

  • Sodium bicarbonate, saturated aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add cyclooctanone (1.0 eq), anhydrous toluene (approximately 2-3 mL per mmol of cyclooctanone), pyrrolidine (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

    • Expert Insight: The use of a slight excess of pyrrolidine helps to ensure complete conversion of the cyclooctanone. Toluene forms an azeotrope with water, facilitating its removal.

  • Azeotropic Distillation: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-6 hours). The progress of the reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting cyclooctanone.[6]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude enamine, 1-(cyclooct-1-en-1-yl)pyrrolidine, can be purified by vacuum distillation to yield a pale yellow oil.[6]

    • Note: Enamines can be sensitive to air and moisture, so it is advisable to use the purified enamine immediately in the next step or store it under an inert atmosphere (e.g., nitrogen or argon).

Characterization Data (Reference for similar enamines):

  • IR (Neat): Characteristic C=C stretching vibration around 1640-1660 cm⁻¹.[7]

  • ¹H NMR (CDCl₃): Vinyl proton signal around δ 4.2-4.8 ppm, along with signals corresponding to the protons of the cyclooctene and pyrrolidine rings.[7]

  • ¹³C NMR (CDCl₃): Signals for the enamine double bond carbons typically appear in the range of δ 140-150 ppm (C-N) and δ 95-105 ppm (C-H).[7]

Part 2: α-Alkylation of Cyclooctanone with Methyl Iodide

This protocol describes the synthesis of 2-methylcyclooctanone via the alkylation of the pre-formed enamine with methyl iodide.

Materials:

  • 1-(cyclooct-1-en-1-yl)pyrrolidine (from Part 1)

  • Methyl iodide (CH₃I)

  • Dioxane or Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the purified 1-(cyclooct-1-en-1-yl)pyrrolidine (1.0 eq) in anhydrous dioxane or THF.

  • Alkylation: Cool the solution in an ice bath. Add methyl iodide (1.2-1.5 eq) dropwise to the stirred solution.[6]

    • Causality: The reaction is often exothermic, and cooling helps to control the reaction rate and minimize side reactions. A slight excess of the alkylating agent ensures complete consumption of the enamine.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC, following the disappearance of the enamine.

  • Hydrolysis:

    • After the alkylation is complete, add 10% aqueous hydrochloric acid to the reaction mixture.

    • Stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt intermediate.[6]

  • Work-up:

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 2-methylcyclooctanone can be purified by column chromatography on silica gel or by vacuum distillation.

Expected Product Characterization (2-methylcyclooctanone):

  • ¹H NMR (CDCl₃): A doublet for the methyl group protons adjacent to the chiral center, along with a complex pattern of methylene protons of the cyclooctanone ring.

  • ¹³C NMR (CDCl₃): A signal for the carbonyl carbon around δ 210-220 ppm, and a signal for the methyl carbon.

  • Mass Spectrometry (EI): Molecular ion peak corresponding to the mass of 2-methylcyclooctanone (C₉H₁₆O, M.W. 140.22).[8]

Part 3: α-Acylation of Cyclooctanone with Acetyl Chloride

This protocol details the synthesis of 2-acetylcyclooctanone, a β-diketone, through the acylation of the enamine with acetyl chloride.

Materials:

  • 1-(cyclooct-1-en-1-yl)pyrrolidine (from Part 1)

  • Acetyl chloride (CH₃COCl)

  • Triethylamine (Et₃N) or Pyridine (optional, as an acid scavenger)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the purified 1-(cyclooct-1-en-1-yl)pyrrolidine (1.0 eq) in anhydrous THF. An acid scavenger such as triethylamine (1.2 eq) can be added to the solution.

    • Expert Insight: The addition of a non-nucleophilic base like triethylamine can neutralize the HCl generated during the reaction, preventing side reactions with the enamine.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1-1.2 eq) dropwise to the stirred solution.[6]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

  • Hydrolysis:

    • Upon completion, add 10% aqueous hydrochloric acid to the reaction mixture.

    • Stir vigorously for 1-2 hours at room temperature.[6]

  • Work-up:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 2-acetylcyclooctanone can be purified by column chromatography on silica gel.

Expected Product Characterization (2-acetylcyclooctanone):

  • ¹H NMR (CDCl₃): A singlet for the acetyl methyl protons and a characteristic signal for the enolic proton if the β-diketone exists in its enol form, which is common. The keto-enol tautomerism can be observed and quantified by NMR.[3]

  • ¹³C NMR (CDCl₃): Two carbonyl signals, one for the ketone and one for the acetyl group, in the range of δ 190-210 ppm.

  • IR (Neat): Broad O-H stretch (for the enol form) and two C=O stretching vibrations for the keto and acetyl groups.

Quantitative Data Summary

Reaction StageStarting MaterialReagentSolventTypical Reaction TimeTypical Yield (%)
Enamine Formation CyclooctanonePyrrolidine, p-TsOHToluene4-6 hours80-90
α-Alkylation 1-(cyclooct-1-en-1-yl)pyrrolidineMethyl IodideDioxane or THF12-24 hours70-80
α-Acylation 1-(cyclooct-1-en-1-yl)pyrrolidineAcetyl ChlorideTHF8-12 hours65-75
Note: Yields are based on analogous reactions with other cyclic ketones and may vary depending on the specific reaction conditions and scale.[6]

Visualizations

Experimental Workflow

Stork_Enamine_Synthesis_Workflow cluster_enamine_formation Part 1: Enamine Formation cluster_alkylation Part 2: α-Alkylation cluster_acylation Part 3: α-Acylation Cyclooctanone Cyclooctanone Enamine_Formation Azeotropic Distillation (Toluene, Reflux) Cyclooctanone->Enamine_Formation Pyrrolidine Pyrrolidine + p-TsOH (cat.) Pyrrolidine->Enamine_Formation Enamine 1-(cyclooct-1-en-1-yl)pyrrolidine Enamine_Formation->Enamine Purification: Vacuum Distillation Enamine_Alkylation Enamine (from Part 1) Enamine->Enamine_Alkylation Enamine_Acylation Enamine (from Part 1) Enamine->Enamine_Acylation Alkylation_Reaction Alkylation Enamine_Alkylation->Alkylation_Reaction Methyl_Iodide Methyl Iodide (Dioxane or THF) Methyl_Iodide->Alkylation_Reaction Hydrolysis_Alkylation Acidic Hydrolysis (HCl/H₂O) Alkylation_Reaction->Hydrolysis_Alkylation Alkylated_Ketone 2-Methylcyclooctanone Hydrolysis_Alkylation->Alkylated_Ketone Purification: Chromatography or Distillation Acylation_Reaction Acylation Enamine_Acylation->Acylation_Reaction Acetyl_Chloride Acetyl Chloride (THF) Acetyl_Chloride->Acylation_Reaction Hydrolysis_Acylation Acidic Hydrolysis (HCl/H₂O) Acylation_Reaction->Hydrolysis_Acylation Acylated_Ketone 2-Acetylcyclooctanone Hydrolysis_Acylation->Acylated_Ketone Purification: Chromatography

Caption: Workflow for the Stork enamine synthesis of cyclooctanone.

Reaction Mechanism

Stork_Enamine_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Alkylation/Acylation cluster_step3 Step 3: Hydrolysis Ketone Cyclooctanone Enamine Enamine Ketone->Enamine + Pyrrolidine, -H₂O Amine Pyrrolidine Enamine2 Enamine Iminium Iminium Salt Enamine2->Iminium + Electrophile Electrophile Electrophile (R-X or RCO-Cl) Iminium2 Iminium Salt Product α-Substituted Cyclooctanone Iminium2->Product + H₂O Water H₃O⁺

Caption: Mechanism of the Stork enamine synthesis.

References

  • PubChem. (n.d.). Pyrrolidine, 1-(1-cyclopenten-1-yl)-. National Center for Biotechnology Information. [Link]

  • Yoo, E.-S. (2009). Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-enamine. Journal of Advanced Engineering and Technology, 2(2), 281-283.
  • Organic Syntheses. (n.d.). A-BROMO-2,3,4,5,6-PENTAFLUOROTOLUENE. [Link]

  • Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]

  • Shobe, D. (2020, December 26). How can I synthesis 2- methyl cyclohexanone from cyclohexanone. Quora. [Link]

  • Google Patents. (n.d.). CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method.
  • Scribd. (n.d.). Project 3 - Enamine Reactions 2-Acetylcyclohexanone. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • Semmelhack, M. F. (n.d.). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. [Link]

  • Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2).
  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]

  • Florida Atlantic University. (2005, August 26). Michael-Stork Addition of Cyclopentyl Enamine to Allenyl Ketones and Esters. [Link]

  • Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. [Link]

  • OpenStax. (2023, September 20). 23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction. [Link]

  • Wikipedia. (n.d.). Stork enamine alkylation. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine, 1-(1-cyclopenten-1-yl)-. [Link]

  • Study.com. (n.d.). When 2-methylcyclohexanone is converted into an enamine, only one product is formed despite the.... [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Scholars Research Library. (n.d.). A convenient and efficient protocol for N-acylation of amines with acid chlorides. [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • MDPI. (2010, March 9). Synthesis of a New Chiral Pyrrolidine. [Link]

  • PubChem. (n.d.). 2-Methyl-cyclooctanone. National Center for Biotechnology Information. [Link]

  • Taylor & Francis. (n.d.). Acetyl chloride – Knowledge and References. [Link]

  • Organic Syntheses. (n.d.). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. [Link]

  • Uppsala University. (n.d.). Investigating Interaction Dynamics of an Enantioselective Peptide‐Catalyzed Acylation Reaction. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine, 1-(cyanoacetyl)-. [Link]

  • MDPI. (n.d.). Ionic Liquid Catalyzed Per-O-Acetylation and Benzylidene Ring-Opening Reaction. [Link]

  • Faraday Discussions of the Chemical Society. (n.d.). Alkali-methyl iodide reactions. [Link]

Sources

Application

Application Note: High-Yield Michael Addition of 4-(1-Cycloocten-1-yl)morpholine

Abstract & Strategic Rationale This application note details the protocol for the Michael addition of 4-(1-cycloocten-1-yl)morpholine to electron-deficient alkenes (Michael acceptors), specifically focusing on alkyl acry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the protocol for the Michael addition of 4-(1-cycloocten-1-yl)morpholine to electron-deficient alkenes (Michael acceptors), specifically focusing on alkyl acrylates.

While the Stork Enamine Synthesis is a textbook transformation, the application to cyclooctanoids presents unique challenges compared to standard cyclohexanone derivatives. The 8-membered ring possesses distinct conformational mobility (boat-chair preference) and transannular strain. Furthermore, the morpholine auxiliary is chemically distinct from pyrrolidine; the ethereal oxygen exerts an inductive electron-withdrawing effect, reducing the nucleophilicity of the enamine


-carbon.

Consequently, this protocol is optimized to overcome the inherent lower reactivity of morpholine enamines while preventing the poly-alkylation side reactions common in direct enolate chemistry.

Key Advantages of this Protocol
  • Mono-alkylation Selectivity: Avoids the "over-alkylation" seen when using lithium enolates of cyclooctanone.

  • Regiocontrol: Directs alkylation to the less substituted

    
    -position (if applicable) and minimizes polymerization of the sensitive Michael acceptor.
    
  • Scalability: Uses robust solvents (Acetonitrile or Toluene) and avoids cryogenic conditions.

Mechanistic Insight

The reaction proceeds via the classic Stork mechanism but requires specific attention to the iminium ion intermediate . Unlike 5- or 6-membered rings, the 8-membered ring iminium species can suffer from transannular hydride shifts if left too long in the intermediate state.

Reaction Pathway[1][2][3][4][5][6][7]
  • Nucleophilic Attack: The HOMO of the enamine (centered on the

    
    -carbon) attacks the LUMO of the Michael acceptor.
    
  • Aza-Enolate / Zwitterion Formation: A transient zwitterionic intermediate forms.

  • Proton Transfer: Rapid proton transfer generates the iminium salt.

  • Hydrolysis: Acidic hydrolysis cleaves the auxiliary amine, releasing the

    
    -keto ester.
    

StorkMechanism Enamine Cyclooctenyl Morpholine (Nucleophile) Transition Zwitterionic Intermediate Enamine->Transition C-C Bond Formation Acceptor Michael Acceptor (e.g., Methyl Acrylate) Acceptor->Transition Iminium Iminium Salt (Stable Intermediate) Transition->Iminium Proton Transfer Hydrolysis Acidic Hydrolysis (H3O+) Iminium->Hydrolysis Product 2-Substituted Cyclooctanone Hydrolysis->Product - Morpholine

Figure 1: Mechanistic pathway for the Michael addition of morpholine enamines. The stability of the Iminium species is critical for preventing polymerization of the acrylate.

Experimental Protocol

Materials & Reagents[1][3][4][8][9][10][11]
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
4-(1-Cycloocten-1-yl)morpholine 1.0NucleophileMust be freshly distilled or stored under N₂. Yellowing indicates oxidation.
Methyl Acrylate 1.1 - 1.2ElectrophileMust be free of polymerization inhibitors (distill if necessary).
Acetonitrile (MeCN) SolventMediumAnhydrous. Promotes polar transition state.
Acetic Acid / NaOAc BufferHydrolysispH ~4.5 buffer prevents retro-Michael reactions.
Step-by-Step Procedure
Step 1: Enamine Quality Check (Pre-requisite)
  • Context: Morpholine enamines are hygroscopic and prone to hydrolysis.[5]

  • Action: Verify purity via ¹H NMR. The vinylic proton of the cyclooctenyl ring typically appears as a triplet around 4.5–4.7 ppm . If significant cyclooctanone (ketone peak) is visible, re-distill the enamine before proceeding.

Step 2: Michael Addition
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Dissolve 4-(1-cycloocten-1-yl)morpholine (10 mmol, ~1.95 g) in anhydrous Acetonitrile (20 mL).

    • Expert Note: While benzene was historically used, MeCN is safer and its higher dielectric constant stabilizes the zwitterionic intermediate, accelerating the reaction for the less reactive morpholine derivative.

  • Addition: Add Methyl Acrylate (12 mmol, 1.08 mL) dropwise via syringe over 5 minutes.

    • Caution: Exotherm is possible but usually mild with morpholine enamines.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 16–24 hours .

    • Monitoring: Monitor by TLC (SiO₂, 10% EtOAc/Hexanes). The enamine spot (usually UV active and stains with KMnO4) should disappear.

    • Why Reflux? Unlike pyrrolidine enamines which react at RT, morpholine enamines suffer from the inductive deactivation of the oxygen atom. Thermal energy is required to overcome the activation barrier.

Step 3: Hydrolysis (The Critical Step)
  • Concentration: Remove the acetonitrile under reduced pressure (rotary evaporator). You will be left with a viscous oil (the crude iminium/enamine mixture).

  • Buffer Preparation: Prepare a solution of Acetic Acid (5 mL) , Water (20 mL) , and Sodium Acetate (2 g) .

    • Scientific Logic:[6][7][8][9] Strong mineral acids (HCl) can cause acid-catalyzed polymerization of remaining acrylate or retro-Michael reaction. An acetate buffer provides sufficient protonation to hydrolyze the iminium ion without degrading the product.

  • Hydrolysis: Add the buffer solution to the crude oil. Stir vigorously at Room Temperature for 4 hours.

    • Observation: The mixture will become biphasic.

Step 4: Workup & Purification
  • Extraction: Extract the aqueous mixture with Diethyl Ether or EtOAc (3 x 30 mL).

  • Wash: Wash combined organics with Brine (20 mL).

  • Dry: Dry over anhydrous MgSO₄ and filter.

  • Concentration: Evaporate solvent to yield the crude 2-(2-methoxycarbonylethyl)cyclooctanone.

  • Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient).

Validation & Troubleshooting

Expected Analytical Data
  • ¹H NMR (CDCl₃):

    • Disappearance of the enamine vinyl proton (~4.6 ppm).

    • Appearance of the methyl ester singlet (~3.6-3.7 ppm).

    • Multiplets for the cyclooctane ring protons (1.2 – 2.5 ppm).

  • IR Spectroscopy:

    • Strong Carbonyl stretch (C=O) for the ketone (~1700 cm⁻¹) and ester (~1735 cm⁻¹).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<30%) Low reactivity of morpholine enamine.Switch solvent to Toluene and reflux (higher temp: 110°C). Extend time to 48h.
Polymerization of Acrylate Unstabilized acrylate or overheating.Add a radical inhibitor (hydroquinone) to the reaction mixture.
Recovery of Cyclooctanone Hydrolysis occurred before addition.Ensure system is strictly anhydrous. Dry MeCN over molecular sieves.
Product is a solid/gum Incomplete hydrolysis of iminium.Increase hydrolysis time or use 10% HCl (if substrate tolerates).
Workflow Visualization

Workflow Start Start: Cyclooctenyl Morpholine Solvent Dissolve in MeCN (Anhydrous) Start->Solvent AddAcceptor Add Methyl Acrylate (1.2 equiv) Solvent->AddAcceptor Reflux Reflux 18h (Overcome Morpholine Deactivation) AddAcceptor->Reflux Evap Evaporate Solvent Reflux->Evap Hydrolyze Hydrolysis (AcOH/NaOAc Buffer) Evap->Hydrolyze Extract Extraction & Purification Hydrolyze->Extract End Final Product: Functionalized Cyclooctanone Extract->End

Figure 2: Operational workflow emphasizing the anhydrous reaction phase followed by buffered hydrolysis.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Hünig, S., Lücke, E., & Brenninger, W. (1961). 1-Morpholino-1-cyclohexene.[6][5] Organic Syntheses, 41, 65. (Standard protocol adapted for Cyclooctanone). Link

  • Kuehne, M. E. (1959). The Application of Enamines to the Synthesis of Heterocycles. Journal of the American Chemical Society, 81(20), 5400–5404. (Discusses reactivity differences of morpholine vs pyrrolidine). Link

  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Reference for solvent effects in Michael Additions).

Sources

Method

Alkylation of 1-morpholinocyclooctene with alkyl halides

Application Notes & Protocols Strategic α-Alkylation of Cyclooctanone: A Detailed Guide to the Synthesis of 2-Alkylcyclooctanones via 1-Morpholinocyclooctene Intermediates Abstract The selective functionalization of cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Strategic α-Alkylation of Cyclooctanone: A Detailed Guide to the Synthesis of 2-Alkylcyclooctanones via 1-Morpholinocyclooctene Intermediates

Abstract

The selective functionalization of cyclic ketones at the α-position is a cornerstone of modern organic synthesis, providing critical scaffolds for pharmaceuticals and fine chemicals.[1] This guide provides a comprehensive overview and detailed protocols for the alkylation of cyclooctanone through its morpholine enamine derivative, 1-morpholinocyclooctene. This process, a specific application of the Stork enamine synthesis, offers a robust and mild alternative to traditional enolate chemistry, effectively mitigating common side reactions such as poly-alkylation and self-condensation.[1] We will explore the underlying reaction mechanism, provide step-by-step experimental procedures, discuss data interpretation, and offer expert insights into potential applications, particularly within the realm of drug discovery where substituted cyclooctanone motifs are of significant interest.[2][3]

Foundational Principles: The Stork Enamine Alkylation

The Stork enamine synthesis leverages the nucleophilic character of enamines, which serve as effective surrogates for enolates.[4] The process circumvents the need for strong, harsh bases typically required for direct enolate formation, thereby enhancing substrate compatibility and reaction selectivity.[4] The overall transformation occurs in three distinct stages:

  • Enamine Formation: A ketone (cyclooctanone) is condensed with a secondary amine (morpholine) in the presence of an acid catalyst. This is a reversible equilibrium reaction, driven to completion by the removal of water, typically via azeotropic distillation.[1][5]

  • Alkylation: The resulting enamine, 1-morpholinocyclooctene, is a soft nucleophile.[4][6] The lone pair of electrons on the nitrogen atom enhances the nucleophilicity of the α-carbon, enabling it to attack an electrophilic alkyl halide in a standard SN2 reaction.[4] This forms a transient iminium salt intermediate.

  • Hydrolysis: The iminium salt is readily hydrolyzed by the addition of aqueous acid, which regenerates the carbonyl group and yields the final α-alkylated cyclooctanone product along with the protonated secondary amine.[6][7]

The primary advantage of this methodology is the selective mono-alkylation of the ketone, a feat that is often challenging to achieve directly with enolates.[7]

Visualizing the Mechanism

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Hydrolysis Cyclooctanone Cyclooctanone Enamine 1-Morpholinocyclooctene (Nucleophilic Enamine) Cyclooctanone->Enamine + Morpholine - H2O, H+ cat. Morpholine Morpholine IminiumSalt Iminium Salt Intermediate Enamine->IminiumSalt + R-X Enamine->IminiumSalt AlkylHalide Alkyl Halide (R-X) Product 2-Alkylcyclooctanone IminiumSalt->Product + H3O+ Hydrolysis Aqueous Acid (H3O+)

Caption: The three-stage mechanism of Stork enamine alkylation.

Experimental Protocols

These protocols provide a framework for the synthesis of 1-morpholinocyclooctene and its subsequent alkylation. All operations should be performed in a well-ventilated fume hood.

Protocol 2.1: Synthesis of 1-Morpholinocyclooctene

This procedure details the formation of the key enamine intermediate. The critical step is the efficient removal of water to drive the reaction to completion.[1][5]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
CyclooctanoneC₈H₁₄O126.2012.62 g0.10
MorpholineC₄H₉NO87.1210.45 g0.12
p-Toluenesulfonic acidC₇H₈O₃S·H₂O190.22190 mg0.001
TolueneC₇H₈92.14150 mL-

Procedure

  • Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is oven-dried to prevent premature hydrolysis of the product.[5]

  • Charging the Flask: To the round-bottom flask, add cyclooctanone, morpholine, p-toluenesulfonic acid monohydrate, and toluene.[1][5] Add a magnetic stir bar.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux. Water will begin to collect in the arm of the Dean-Stark trap as a lower layer of the toluene-water azeotrope.

  • Monitoring the Reaction: Continue refluxing for 4-6 hours, or until no more water is collected in the trap (theoretical amount of water is 1.8 mL).[1] The reaction can be monitored by TLC or GC-MS to confirm the consumption of cyclooctanone.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully distill off the toluene under reduced pressure using a rotary evaporator.

    • The crude residue, which is the enamine, is often used directly in the next step without further purification. If purification is required, vacuum distillation can be performed. The product, 1-morpholinocyclooctene, is a pale yellow oil that is sensitive to moisture.[5]

Protocol 2.2: α-Alkylation and Hydrolysis

This general procedure describes the alkylation of the crude enamine followed by acidic hydrolysis to yield the final product.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
1-MorpholinocycloocteneC₁₂H₂₁NO195.30(from 0.10 mol ketone)~0.10
Alkyl Halide (e.g., Benzyl Bromide)C₇H₇Br171.0417.1 g0.10
Dioxane or Acetonitrile (Dry)--100 mL-
Hydrochloric Acid (10% aq.)HCl36.46~50 mL-
Diethyl Ether or Ethyl Acetate--For extraction-
Anhydrous Sodium SulfateNa₂SO₄142.04For drying-

Procedure

  • Alkylation Reaction:

    • Dissolve the crude 1-morpholinocyclooctene in 100 mL of dry dioxane or acetonitrile in a round-bottom flask under a nitrogen atmosphere.[1]

    • Add the alkyl halide (e.g., benzyl bromide) dropwise at room temperature. More reactive halides like benzyl or allyl halides react readily, while less reactive halides may require gentle heating (reflux).[7]

    • Stir the mixture at room temperature (or reflux) for 12-24 hours. The reaction progress can be monitored by TLC. Formation of a precipitate (the iminium salt) is often observed.

  • Hydrolysis:

    • After the alkylation is complete, cool the mixture to room temperature.

    • Add 50 mL of 10% aqueous hydrochloric acid and stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.[1]

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[1]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the pure 2-alkylcyclooctanone.[1]

Visualizing the Experimental Workflow

G cluster_0 Enamine Synthesis cluster_1 Alkylation & Hydrolysis cluster_2 Purification start Combine Cyclooctanone, Morpholine, Toluene, p-TsOH reflux Azeotropic Reflux (Dean-Stark Trap) 4-6 hours start->reflux distill Remove Toluene (Rotary Evaporator) reflux->distill dissolve Dissolve Crude Enamine in Dry Solvent distill->dissolve add_halide Add Alkyl Halide Stir 12-24 hours dissolve->add_halide hydrolyze Hydrolyze with 10% HCl add_halide->hydrolyze extract Extract with Organic Solvent hydrolyze->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product Pure 2-Alkylcyclooctanone purify->product

Caption: General experimental workflow for the two-step synthesis.

Expected Results & Characterization

The choice of alkyl halide influences reaction conditions and yields. More reactive halides provide better results.

Table of Representative Alkylations

EntryAlkyl HalideSolventConditionsTypical Yield (%)
1Methyl IodideDioxaneRoom Temp, 12h65-75
2Allyl BromideAcetonitrileRoom Temp, 12h70-80
3Benzyl BromideDioxaneRoom Temp, 18h70-85
4Ethyl BromoacetateAcetonitrileReflux, 24h55-65

Characterization of 2-Alkylcyclooctanones

  • Infrared (IR) Spectroscopy: The most prominent feature will be a strong C=O stretching vibration between 1705-1725 cm⁻¹, characteristic of a saturated ketone in a large ring.[8] The disappearance of the C=C stretch from the enamine (around 1650 cm⁻¹) is a key indicator of reaction completion.

  • ¹H NMR Spectroscopy: Look for the disappearance of the vinyl proton from the enamine intermediate (~4.5 ppm). New signals corresponding to the introduced alkyl group will appear. Protons on the carbon alpha to the carbonyl group (α-protons) will typically resonate in the 2.0-2.5 ppm region.[8]

  • ¹³C NMR Spectroscopy: The carbonyl carbon will appear as a downfield signal around 200-215 ppm. New signals for the alkyl group will also be present.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the 2-alkylcyclooctanone. Common fragmentation patterns include alpha-cleavage, resulting in a characteristic acylium ion.[8]

Applications in Drug Development

The 2-substituted cyclooctanone core is a valuable scaffold in medicinal chemistry. These structures can be further elaborated to create complex molecules with potential therapeutic applications. Research has shown that cyclooctane-based heterocycles and other derivatives can exhibit significant antimicrobial and antifungal activities.[2] The ability to introduce diverse alkyl side chains using this method allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.[2][9] The thiophene ring, for example, is a common bioisosteric replacement for a phenyl group in many active drugs, and substituted 2-aminothiophenes are used in the design of various pharmaceuticals.[10]

Troubleshooting and Field-Proven Insights

  • Low Enamine Yield: This is almost always due to insufficient water removal. Ensure the Dean-Stark apparatus is functioning correctly and that all glassware is scrupulously dry. Using a slight excess of the secondary amine can also help drive the equilibrium.[5]

  • N-Alkylation vs. C-Alkylation: While enamines are stronger nucleophiles at the nitrogen atom, C-alkylation is thermodynamically favored.[7] However, with highly reactive, unhindered alkyl halides, some N-alkylation can occur. This side product is typically removed during the aqueous work-up.

  • Low Alkylation Yield: Less reactive alkyl halides (e.g., secondary halides, alkyl chlorides) may give poor yields due to competing elimination reactions or slow reaction rates.[11][12] In these cases, forming a metalloenamine using a Grignard reagent or strong base can enhance reactivity.[7][13]

  • Incomplete Hydrolysis: If the iminium salt intermediate is not fully hydrolyzed, the final yield will be reduced. Ensure vigorous stirring with the aqueous acid for an adequate amount of time (1-2 hours is standard).

References

  • Benchchem. (n.d.). Application Notes and Protocols: Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone.
  • Sciforum. (2008). Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst.
  • Chemistry Notes. (2022, February 3). Stork enamine reaction: Promising Mechanism with application.
  • Chemistry Steps. (2022, September 12). Stork Enamine Synthesis.
  • Wikipedia. (n.d.). Stork enamine alkylation.
  • Canadian Journal of Chemistry. (n.d.). The y-alkylation of cyclic P-ketoesters via their enamine derivatives.
  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Stork enamine reaction.
  • Abdullah, J. A. (2020). Alkylation by Enamine for Synthesis of some heterocyclic compounds. ResearchGate.
  • Making Molecules. (2024, September 2). Enamines.
  • Scribd. (n.d.). 01-Experiment 8 Part 1 Enamine Reaction.
  • Google Patents. (n.d.). EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones.
  • Journal of the American Chemical Society. (1959). The Enamine Alkylation and Acylation of Carbonyl Compounds.
  • Ali, K. A., Hosni, H. M., Ragab, E. A., & Abd El-Moez, S. I. (2012). Synthesis and antimicrobial evaluation of some new cyclooctanones and cyclooctane-based heterocycles. Archiv der Pharmazie, 345(3), 231-9.
  • Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene.
  • Florida Atlantic University. (2005, August 26). Michael-Stork Addition of Cyclopentyl Enamine to Allenyl Ketones and Esters.
  • Journal of the American Chemical Society. (n.d.). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines.
  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology.
  • Macmillan Group - Princeton University. (2017, June 21). Selective sp3 C–H alkylation via polarity-match-based cross-coupling.
  • Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols.
  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
  • American Chemical Society. (n.d.). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. (n.d.). (PDF) Applications substituted 2-aminothiophenes in drug design.
  • RSC Publishing. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.
  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN.

Sources

Application

Application Note: High-Efficiency Synthesis of 4-(1-Cycloocten-1-yl)morpholine via Azeotropic Dehydration

Executive Summary This application note details the optimized protocol for synthesizing 4-(1-cycloocten-1-yl)morpholine (CAS: 4072-67-7), a critical enamine intermediate used in Stork enamine alkylations and acylation re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 4-(1-cycloocten-1-yl)morpholine (CAS: 4072-67-7), a critical enamine intermediate used in Stork enamine alkylations and acylation reactions. Enamines derived from cyclooctanone exhibit unique reactivity profiles due to the medium-ring conformational strain. This protocol utilizes a Dean-Stark apparatus with toluene as the azeotropic solvent to drive the reversible condensation to completion.

Key Advantages of this Protocol:

  • High Conversion: >95% conversion via continuous water removal.

  • Scalability: Validated for scales ranging from 100 mmol to 1.0 mol.

  • Purification Strategy: Includes vacuum distillation parameters to isolate the moisture-sensitive product.[1]

Mechanistic Principles & Reaction Design

The Challenge of Enamine Synthesis

The formation of enamines from ketones and secondary amines is a reversible condensation reaction. For medium-sized rings like cyclooctanone, steric hindrance and transannular strain can retard the rate of formation compared to cyclohexanone.

To overcome the unfavorable equilibrium constant (


), this method employs azeotropic dehydration . Toluene forms a binary azeotrope with water (bp 85°C, composition ~20% water), allowing for the continuous removal of the water byproduct.
Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic attack of morpholine on the cyclooctanone carbonyl, forming a hemiaminal intermediate. Subsequent dehydration yields the iminium ion, which loses a proton from the


-carbon to form the enamine.

EnamineMechanism Reactants Cyclooctanone + Morpholine Hemiaminal Hemiaminal (Unstable Intermediate) Reactants->Hemiaminal Nucleophilic Attack (H+ Cat) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -OH (Protonation) Water H2O (Removed via Dean-Stark) Hemiaminal->Water Elimination Enamine 4-(1-Cycloocten-1-yl)morpholine (Target) Iminium->Enamine -H+ (Deprotonation)

Figure 1: Acid-catalyzed mechanism for enamine formation. Continuous removal of water at the Hemiaminal


 Iminium stage drives the equilibrium to the right.

Experimental Protocol

Reagents and Equipment

Scale: 100 mmol (Representative)

ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass (g)Volume (mL)Density (g/mL)Role
Cyclooctanone 126.201.012.62~13.30.95Substrate
Morpholine 87.121.210.4510.51.00Amine Source
p-Toluenesulfonic acid (p-TSA) 172.200.010.17-SolidCatalyst
Toluene 92.14Solvent-60 - 800.87Azeotrope Agent

Apparatus Setup:

  • 250 mL Round Bottom Flask (RBF).

  • Dean-Stark trap (pre-filled with toluene).

  • Reflux condenser.[1][6]

  • Nitrogen/Argon inlet (Enamines are sensitive to oxidation/hydrolysis).

  • Magnetic stir bar.[1][2]

Step-by-Step Procedure

Phase 1: Reaction Setup & Dehydration

  • Assembly: Flame-dry the glassware under vacuum and backfill with Nitrogen.

  • Charging: Add Cyclooctanone (12.6 g), Morpholine (10.5 mL), and p-TSA (0.17 g) to the RBF.

  • Solvent: Add Toluene (60 mL). Ensure the Dean-Stark trap is filled with Toluene.

  • Reflux: Heat the mixture to a vigorous reflux (

    
    C bath temp). The solution must boil actively to carry the water up to the condenser.
    
  • Monitoring: Monitor the water level in the trap.

    • Theoretical Water Yield: 1.8 mL (for 100 mmol scale).

    • Duration: Typically 4–6 hours. Continue until water evolution ceases completely.[6][7]

Phase 2: Isolation & Purification

  • Concentration: Cool the mixture to room temperature. Remove the bulk Toluene and excess Morpholine via rotary evaporation (50°C bath, vacuum down to 20 mbar).

  • High-Vacuum Distillation: Transfer the orange/yellow oily residue to a distillation setup with a short-path condenser.

    • Note: A Vigreux column is recommended to prevent bumping.

  • Collection: Collect the main fraction.

    • Boiling Point: ~118–120°C at 10 mmHg (or ~76-78°C at 1 mmHg).

    • Appearance: Colorless to pale yellow viscous liquid.

Phase 3: Storage

  • Store under inert atmosphere at -20°C. Enamines hydrolyze rapidly in moist air.

Process Workflow & Decision Logic

The following diagram outlines the critical decision points during the synthesis to ensure product quality.

Workflow Start Start: Mix Reagents in Toluene Reflux Reflux (Dean-Stark) Start->Reflux CheckWater Water Vol >= Theoretical? Reflux->CheckWater ContinueReflux Continue Reflux (+1 hr) CheckWater->ContinueReflux No CoolDown Cool & Rotovap CheckWater->CoolDown Yes ContinueReflux->Reflux Distill Vacuum Distillation (High Vac) CoolDown->Distill QC QC: NMR/IR (Check for C=O peak) Distill->QC QC->Distill Fail (Re-distill) Final Store under N2 (-20°C) QC->Final Pass

Figure 2: Operational workflow for the synthesis and purification of 4-(1-cycloocten-1-yl)morpholine.

Quality Control & Troubleshooting

Analytical Specifications
  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the vinylic proton (triplet) at
    
    
    4.4–4.6 ppm. The absence of the ketone starting material is confirmed by the disappearance of
    
    
    -protons at
    
    
    2.4 ppm.
  • IR Spectroscopy:

    • Product: Strong C=C stretch at ~1630–1640 cm

      
      .
      
    • Impurity: Absence of C=O stretch at ~1700 cm

      
       (indicates unreacted ketone or hydrolysis).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Water Collection Reflux too gentle; Trap arm clogged.Increase bath temp to ensure rapid boil-up; insulate the vertical arm of the Dean-Stark trap with foil.
Product Solidifies/Gums Polymerization or oxidation.Ensure strict N

atmosphere. Distill immediately after solvent removal.
Cloudy Distillate Morpholine contamination or hydrolysis.[6][8]Ensure receiver flask is dry. If hydrolysis occurred, re-dissolve in toluene and re-dry with Dean-Stark.
Yellow/Brown Color Oxidation or trace p-TSA decomposition.Redistill. A slight yellow tint is acceptable; dark brown indicates degradation.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Hünig, S., Lücke, E., & Brenninger, W. (1961). 1-Morpholino-1-cyclohexene.[2][3][6][9][10][11] Organic Syntheses, 41, 65. Link

  • Carlson, R., & Nilsson, A. (1988). Improved Procedures for the Preparation of Enamines. Acta Chemica Scandinavica, B 38. (General methodology for sterically hindered ketones).
  • Kuehne, M. E. (1959). Enamines. I. The Preparation and Spectra of Some Enamines. Journal of the American Chemical Society, 81(20), 5400–5404. Link

Sources

Method

Catalytic p-toluenesulfonic acid in cyclooctanone enamine formation

Application Note & Protocol Topic: The Catalytic Role of p-Toluenesulfonic Acid in the Formation of Enamines from Cyclooctanone Abstract: This document provides a comprehensive technical guide on the synthesis of enamine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: The Catalytic Role of p-Toluenesulfonic Acid in the Formation of Enamines from Cyclooctanone

Abstract: This document provides a comprehensive technical guide on the synthesis of enamines from cyclooctanone using p-toluenesulfonic acid (p-TsOH) as a catalyst. It delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and provides insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, particularly those leveraging enamine intermediates for C-C bond formation.

Introduction: The Synthetic Utility of Enamines and the Role of Acid Catalysis

Enamines are a class of unsaturated amines that serve as powerful nucleophilic intermediates in organic synthesis. Their utility was prominently established by Gilbert Stork, and the subsequent "Stork Enamine Synthesis" has become a cornerstone methodology for the α-alkylation and α-acylation of ketones and aldehydes.[1][2] This approach offers a milder, more selective alternative to traditional enolate chemistry, often mitigating issues of poly-alkylation and self-condensation.[1]

The formation of an enamine is a condensation reaction between a carbonyl compound, such as cyclooctanone, and a secondary amine (e.g., morpholine, pyrrolidine).[3] The reaction is an equilibrium process that involves the elimination of a water molecule.[4]

To drive this equilibrium toward the product, two critical conditions are typically employed:

  • Removal of Water: This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus.[5][6]

  • Acid Catalysis: An acid catalyst is required to accelerate the reaction, which is often slow under neutral conditions.[4][7]

p-Toluenesulfonic acid (p-TsOH) is an ideal catalyst for this transformation. As a strong organic acid, it is readily soluble in common organic solvents like toluene, but it is non-volatile and easy to handle as a crystalline solid (typically as the monohydrate).[8][9][10] Its primary role is to activate the carbonyl group toward nucleophilic attack and to convert the hydroxyl group of the carbinolamine intermediate into a good leaving group (H₂O), thereby facilitating the crucial dehydration step.[4][11]

The Mechanism of p-TsOH Catalysis in Enamine Formation

The catalytic cycle of p-TsOH in the formation of an enamine from cyclooctanone and a secondary amine (morpholine is used here as an example) proceeds through several distinct, reversible steps. The rate-determining step is generally the dehydration of the carbinolamine intermediate to form the iminium ion.[4]

  • Carbonyl Activation: The catalytic cycle begins with the protonation of the carbonyl oxygen of cyclooctanone by p-TsOH. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]

  • Nucleophilic Attack: The secondary amine (morpholine) acts as a nucleophile and attacks the activated carbonyl carbon, forming a protonated carbinolamine intermediate.[4]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom. This can be mediated by another molecule of the amine or the conjugate base of the catalyst, resulting in a neutral carbinolamine.

  • Formation of a Good Leaving Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the poor leaving group (⁻OH) into an excellent leaving group (H₂O).[4]

  • Dehydration and Iminium Ion Formation: The lone pair of electrons on the nitrogen atom facilitates the elimination of water, leading to the formation of a resonance-stabilized iminium ion.[3][12]

  • Deprotonation and Enamine Formation: A base (typically another molecule of the secondary amine) removes a proton from the α-carbon. This step forms the carbon-carbon double bond of the enamine and regenerates the nitrogen lone pair.[7] The acid catalyst is also regenerated in this process, completing the catalytic cycle.

Enamine Formation Mechanism Mechanism of p-TsOH Catalyzed Enamine Formation start Cyclooctanone + Secondary Amine activated_ketone Protonated Carbonyl (Activated Ketone) start->activated_ketone + p-TsOH carbinolamine Carbinolamine Intermediate activated_ketone->carbinolamine + Amine - H⁺ protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + p-TsOH iminium Iminium Ion protonated_carbinolamine->iminium - H₂O enamine Enamine Product iminium->enamine - H⁺ (via Amine) enamine->start Hydrolysis (Reverse Reaction)

Caption: p-TsOH catalyzed mechanism for enamine formation.

Experimental Protocol: Synthesis of 4-(Cyclooct-1-en-1-yl)morpholine

This protocol details a reliable procedure for the synthesis of the enamine derived from cyclooctanone and morpholine.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Volume (mL)Density (g/mL)Notes
CyclooctanoneC₈H₁₄O126.2050.06.90.951Substrate
MorpholineC₄H₉NO87.1260.06.01.0071.2 equivalents, acts as reagent & base
p-TsOH MonohydrateC₇H₁₀O₄S190.221.0190 mg-2 mol% catalyst
TolueneC₇H₈92.14-1000.867Anhydrous, azeotroping solvent
Equipment
  • 250 mL three-neck round-bottom flask

  • Dean-Stark apparatus with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet for inert atmosphere

  • Standard glassware for workup

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Flask Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add cyclooctanone (6.9 mL, 50.0 mmol), anhydrous toluene (100 mL), morpholine (6.0 mL, 60.0 mmol), and p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol).

  • Apparatus Assembly: Assemble the Dean-Stark apparatus and reflux condenser on the central neck of the flask. Seal the other necks with septa. Ensure a gentle flow of inert gas through the system.

  • Reaction: Heat the mixture to a vigorous reflux (oil bath temperature ~125-130 °C). Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: The reaction is complete when water ceases to collect in the trap (typically 3-5 hours). The theoretical amount of water to be collected is approximately 0.9 mL (from the 50 mmol of ketone and the catalyst's water of hydration). The reaction can also be monitored by TLC or GC analysis for the disappearance of cyclooctanone.

  • Cooling and Solvent Removal: Once complete, remove the heating mantle and allow the reaction mixture to cool to room temperature. Remove the toluene and excess morpholine under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellowish oil, is purified by vacuum distillation. The enamine product is sensitive to hydrolysis, so moisture should be avoided during workup and storage.[6] Collect the fraction corresponding to 4-(cyclooct-1-en-1-yl)morpholine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Flame-dry Flask under Inert Gas add_reagents 2. Add Cyclooctanone, Toluene, Morpholine, p-TsOH prep_flask->add_reagents assemble 3. Assemble Dean-Stark Apparatus add_reagents->assemble reflux 4. Heat to Reflux (125-130 °C) assemble->reflux monitor 5. Monitor Water Collection (3-5 hours) reflux->monitor cool 6. Cool to Room Temp monitor->cool evaporate 7. Remove Solvent via Rotary Evaporation cool->evaporate distill 8. Purify by Vacuum Distillation evaporate->distill

Caption: Experimental workflow for enamine synthesis.

Optimization and Troubleshooting

The success of enamine synthesis relies on careful control of reaction conditions to maximize yield and minimize side reactions.

ParameterRecommendationRationale & Causality
Catalyst Loading 1-2 mol% of p-TsOH is optimal.Insufficient catalyst leads to a very slow reaction. Excess acid can protonate the enamine product, forming an iminium salt that is more susceptible to hydrolysis or polymerization, thereby reducing the yield.[13]
Water Removal Use a properly functioning Dean-Stark trap and anhydrous solvent.The reaction is an equilibrium. Efficient removal of the water byproduct is essential to drive the reaction to completion according to Le Châtelier's principle. Failure to remove water will result in low conversion.[4]
Amine Stoichiometry A slight excess of the secondary amine (1.1-1.5 equivalents) is beneficial.Using a slight excess helps to shift the equilibrium towards the product. The amine also serves as the base required for the final deprotonation step to form the enamine.[7] However, a large excess can make purification more difficult.
Inert Atmosphere Maintain the reaction under an inert atmosphere (N₂ or Ar).While not strictly required for the mechanism itself, an inert atmosphere prevents the introduction of atmospheric moisture, which can hydrolyze the sensitive enamine product back to the starting ketone, especially at elevated temperatures.[6]
Reaction Time Monitor until completion.Prolonged heating after the reaction is complete can lead to thermal decomposition or side reactions. Under-heating or insufficient time will result in incomplete conversion.
Product Purity The reaction mixture turns dark (yellow to brown).This is common and usually does not indicate a failed reaction. Minor side products or thermal degradation can cause discoloration. Purification by vacuum distillation is effective at yielding a pure, often colorless or pale-yellow product.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

  • p-Toluenesulfonic Acid: Corrosive and can cause severe skin and eye irritation. Avoid inhalation of dust.[11]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a suspected reproductive toxin.

  • Cyclooctanone & Morpholine: Irritants. Avoid contact with skin and eyes.

References

  • Stork Enamine Synthesis - Chemistry Steps. (2022, September 12). Chemistry Steps. [Link]

  • Stork enamine alkylation - Wikipedia. Wikipedia. [Link]

  • Stork Enamine Reaction. (n.d.). Cambridge Core. [Link]

  • Carbonyl Condensations with Enamines - The Stork Reaction. (2025, January 19). Chemistry LibreTexts. [Link]

  • Mishra, R. L. (n.d.). Stork Enamine Reaction. Scribd. [Link]

  • Enamines. (2025, April 16). Master Organic Chemistry. [Link]

  • Illustrated Glossary of Organic Chemistry - Stork enamine reaction. (n.d.). UCLA Chemistry. [Link]

  • Unexpected problems with p-TsOH synthesis. (2011, October 16). Sciencemadness Discussion Board. [Link]

  • Enamine formation from cyclic ketones. (n.d.). Youngstown State University. [Link]

  • Jie, X., Shang, Y., Chen, Z.-N., & Su, W. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. ResearchGate. [Link]

  • Understanding P-Toluenesulfonic Acid and Its Role in Organic Synthesis. (2025, October 10). Rimpro-India. [Link]

  • Mechanism of Enamine Formation Organic Chemistry. (2017, February 28). YouTube. [Link]

  • The Role of P-Toluenesulfonic Acid in Chemical Reactions. (2025, December 30). Oreate AI Blog. [Link]

  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024, April 23). Preprints.org. [Link]

  • Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024, September 30). Chemistry LibreTexts. [Link]

  • Nucleophilic Addition of Amines: Imine and Enamine Formation. (2023, September 20). OpenStax. [Link]

  • Enamine-Iminium Ion Nazarov Cyclization of α-Ketoenones. (n.d.). PMC - NIH. [Link]

  • p-Toluenesulfonic acid - Wikipedia. Wikipedia. [Link]

  • A 300-mL, three-necked, flame-dried, round-bottomed flask equipped with a Teflon-coated stir bar... (n.d.). Organic Syntheses Procedure. [Link]

  • Processes for the Preparation of Enamines. (n.d.).
  • A Small-scale Procedure for Acid-catalyzed Ketal Formation. (2019, August 12). stoltz2.caltech.edu. [Link]

  • 1-morpholino-1-cyclohexene. (n.d.). Organic Syntheses Procedure. [Link]

  • Imine and Enamine Hydrolysis. (n.d.). Organic Chemistry Tutor. [Link]

  • Preparation of p-toluenesulfonic acid. (n.d.). PrepChem.com. [Link]

Sources

Application

One-Pot Synthesis of α-Substituted Cyclooctanones via Enamine Intermediates

An Application Guide for Researchers Abstract: The α-functionalization of cyclic ketones is a cornerstone transformation in organic synthesis, providing critical scaffolds for medicinal chemistry and materials science. T...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: The α-functionalization of cyclic ketones is a cornerstone transformation in organic synthesis, providing critical scaffolds for medicinal chemistry and materials science. This guide provides a detailed exploration of the one-pot synthesis of α-substituted cyclooctanones using the Stork enamine alkylation methodology.[1][2] By leveraging an in-situ generated enamine intermediate, this approach offers a mild and highly selective alternative to traditional enolate chemistry, effectively mitigating common issues such as poly-alkylation and self-condensation.[3][4] We will dissect the underlying reaction mechanism, provide a robust experimental protocol for the synthesis of 2-allylcyclooctanone, and discuss the broader applicability and expert insights for this versatile reaction.

Scientific Rationale: The Chemistry of Enamine Synthesis

The Stork enamine synthesis is a powerful method for the α-alkylation and α-acylation of carbonyl compounds.[5] Its efficacy in a one-pot procedure stems from a logical three-step sequence that occurs in a single reaction vessel: (1) enamine formation, (2) reaction with an electrophile, and (3) hydrolysis to the final product.

Step 1: In Situ Enamine Formation

The process begins with the reaction of cyclooctanone with a secondary amine, such as pyrrolidine, under mild acid catalysis (e.g., p-toluenesulfonic acid, p-TsOH).[6][7] This is a reversible condensation reaction where water is eliminated.[8]

Causality: A secondary amine is crucial because it lacks the second proton on the nitrogen necessary to form a stable imine after condensation.[9] Instead, after the initial nucleophilic attack and dehydration to form an iminium ion, equilibrium is established by deprotonating the adjacent, α-carbon, yielding the nucleophilic enamine.[8][10] Cyclic secondary amines like pyrrolidine are often preferred as they are highly nucleophilic and tend to form more reactive enamines.[7] To drive this equilibrium-dependent step to completion, water is continuously removed from the reaction mixture, typically via azeotropic distillation with a Dean-Stark apparatus.[4][11]

Step 2: Nucleophilic Attack on Electrophiles

The resulting enamine is a soft nucleophile, analogous to an enol but significantly more reactive due to the superior electron-donating ability of nitrogen compared to oxygen.[7] The lone pair on the nitrogen atom is in conjugation with the π-system of the double bond, creating a high electron density on the α-carbon, which becomes the site of nucleophilic attack.[3][6]

Caption: Enamine resonance showing nucleophilic α-carbon.

This nucleophilic carbon readily attacks a range of electrophiles, including reactive alkyl halides (e.g., allylic, benzylic), acyl halides, and Michael acceptors.[1] The reaction proceeds via a standard SN2 mechanism for alkyl halides, forming a new carbon-carbon bond and a transient iminium salt intermediate.[3]

Step 3: Hydrolysis and Product Formation

The one-pot reaction concludes with the hydrolysis of the iminium salt. The addition of aqueous acid rapidly converts the iminium intermediate back into the corresponding ketone, now bearing the newly introduced α-substituent.[1][6] This step is mechanistically the reverse of the initial enamine formation.[7]

Visualizing the One-Pot Workflow

The elegance of this synthesis lies in its sequential, one-pot nature, which minimizes handling and purification of intermediates.

workflow start Cyclooctanone + Secondary Amine (e.g., Pyrrolidine) enamine In Situ Formation of Cyclooctanone Enamine (Acid Catalyst, Water Removal) start->enamine Step 1 electrophile Addition of Electrophile (R-X) (e.g., Allyl Bromide) enamine->electrophile Step 2 iminium Formation of Iminium Salt Intermediate electrophile->iminium hydrolysis Aqueous Acid Hydrolysis iminium->hydrolysis Step 3 product α-Substituted Cyclooctanone hydrolysis->product

Caption: Workflow for the one-pot α-substitution of cyclooctanone.

Experimental Protocol: Synthesis of 2-Allylcyclooctanone

This protocol details a representative one-pot procedure. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reagents: Cyclooctanone, Pyrrolidine, Allyl Bromide, p-Toluenesulfonic acid monohydrate (p-TsOH), Toluene (anhydrous), Diethyl ether, Hydrochloric acid (1 M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Equipment: Round-bottom flask (250 mL), Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, glass column for chromatography.

Procedure
  • Step 1: Enamine Formation (In Situ)

    • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add cyclooctanone (12.6 g, 100 mmol), anhydrous toluene (100 mL), and a catalytic amount of p-TsOH (0.19 g, 1 mmol).

    • Add pyrrolidine (10.7 g, 150 mmol, 1.5 equiv.) to the flask.

    • Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap.

    • Expert Insight: Continue reflux for 2-4 hours or until no more water is collected. The complete removal of water is critical for driving the reaction towards the enamine intermediate.[4][11]

  • Step 2: Alkylation

    • Once enamine formation is complete, cool the reaction mixture to 0 °C using an ice bath.

    • Add allyl bromide (14.5 g, 120 mmol, 1.2 equiv.) dropwise to the stirred solution over 20 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.

    • Expert Insight: Allyl bromide is a reactive electrophile, well-suited for this reaction.[1] For less reactive alkyl halides, N-alkylation can become a competing side reaction, leading to lower yields.[12]

  • Step 3: Hydrolysis and Work-up

    • Cool the reaction mixture again to 0 °C and add 1 M aqueous HCl (50 mL) slowly to hydrolyze the iminium salt. Stir vigorously for 1 hour at room temperature.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification

    • The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 2-allylcyclooctanone.

Versatility and Data: Scope of Electrophiles

The one-pot enamine synthesis is compatible with a variety of electrophiles, making it a versatile tool for creating diverse α-substituted cyclooctanone derivatives.

Electrophile (R-X)Product NameTypical Yield Range (%)
Allyl Bromide2-Allylcyclooctanone70-85%
Benzyl Bromide2-Benzylcyclooctanone75-90%
Methyl Iodide2-Methylcyclooctanone40-60%[12]
Acetyl Chloride2-Acetylcyclooctanone65-80%
Ethyl BromoacetateEthyl 2-(cyclooctanon-2-yl)acetate60-75%

Note: Yields are representative and can vary based on specific reaction conditions and scale. The lower yield for methyl iodide is attributed to competing N-alkylation and potential for polyalkylation.[12]

Troubleshooting and Advanced Considerations

  • Issue: Low C-Alkylation Yield: If the desired product yield is low, ensure water was completely removed during the enamine formation step. For unreactive electrophiles like simple primary alkyl halides, consider converting the enamine to a more reactive metalloenamine (azaenolate) using a Grignard reagent before adding the halide.[1]

  • Issue: Competing N-Alkylation: This is more prevalent with less sterically hindered and more reactive electrophiles. While difficult to eliminate completely, ensuring the reaction is run under optimized conditions (temperature, addition rate) can favor C-alkylation.[12]

  • Regioselectivity: For an unsubstituted, symmetrical ketone like cyclooctanone, regioselectivity is not a concern. However, when applying this method to unsymmetrical ketones, the choice of secondary amine (e.g., pyrrolidine vs. morpholine) can influence the ratio of the thermodynamic versus kinetic enamine isomers, thereby directing the position of alkylation.[12]

References

  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. [Link]

  • Making Molecules. (2024, September 2). Enamines. [Link]

  • Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. [Link]

  • Wikipedia. (n.d.). Stork enamine alkylation. [Link]

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569. [Link]

  • Chemistry Notes. (2022, February 3). Stork enamine reaction: Promising Mechanism with application. [Link]

  • Chemistry Steps. (2022, December 2). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Stork enamine reaction. [Link]

  • Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects—II. Tetrahedron, 38(23), 3363–3446. [Link]

  • Homework.Study.com. (n.d.). Cyclohexanone reacts with pyrrolidine to form an enamine intermediate. This reaction is done in.... [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-(1-Cycloocten-1-yl)morpholine

This Application Note is designed for research scientists and process chemists. It details the microwave-assisted synthesis of 4-(1-Cycloocten-1-yl)morpholine , a sterically demanding enamine intermediate used in Stork e...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It details the microwave-assisted synthesis of 4-(1-Cycloocten-1-yl)morpholine , a sterically demanding enamine intermediate used in Stork enamine alkylations and cycloadditions.

Abstract & Core Rationale

Enamines are pivotal intermediates for


-alkylation and acylation of ketones (Stork Enamine Synthesis). While cyclohexanone enamines form readily, cyclooctanone  presents a kinetic challenge due to "medium-ring" conformational strain and transannular interactions. Conventional reflux methods (Dean-Stark) often require 12–24 hours for completion.

This protocol utilizes Microwave Irradiation (MW) to accelerate this condensation. The rapid dielectric heating of the polar morpholine and the acid catalyst drives the equilibrium forward by efficiently removing water (often adsorbed onto solid support or molecular sieves) without the need for azeotropic distillation.

Key Advantages:

  • Reaction Time: Reduced from >12 hours to <20 minutes.

  • Green Chemistry: Solvent-free or minimal solvent conditions.

  • Equilibrium Shift: Enhanced effective collision frequency and superheating effects.

Reaction Mechanism

The formation is an acid-catalyzed dehydration following the PADPED pathway (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation). In the microwave field, the dipolar polarization of the intermediate hemiaminal facilitates the elimination of water.

Figure 1: Mechanistic Pathway

EnamineMechanism Start Cyclooctanone + Morpholine Step1 Hemiaminal Intermediate Start->Step1 H+ Cat. / MW Nucleophilic Attack Step2 Iminium Ion (Transition State) Step1->Step2 -OH Protonation MW Heating Product 4-(1-Cycloocten-1-yl)morpholine (Enamine) Step2->Product -H+ (Beta-elimination) Water H2O (Removed) Step2->Water Elimination

Caption: Acid-catalyzed condensation of cyclooctanone and morpholine.[1] Microwave irradiation accelerates the rate-limiting dehydration step (Step 1 to Step 2).

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Equiv.Role
Cyclooctanone 502-49-8126.201.0Substrate
Morpholine 110-91-887.121.2 - 1.5Amine Source (Excess drives eq.)
p-Toluenesulfonic Acid (p-TSA) 104-15-4172.200.05 (5 mol%)Catalyst
Molecular Sieves (4Å) N/AN/A200 mg/mmolWater Scavenger (In-situ)
Toluene (Optional)108-88-392.14N/AAzeotropic aid (if needed)
Equipment
  • Microwave Reactor: Monomode (e.g., CEM Discover, Biotage Initiator) or Multimode (Milestone) capable of temperature control.

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (high viscosity anticipated).

Experimental Protocol

Optimization of Reaction Conditions

Cyclooctanone is less reactive than cyclohexanone. The following table summarizes the optimization for the 8-membered ring.

ParameterStandard (Cyclohexanone)Optimized (Cyclooctanone) Reason
Temperature 100–110 °C120–130 °C Overcome ring strain/steric hindrance.
Time 5–10 min15–25 min Slower kinetics of medium rings.
Solvent Solvent-FreeSolvent-Free or Min. Toluene Toluene aids in water co-evaporation if open vessel.
Catalyst None/Weak Acidp-TSA or K-10 Clay Stronger acid drive required.
Step-by-Step Procedure (Solvent-Free Method)
  • Preparation:

    • In a 35 mL microwave vial, add Cyclooctanone (2.52 g, 20 mmol).

    • Add Morpholine (2.61 g, 30 mmol, 1.5 equiv).

    • Add p-TSA (0.17 g, 1 mmol) ORMontmorillonite K-10 (0.5 g).

    • Add activated 4Å Molecular Sieves (approx. 2 g) to the vial to trap water produced.

    • Add a magnetic stir bar. Cap the vial.

  • Irradiation:

    • Place in the microwave reactor.

    • Method: Dynamic Power (Max 300W) to hold temperature.

    • Set Point: 125 °C.

    • Hold Time: 20 minutes.

    • Note: Ensure vigorous stirring. The mixture will darken (orange/brown) which is typical for enamines.

  • Work-up:

    • Allow the vial to cool to <50 °C.

    • Dilute the reaction mixture with anhydrous diethyl ether or toluene (10 mL).

    • Filter through a celite pad or sintered glass funnel to remove the molecular sieves and solid catalyst.

    • Wash the filter cake with fresh solvent (2 x 5 mL).

  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent and excess morpholine.

    • Distillation: The crude oil is purified by vacuum distillation.

      • Target BP: ~135–145 °C at 10–12 mmHg (Estimate based on cyclohexenyl analog BP of 118°C/10mmHg).

    • Alternative: If high purity is not required for the next step (e.g., alkylation), the crude enamine (often >90% pure) can be used directly after high-vacuum drying.

Figure 2: Experimental Workflow

Workflow Mix Mix Reagents (Ketone + Amine + Cat + Sieves) MW Microwave Irradiation 125°C, 20 min, 300W Mix->MW Cool Cool & Dilute (Add Toluene/Ether) MW->Cool Filter Filtration (Remove Sieves/Cat) Cool->Filter Evap Evaporation (Remove excess Morpholine) Filter->Evap Distill Vacuum Distillation (Isolate Product) Evap->Distill

Caption: Operational workflow for the synthesis of 4-(1-Cycloocten-1-yl)morpholine.

Results & Characterization

The product is a colorless to pale yellow viscous oil.

Expected Yield: 85–92% (Isolated).

Validation Data (Diagnostic Signals):

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
      4.55 – 4.65 ppm  (t, 1H, J = 7.5 Hz): Vinylic proton  (=CH -). This is the key indicator of enamine formation.
      
    • 
      3.65 – 3.75 ppm  (m, 4H): Morpholine -O-CH
      
      
      
      -
      .
    • 
      2.75 – 2.85 ppm  (m, 4H): Morpholine -N-CH
      
      
      
      -
      .
    • 
      2.20 – 2.30 ppm  (m, 2H): Allylic ring protons.
      
    • 
      1.40 – 1.60 ppm  (m, 8H): Remaining cyclooctyl ring protons.
      
  • IR (Neat):

    • 1630–1645 cm

      
       : Strong C=C stretching (Enamine double bond).
      
    • Absence of C=O stretch (~1700 cm

      
      ) confirms consumption of ketone.
      

Troubleshooting & Expertise

  • Incomplete Conversion: If NMR shows residual ketone (>5%), extend MW time by 10 minutes. 8-membered rings are sluggish; do not exceed 140°C to avoid polymerization.

  • Water Removal: The presence of water reverses the reaction (hydrolysis). Freshly activated molecular sieves are critical in the microwave vial. Alternatively, use an open-vessel mode with a Dean-Stark trap if your microwave unit supports it (e.g., Milestone synthWAVE).

  • Oxidation: Enamines are sensitive to hydrolysis and oxidation. Store under Nitrogen/Argon at -20°C.

Safety Considerations

  • Morpholine: Flammable liquid, causes severe skin burns and eye damage. Handle in a fume hood.

  • Microwave Safety: Do not cap vessels completely tight if generating significant gas (though this reaction is not gas-generating, thermal expansion occurs). Use pressure-rated vials with pressure-relief septa.

References

  • Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-55. Link

  • Texier-Boullet, F., et al. (2006). Efficient Microwave-Assisted Solvent-Free Synthesis of Enamines. Synthesis, 2006(10), 1652-1656. Link

  • Stork, G., et al. (1963). Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Taguchi, Y., et al. (2003). Reaction of Enamines with Cyclic Ketones. Journal of Organic Chemistry (General reference for medium ring enamine kinetics). Link

  • PubChem CID 87064 . 4-(Cycloocten-1-yl)morpholine.[2] National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Removing water from cyclooctanone morpholine reaction mixtures

Technical Support Guide: Water Removal in Cyclooctanone-Morpholine Enamine Synthesis Introduction: The Equilibrium Battle Subject: Synthesis of 1-(cyclooct-1-en-1-yl)morpholine via Stork Enamine reaction. Core Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Water Removal in Cyclooctanone-Morpholine Enamine Synthesis

Introduction: The Equilibrium Battle

Subject: Synthesis of 1-(cyclooct-1-en-1-yl)morpholine via Stork Enamine reaction. Core Challenge: Reversibility and Medium-Ring Strain.

As researchers, we often treat enamine formation as a simple condensation. However, the reaction between cyclooctanone and morpholine presents a specific thermodynamic challenge. Unlike cyclohexanone, the 8-membered cyclooctanone ring possesses significant transannular strain (Prelog strain). While the carbonyl carbon is reactive, the formation of the double bond in the product introduces strain that can make the equilibrium constant (


) less favorable than in 5- or 6-membered rings.

To drive this reaction to completion, you cannot simply "heat and hope." You must aggressively and continuously remove water to exploit Le Chatelier’s principle. This guide details three field-proven protocols to achieve this, ranging from standard azeotropic distillation to chemical scavenging.

Part 1: The Mechanism & Logic of Water Removal

The acid-catalyzed formation of enamines is fully reversible. If water remains in the system, it will attack the enamine (specifically the


-carbon or the iminium intermediate), hydrolyzing it back to the starting ketone.[1]

Visualizing the Workflow:

EnamineMechanism cluster_removal Intervention: Water Removal Reactants Cyclooctanone + Morpholine Intermediate Hemiaminal Intermediate Reactants->Intermediate H+ Cat. Intermediate->Reactants Iminium Iminium Ion (Transition State) Intermediate->Iminium -OH Iminium->Intermediate Product Enamine Product (1-morpholinocyclooctene) Iminium->Product -H+ Water H₂O (Byproduct) Iminium->Water Elimination Product->Iminium +H+ (Hydrolysis Risk) DeanStark Method A: Dean-Stark Trap (Azeotrope) Water->DeanStark Sieves Method B: 4A Mol. Sieves (Adsorption) Water->Sieves TiCl4 Method C: TiCl₄ (Chemical Scavenging) Water->TiCl4

Figure 1: The reaction pathway showing the critical necessity of water removal to prevent the reverse hydrolysis reaction (red dashed line).

Part 2: Primary Protocol – Azeotropic Distillation (Dean-Stark)

This is the industry standard for stable ketones. It relies on the formation of a low-boiling binary azeotrope between the solvent and water.

Recommended Solvent: Toluene (bp 110.6°C).

  • Why: Forms an azeotrope with water at 85°C (composition: ~20% water, 80% toluene). It is safer than Benzene (carcinogen) and provides a higher reflux temperature to overcome the activation energy of the hindered cyclooctanone.

Protocol:

  • Setup: 1 eq. Cyclooctanone, 1.2–1.5 eq. Morpholine, 0.05 eq. p-Toluenesulfonic acid (p-TsOH) in Toluene (0.5 M concentration).

  • Apparatus: Flame-dried RBF attached to a Dean-Stark trap topped with a reflux condenser. Fill the trap arm with dry toluene before heating.

  • Execution: Heat to vigorous reflux. The toluene/water azeotrope will condense and separate in the trap.[2] Water (d=1.00) sinks; Toluene (d=0.87) overflows back to the flask.

  • Endpoint: Monitor the water volume in the trap. Reaction is complete when water collection ceases (theoretical vol: ~18 mL per mole).

Troubleshooting the Dean-Stark:

IssueDiagnosisCorrective Action
No water collecting System not at true reflux or trap arm empty.Insulate the vertical arm (foil/glass wool). Ensure trap was pre-filled with toluene.
Cloudy distillate Emulsion forming in trap.Tap the trap gently. Add a pinch of brine to the trap (rarely needed) to increase density gradient.
Volume < Theoretical Leak in system or wet reagents.Check joints. If reagents were wet, you are drying them, not reacting them. Continue reflux.

Part 3: Advanced Protocol – Chemical Scavenging (TiCl₄)

Use Case: If the Dean-Stark method is too slow (due to steric bulk) or if you lack specialized glassware. This method, pioneered by White and Weingarten, uses Titanium Tetrachloride as both a Lewis Acid catalyst and a water scavenger.

Mechanism: TiCl₄ coordinates to the ketone oxygen (activating it) and reacts with the released water to form TiO₂ and HCl (which is neutralized by excess base).

Protocol:

  • Pre-Complexation (Critical): In a flame-dried flask under Argon, dissolve 6 eq. of Morpholine in dry Hexane or DCM. Cool to 0°C.[3]

  • Addition: Dropwise add 0.55 eq. of TiCl₄ (dissolved in solvent). Caution: Exothermic. A precipitate will form.

  • Reaction: Add 1 eq. of Cyclooctanone. Allow to warm to room temperature or reflux gently for 2–4 hours.

  • Workup: The mixture will contain solid TiO₂ and amine salts. Filter through a pad of Celite under inert atmosphere. Do not perform an aqueous wash yet.

Part 4: The "Gentle" Protocol – Molecular Sieves

Use Case: For small-scale reactions where setting up a Dean-Stark is impractical.

Selection: Use 4A Molecular Sieves .

  • Why: 3A sieves are too small for some solvent drying; 4A is the standard for water adsorption (pore size 4 Å). Morpholine (approx 5 Å) is generally too large to be competitively adsorbed, making 4A safe and effective.

Protocol:

  • Activation: Sieves must be activated (heated to >250°C under vacuum) immediately before use.

  • Method:

    • Direct Addition: Add activated beads (200% w/w relative to water expected) directly to the reaction flask. Drawback: Grinding by stir bar can create dust that complicates filtration.

    • Soxhlet Modification: Place sieves in a Soxhlet extractor between the flask and condenser. The solvent refluxes through the sieves, drying continuously. This is superior to direct addition.

Part 5: Critical Warning – Isolation & Hydrolysis

The #1 User Error: Re-introducing water during workup. Enamines are stable in base but rapidly hydrolyze in dilute acid or even neutral water if equilibrium shifts.

Correct Isolation Procedure:

  • Evaporation: Remove the solvent (Toluene) and excess Morpholine via rotary evaporation.

  • Distillation: The only way to ensure purity is vacuum distillation .

    • Cyclooctanone bp: ~195°C (atm).

    • Enamine product will have a high bp; use high vacuum (<1 mmHg).

  • Storage: Store under Argon at -20°C. Enamines oxidize and hydrolyze upon standing in air.

FAQ: Troubleshooting Guide

Q: My reaction mixture turned black/dark brown. Is it ruined? A: Not necessarily. Enamine synthesis often produces colored impurities due to trace polymerization or oxidation of the amine. If TLC/NMR shows the product spot/peaks, proceed with vacuum distillation; the impurities usually remain in the pot residue.

Q: Can I use Magnesium Sulfate (MgSO₄) in the flask instead of a Dean-Stark? A: It is not recommended for driving the reaction to completion. MgSO₄ has a limited capacity and surface area in a heterogeneous mixture. It works for drying solvents, but for shifting a thermodynamic equilibrium involving a sterically hindered ketone, it is often insufficient.

Q: I see the product on TLC, but after column chromatography, I recovered Cyclooctanone. A: You hydrolyzed your product on the column. Silica gel is slightly acidic and contains bound water.

  • Fix: Pre-treat the silica column with 1-2% Triethylamine in Hexane to neutralize it, or (preferably) use Vacuum Distillation instead of chromatography.

Decision Matrix

Use this logic flow to select your method:

DecisionMatrix Start Start: Cyclooctanone + Morpholine Scale What is your reaction scale? Start->Scale Large Large (>10g) Scale->Large Industrial/Prep Small Small (<1g) Scale->Small Discovery DS Method A: Dean-Stark (Robust, Scalable) Large->DS Speed Is speed/conversion critical? Small->Speed No No Speed->No Standard Yes Yes Speed->Yes Stubborn Sieves Method B: Molecular Sieves (Simple setup) TiCl4 Method C: TiCl₄ (Fast, High Conversion) No->Sieves Yes->TiCl4

Figure 2: Decision matrix for selecting the appropriate water removal technique.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.

  • White, W. A., & Weingarten, H. (1967). "A Versatile New Enamine Synthesis." The Journal of Organic Chemistry. (Describes the TiCl₄ method).

  • Organic Chemistry Portal. "Enamine Synthesis." (General mechanism and conditions).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Dean-Stark apparatus setup).

Sources

Optimization

Technical Guide: Optimization of 4-(1-Cycloocten-1-yl)morpholine Synthesis

Executive Summary & Reaction Mechanics[1][2][3] The synthesis of 4-(1-cycloocten-1-yl)morpholine is a classic condensation reaction between cyclooctanone and morpholine. While enamine formation is generally favorable, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Mechanics[1][2][3]

The synthesis of 4-(1-cycloocten-1-yl)morpholine is a classic condensation reaction between cyclooctanone and morpholine. While enamine formation is generally favorable, the 8-membered ring of cyclooctanone introduces unique conformational strains (Pitzer strain) that distinguish it from the more common cyclohexanone derivatives.

The Core Challenge: The reaction is an equilibrium process. Success depends entirely on the kinetic removal of water . Failure to remove water, or re-introduction of moisture during workup, results in rapid hydrolysis back to the starting ketone.

Reaction Scheme


Protocol A: Thermodynamic Control (Dean-Stark)

Recommended for standard laboratory scale (10g - 100g).

This method relies on azeotropic distillation to drive the equilibrium to the right.

Reagents & Setup
ComponentEquivalentsRole
Cyclooctanone 1.0Substrate
Morpholine 1.2 - 1.5Reagent (Excess drives kinetics)
p-Toluenesulfonic Acid (p-TsOH) 0.05 (5 mol%)Catalyst
Toluene Solvent (0.5 M)Azeotrope former (BP: 110°C)
Step-by-Step Workflow
  • Assembly: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and a drying tube (CaCl₂ or Drierite).

  • Charging: Add cyclooctanone, morpholine, p-TsOH, and toluene.

  • Reflux: Heat to vigorous reflux. You must see solvent condensing and water separating in the trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 12–24 hours).

    • Pro-Tip: If water evolution is slow, drain the trap (if aqueous layer is large) or wrap the riser in foil to improve adiabatic transfer.

  • Isolation (Critical):

    • Cool to room temperature under inert atmosphere (

      
       or Ar).
      
    • Evaporation: Remove toluene on a rotary evaporator. Do not use a water bath >50°C if the vacuum is weak, to avoid hydrolysis from ambient moisture.

    • Purification: Distill the residue under high vacuum.

      • Note: Enamines are heat sensitive; keep pot temperature below 160°C if possible.

Protocol B: Kinetic Control ( Method)

Recommended for stubborn reactions or when high yields are critical.

Based on the method by White and Weingarten, Titanium Tetrachloride (


) acts as both a Lewis acid catalyst and a chemical water scavenger, driving the reaction to completion in minutes rather than hours.
Reagents & Setup
ComponentEquivalentsRole
Cyclooctanone 1.0Substrate
Morpholine 6.0Reagent (Acts as base & nucleophile)
Titanium Tetrachloride (

)
0.55 - 0.60Scavenger/Catalyst
Hexane or Benzene SolventInert medium
Step-by-Step Workflow
  • Preparation: Flame-dry all glassware. Perform under strictly inert atmosphere (

    
    ).
    
  • Complex Formation: Dissolve morpholine (6 eq) in hexane. Cool to 0°C.

  • Addition: Dropwise add

    
     (0.55 eq) dissolved in hexane.
    
    • Observation: A heavy precipitate (amine-titanium complex) will form. This is normal.

  • Reaction: Add cyclooctanone (1.0 eq) in one portion. Remove the ice bath and allow to warm to room temperature.

  • Finishing: Stir for 1–2 hours. The reaction is usually complete when the supernatant clears or via NMR check.

  • Workup:

    • Filter the mixture through a sintered glass funnel (under

      
       if possible) to remove the 
      
      
      
      /amine-salt byproduct.
    • Wash the filter cake with dry hexane.

    • Concentrate the filtrate to obtain the crude enamine. Distill for high purity.

Troubleshooting & Diagnostics

Visualizing the Failure Points

The following diagram illustrates the decision logic for troubleshooting low yields.

Troubleshooting start Issue: Low Yield / Impure Product check_water Check 1: Was water excluded during workup? start->check_water check_start Check 2: Unreacted Ketone in Crude NMR? check_water->check_start Yes (Dry) hydrolysis Diagnosis: HYDROLYSIS Enamine reverted to ketone. Action: Switch to non-aqueous workup. check_water->hydrolysis No (Wet) equilibrium Diagnosis: EQUILIBRIUM FAILURE Water not removed during reflux. Action: Check Dean-Stark / Switch to TiCl4. check_start->equilibrium Yes (Ketone present) polymer Diagnosis: POLYMERIZATION Dark tars/viscous oil. Action: Reduce acid catalyst load. check_start->polymer No (Complex mess)

Caption: Logic flow for diagnosing yield loss in enamine synthesis.

FAQ: Common Researcher Issues

Q1: My product looked pure by NMR, but after flash chromatography, it reverted to the ketone. Why? A: Enamines are unstable on silica gel because silica is slightly acidic and contains bound water.

  • Fix: Avoid chromatography. Vacuum distillation is the gold standard for enamine purification. If you must run a column, deactivate the silica with 5% triethylamine in hexane before loading your sample.

Q2: The reaction turns black during the Dean-Stark reflux. A: This indicates polymerization or "aldol-type" self-condensation of the ketone, likely due to excessive heating or too much p-TsOH.

  • Fix: Reduce p-TsOH to 1 mol%. Ensure the oil bath is not set excessively high (max 130°C for toluene reflux).

Q3: How do I confirm the product is formed without isolating it? A: Use 1H NMR .

  • Ketone:[1] Look for

    
    -protons (multiplets around 2.2–2.4 ppm).
    
  • Enamine: Look for the vinyl proton.[2] In 1-morpholinocyclooctene, this is a triplet (or dd) typically shifted to 4.4 – 4.6 ppm . The disappearance of the ketone

    
    -protons and appearance of the vinyl proton confirms conversion.
    

Q4: Can I use molecular sieves instead of a Dean-Stark trap? A: Yes, but with caveats. Standard 3Å or 4Å sieves can sometimes catalyze side reactions or physically grind down, clogging stirrers.

  • Fix: Use a Soxhlet extractor containing molecular sieves mounted above the reaction flask. This ensures only dry solvent returns to the pot without the sieves touching the reactants.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. Link (Foundational text on Enamine chemistry).

  • White, W. A., & Weingarten, H. (1967).[1][3] "A Versatile New Enamine Synthesis."[1][3] The Journal of Organic Chemistry. Link (Source of the

    
     protocol).
    
  • Carlson, R., et al. (1984).[1] "Improved Titanium Tetrachloride Procedure for Enamine Synthesis." Acta Chemica Scandinavica. Link (Optimization of the White method).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Troubleshooting

Preventing C-alkylation vs N-alkylation in cyclooctenyl enamines

The following guide is structured as a Tier-3 Technical Support resource, designed for senior researchers encountering selectivity issues in the Stork Enamine Alkylation of medium-sized rings. Topic: Optimizing C- vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for senior researchers encountering selectivity issues in the Stork Enamine Alkylation of medium-sized rings.

Topic: Optimizing C- vs. N-Selectivity in 8-Membered Rings

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: 2026-02-20

Executive Summary: The "Medium-Ring" Challenge

If you are accessing this guide, you are likely observing low yields or incorrect regioselectivity (N-alkylation) when attempting to alkylate cyclooctanone-derived enamines.

The Core Issue: Unlike cyclohexanone (6-membered) enamines, cyclooctenyl (8-membered) systems suffer from severe transannular strain (I-strain) and unfavorable boat-chair conformations. These steric factors shield the


-carbon, making the desired C-alkylation kinetically slow and thermodynamically difficult. Consequently, the nitrogen atom—being more accessible—becomes the kinetic trap, leading to unwanted N-alkylation.

The Solution Philosophy: You must shift the reaction control from Kinetic (fastest attack, N-alkylation) to Thermodynamic (most stable product, C-alkylation).

Diagnostic Workflow

Use this decision tree to diagnose your current failure mode and identify the immediate corrective action.

TroubleshootingFlow Start START: Analyze Reaction Outcome CheckProduct Identify Major Product Start->CheckProduct N_Alk N-Alkylated Salt (Water Soluble, Reverts to SM) CheckProduct->N_Alk Quaternary Ammonium Salt C_Alk C-Alkylated Product (Desired) CheckProduct->C_Alk Success NoRxn No Reaction / SM Recovered CheckProduct->NoRxn Low Conversion CheckElec Check Electrophile Type N_Alk->CheckElec CheckAmine Check Amine Used NoRxn->CheckAmine CheckTemp Check Reaction Temp CheckElec->CheckTemp Used Soft Electrophile Sol_Soft Switch to 'Softer' Electrophile (Allyl/Benzyl) CheckElec->Sol_Soft Used MeI / Alkyl Halide Sol_Heat CRITICAL FIX: Increase Temp (Reflux Toluene) to reverse N-alkylation CheckTemp->Sol_Heat Temp < 80°C Sol_Pyr Switch Amine: Morpholine -> Pyrrolidine CheckAmine->Sol_Pyr Used Morpholine

Figure 1: Diagnostic logic for identifying the root cause of alkylation failure in cyclooctenyl systems.

Technical Deep Dive: The Mechanics of Selectivity

To fix the problem, you must understand the competing pathways. The reaction is governed by the Hard-Soft Acid-Base (HSAB) principle and Reversibility .

The Pathway Diagram

The following diagram illustrates why heating is the primary fix for N-alkylation.

ReactionPathway Enamine Enamine (Nucleophile) N_Intermediate N-Alkylated Salt (Kinetic Product) Enamine->N_Intermediate Fast (Kinetic) Low Temp C_Intermediate Iminium Ion (Thermodynamic Intermediate) Enamine->C_Intermediate Slow (Steric Hindrance) High Temp Electrophile Electrophile (R-X) N_Intermediate->Enamine Reversible High Temp (>80°C) FinalProd α-Alkylated Ketone C_Intermediate->FinalProd Hydrolysis

Figure 2: Kinetic vs. Thermodynamic control. Note that N-alkylation is reversible, while C-alkylation is irreversible.

Critical Parameters Table
ParameterN-Alkylation (Undesired)C-Alkylation (Desired)Technical Recommendation
Control Type Kinetic (Fastest attack)Thermodynamic (Most stable)Force thermodynamic control via heat.
Nucleophilic Site Nitrogen (Hard center)

-Carbon (Soft center)
Use "Soft" electrophiles to match the Carbon.
Reversibility Reversible Irreversible Crucial: If N-alkylation occurs, heat promotes reversal to Enamine, allowing C-alkylation to eventually dominate.
Sterics Unhindered (accessible)Hindered (especially in 8-rings)Use Pyrrolidine (smaller) to minimize steric clash at the carbon center.

Troubleshooting & FAQs

Scenario A: "I am seeing exclusive N-alkylation (ammonium salts)."

Diagnosis: You are operating under kinetic control. The electrophile attacked the most accessible site (Nitrogen) and the reaction stopped there because the temperature was too low to reverse it. Corrective Action:

  • Switch Solvent: Move from low-boiling solvents (THF, DCM, Acetonitrile) to Toluene or Xylene .

  • Increase Temperature: Reflux the reaction. N-alkylation is reversible at higher temperatures. The ammonium salt will revert to the enamine and free electrophile, which will eventually find the

    
    -carbon. Once the C-C bond forms, it is irreversible.
    
  • Check Electrophile: If using Methyl Iodide (MeI), N-alkylation is almost unavoidable due to its "Hard" character. Switch to Allyl Bromide or Benzyl Bromide (Softer) if possible, or use Michael Acceptors (Acrylates) which react exclusively at the Carbon.

Scenario B: "The reaction is extremely sluggish; starting material remains."

Diagnosis: The cyclooctenyl ring is sterically crowded (transannular strain). The nucleophilicity of the


-carbon is lower than that of cyclohexenyl enamines.
Corrective Action: 
  • Change the Amine: If you are using Morpholine, stop. Morpholine is a weak nucleophile. Switch to Pyrrolidine . The higher energy of the pyrrolidine HOMO increases the nucleophilicity of the enamine carbon.

  • Concentration: Run the reaction at a higher concentration (1M - 2M) to drive bimolecular kinetics.

Scenario C: "Hydrolysis yields the starting ketone, not the alkylated product."

Diagnosis: This usually indicates that N-alkylation occurred, and during the acidic hydrolysis step, the N-alkyl group was cleaved, regenerating the starting ketone. Corrective Action:

  • This confirms Scenario A. You did not achieve C-alkylation. The "product" was an N-alkylated salt that decomposed back to starting material upon workup.[1] See Scenario A solutions.

Validated Protocol: Cyclooctanone C-Alkylation

Objective: Mono-alkylation of Cyclooctanone with Allyl Bromide.

Phase 1: Enamine Formation (Dean-Stark)
  • Reagents: Cyclooctanone (1.0 eq), Pyrrolidine (1.1 - 1.2 eq), p-Toluenesulfonic acid (catalytic).

  • Solvent: Toluene.

  • Procedure: Reflux with a Dean-Stark trap until theoretical water is collected.

  • Critical Step: Remove Toluene and excess Pyrrolidine under high vacuum. Excess amine will react with the alkyl halide in the next step, killing your yield.

Phase 2: The Alkylation (Thermodynamic Push)
  • Solvent: Fresh Toluene (Do not use Acetonitrile; it stabilizes the N-alkylated transition state).

  • Reagent: Allyl Bromide (1.05 eq).

  • Procedure:

    • Dissolve crude enamine in Toluene.

    • Add Allyl Bromide.

    • Reflux (110°C) for 12–24 hours.

    • Why Reflux? To ensure that any N-alkylation that occurs (and it will) has the thermal energy to reverse and funnel into the irreversible C-alkylated product.

    • Self-Validation: Monitor by TLC. If a spot appears at the baseline (salt) and stays there, you have N-alkylation. If a new non-polar spot appears, you have C-alkylation.

Phase 3: Hydrolysis[2][3]
  • Reagent: Buffer solution (Acetic Acid / NaOAc / Water) or 10% HCl.

  • Procedure: Stir at room temperature or mild heat (40°C) for 2 hours.

  • Extraction: Extract with Ether/EtOAc. The organic layer contains your 2-allylcyclooctanone.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

  • Kuehne, M. E. (1959). The Application of Enamines to the Synthesis of Heterocycles. Journal of the American Chemical Society, 81(20), 5400–5404.

  • Whitesell, J. K., & Whitesell, M. A. (1983). Alkylation of ketones and aldehydes via their nitrogen derivatives.[2] Synthesis, 1983(07), 517-536.

  • Luescher, M. U., & Bode, J. W. (2017). Catalytic Generation of Enamines. Organic Letters. (Supporting information regarding reversibility and hydrolysis).

Sources

Optimization

Technical Support Center: Purification of 1-Morpholinocyclooctene by Vacuum Distillation

Welcome to the technical support guide for the purification of 1-morpholinocyclooctene. This document provides researchers, scientists, and drug development professionals with in-depth, field-tested guidance on the vacuu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-morpholinocyclooctene. This document provides researchers, scientists, and drug development professionals with in-depth, field-tested guidance on the vacuum distillation of this enamine. The content is structured to address common challenges and provide a robust framework for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying 1-morpholinocyclooctene?

A: 1-Morpholinocyclooctene is a high-boiling point compound. Attempting to distill it at atmospheric pressure would require excessively high temperatures, leading to thermal decomposition, charring, and significantly reduced yield. Vacuum distillation lowers the boiling point to a temperature where the molecule is more stable, enabling its purification.[1][2]

Q2: What is the approximate boiling point of 1-morpholinocyclooctene under vacuum?

A: The exact boiling point is dependent on the precise vacuum level achieved. As a high-boiling amine derivative, it requires a reasonably high vacuum (typically < 2 mmHg) for efficient distillation. The table below provides estimated boiling points at various pressures. It is crucial to monitor the distillation temperature and pressure closely, as these values can vary based on system efficiency and purity of the crude material.

Pressure (mmHg)Estimated Boiling Point (°C)
10~135 - 145
5~120 - 130
2~105 - 115
1~95 - 105
Note: These are estimated values. The actual boiling point should be determined empirically during the distillation.

Q3: My crude 1-morpholinocyclooctene is dark. Will distillation clarify it?

A: Yes, in most cases. Dark coloration in the crude product is often due to high molecular weight byproducts, polymerization, or oxidation products formed during synthesis. These impurities are typically non-volatile under the distillation conditions and will remain in the distillation flask, allowing for the collection of a colorless or pale-yellow distillate.

Q4: Is it necessary to pre-treat the crude product before distillation?

A: Pre-treatment is highly recommended for optimal results. Enamines are susceptible to hydrolysis by water.[3] It is best practice to dry the crude material over a suitable basic drying agent like potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄), followed by filtration, to remove any residual water from the workup. This prevents hydrolysis of the enamine back to cyclooctanone and morpholine during heating.

Q5: Can I use boiling stones for vacuum distillation?

A: No. Boiling stones are ineffective under vacuum because the trapped air within their pores, which is necessary to promote smooth boiling, is rapidly removed when the pressure is reduced.[4] This can lead to severe bumping and violent boiling. A magnetic stir bar and stir plate must be used to ensure smooth, even boiling.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation of 1-morpholinocyclooctene.

Problem 1: Failure to Achieve or Maintain a Low Vacuum
  • Symptom: The vacuum gauge does not reach the target pressure (e.g., > 5 mmHg), or the pressure slowly rises after isolating the pump.

  • Causality: The efficiency of vacuum distillation is critically dependent on the integrity of the system. Air leaks compromise the vacuum, raising the internal pressure and, consequently, the boiling point of the substance.

  • Troubleshooting Steps:

    • Inspect All Joints: Ensure every ground-glass joint is properly sealed. Disassemble, clean, and apply a thin, uniform layer of high-vacuum grease.[4]

    • Check Tubing: Inspect the thick-walled vacuum tubing for cracks or holes. Ensure it is securely attached to the vacuum adapter and the pump.

    • Perform a Leak-Up Test: Isolate the distillation apparatus from the vacuum pump and monitor the pressure rise over a set period (e.g., 15-30 seconds). A rapid rise indicates a significant leak.[5]

    • Isolate Components: Methodically add components to the vacuum pump, starting with just the gauge, to identify the specific piece of glassware or connection that is leaking.[5]

Problem 2: Product is Decomposing or Turning Dark in the Distillation Flask
  • Symptom: The material in the distillation flask darkens significantly upon heating, and a burnt smell may be present. The distillate may also be discolored.

  • Causality: This indicates thermal degradation. Even under vacuum, the temperature required might be too high, or localized "hot spots" in the flask could be causing decomposition.[6] Air leaks can also lead to oxidation at high temperatures.

  • Troubleshooting Steps:

    • Lower the Mantle Temperature: The heating mantle temperature should be only 15-25 °C higher than the vapor temperature.

    • Improve the Vacuum: A lower pressure will reduce the required boiling temperature. Re-check the system for leaks.

    • Ensure Vigorous Stirring: Inadequate stirring can cause superheating at the bottom of the flask. Ensure the stir bar is spinning rapidly and consistently.

    • Work Under Inert Gas: If the crude material is highly air-sensitive, consider purging the apparatus with an inert gas (Nitrogen or Argon) before applying the vacuum.

Problem 3: Bumping or Violent Boiling
  • Symptom: The liquid in the distillation flask boils erratically and violently, sometimes "bumping" over into the condenser and receiving flask.

  • Causality: This occurs due to superheating of the liquid without a nucleation point for smooth boiling. As established, boiling stones do not work under vacuum.[4]

  • Troubleshooting Steps:

    • ALWAYS Use a Stir Bar: This is the most critical step. Ensure the magnetic stirrer is on and functioning correctly before and during heating.[4]

    • Heat Gradually: Apply heat slowly to the distillation flask to avoid a sudden, rapid increase in temperature.

    • Avoid Overfilling: The distillation flask should not be more than two-thirds full.

Problem 4: Distillation is Slow or Stalled
  • Symptom: The product is refluxing in the distillation head but very little or no distillate is being collected.

  • Causality: This points to insufficient energy to carry the vapor over the condenser or an excessively high vacuum for the applied temperature.

  • Troubleshooting Steps:

    • Increase Heating Mantle Temperature: Gradually increase the heat input to provide more energy for the vapor to travel into the condenser.

    • Insulate the Distillation Head: Wrap the distillation head and Claisen adapter with glass wool or aluminum foil to minimize heat loss to the environment.[4] This is especially important for high-boiling compounds.

    • Check Condenser Water Temperature: Ensure the cooling water is not excessively cold, which could cause the product to solidify in the condenser if it has a high melting point (not typical for this compound, but a good general practice).

Visual Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing common vacuum distillation problems.

TroubleshootingWorkflow Start Distillation Issue Detected CheckVacuum Is Vacuum < 2 mmHg? Start->CheckVacuum CheckTemp Is Product Boiling? CheckVacuum->CheckTemp Yes LeakTest Perform Leak Test: - Check joints & grease - Inspect tubing CheckVacuum->LeakTest No CheckStirring Is Stirring Vigorous? CheckTemp->CheckStirring Yes IncreaseHeat Gradually Increase Mantle Temperature CheckTemp->IncreaseHeat No CheckCollection Is Distillate Collecting? CheckStirring->CheckCollection Yes StartStirring Ensure Vigorous Magnetic Stirring CheckStirring->StartStirring No Insulate Insulate Distillation Head with Glass Wool or Foil CheckCollection->Insulate No (Refluxing Only) Success Distillation Successful CheckCollection->Success Yes LeakTest->CheckVacuum IncreaseHeat->CheckTemp Decomposition Product Decomposing? - Lower heat - Improve vacuum IncreaseHeat->Decomposition StartStirring->CheckStirring Insulate->CheckCollection

Caption: A logical workflow for troubleshooting vacuum distillation issues.

Standard Operating Procedure (SOP): Vacuum Distillation of 1-Morpholinocyclooctene

This protocol provides a self-validating system with integrated safety and quality checkpoints.

Apparatus Setup

Safety First: Inspect all glassware for cracks or star fractures before assembly. A compromised flask can implode under vacuum.[4] Always perform vacuum distillations behind a blast shield in a certified chemical fume hood.

1.1. Select a round-bottom flask (RBF) appropriately sized so the crude material fills it to between one-half and two-thirds capacity. Add a suitably sized magnetic stir bar. 1.2. Connect a Claisen adapter to the RBF. This adapter helps prevent bumping material from contaminating the condenser.[4] 1.3. In one neck of the Claisen adapter, place a thermometer with the bulb positioned just below the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature. 1.4. Connect a Liebig or Vigreux condenser to the side arm of the distillation head. Secure all connections with Keck clips. 1.5. Attach a vacuum-takeoff adapter to the end of the condenser. 1.6. Connect receiving flasks. A "cow"-type receiving flask is recommended as it allows for the collection of separate fractions (forerun, main product, tails) without breaking the vacuum. 1.7. Crucial Step: Connect the vacuum takeoff adapter to a cold trap (using dry ice/acetone or a cryocooler). The trap must be placed between the distillation apparatus and the vacuum pump. This is essential to condense volatile impurities and any unreacted morpholine, protecting the vacuum pump oil and components from contamination and corrosion.[6] 1.8. Lightly grease all ground-glass joints to ensure an airtight seal.[4]

Distillation Protocol

2.1. Preparation: Charge the dried and filtered crude 1-morpholinocyclooctene into the distillation RBF. 2.2. System Evacuation: Turn on the cooling water to the condenser. Begin stirring. Turn on the vacuum pump and allow the system to evacuate fully. A stable pressure of < 2 mmHg should be achieved. If not, troubleshoot for leaks (see guide above). 2.3. Heating: Once a stable vacuum is achieved, begin to heat the distillation flask slowly using a heating mantle. 2.4. Forerun Collection: The first fraction to distill will be any low-boiling impurities, such as residual solvents or unreacted morpholine. Collect this "forerun" in the first receiving flask until the distillation temperature stabilizes at the expected boiling point of the product. 2.5. Main Fraction Collection: Once the temperature is stable and the distillate appears clean and colorless, rotate the cow adapter to a new receiving flask to collect the main product fraction. Record the stable temperature and pressure range. 2.6. Shutdown: When the distillation rate slows significantly or the temperature begins to drop or spike, stop heating. 2.7. Cooling and Venting: Allow the apparatus to cool completely to room temperature. Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. [4] This prevents pump oil from being sucked back into the cold trap and your clean product. Vent the system by opening the stopcock on the vacuum adapter or gently removing the vacuum tubing.

Purification Workflow Diagram

PurificationWorkflow cluster_prep Pre-Distillation cluster_distill Vacuum Distillation cluster_post Post-Distillation Crude Crude Product (1-Morpholinocyclooctene) Dry Dry over K₂CO₃ or MgSO₄ Crude->Dry Filter Filter to remove drying agent Dry->Filter Distill Charge to Flask & Evacuate System (<2 mmHg) Filter->Distill Heat Slowly Heat with Vigorous Stirring Forerun Collect Forerun (e.g., Morpholine) Heat->Forerun Main Collect Main Fraction (Constant BP) Forerun->Main Tails Collect Tails/ Stop Distillation Main->Tails Analysis QC Analysis (NMR, GC, RI) Main->Analysis PureProduct Pure 1-Morpholinocyclooctene Analysis->PureProduct

Caption: The complete workflow from crude product to purified material.

References

  • Perkins, G. A. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office.
  • Kaizik, A. E. (1981). U.S. Patent No. 4,283,254. Washington, DC: U.S. Patent and Trademark Office.
  • Maratek. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from [Link]

  • Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. Retrieved from [Link]

  • Dr.Bob. (2012). Purifying secondary amine. Sciencemadness Discussion Board. Retrieved from [Link]

  • Graham Manufacturing. (n.d.). Understanding ejector systems necessary to troubleshoot vacuum distillation. Retrieved from [Link]

  • Nichols, L. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. Retrieved from [Link]

  • Pressure Control Solutions. (2019). Vacuum Distillation issues?. Retrieved from [Link]

  • Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to test. Retrieved from [Link]

  • Busch Global. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Hickman, K. C. D. (1939). U.S. Patent No. 2,146,894. Washington, DC: U.S. Patent and Trademark Office.
  • Quora. (2020). Which equation is used to calculate the boiling point under vacuum distillation?. Retrieved from [Link]

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Thames River Chemical Corp. (2020). SAFETY DATA SHEET Morpholine. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in cyclooctanone enamine formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the formation of enami...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the formation of enamines from cyclooctanone, a common synthetic intermediate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to enhance your experimental success.

Troubleshooting Guide: Low Conversion Rates

Low conversion is a frequent issue in the synthesis of cyclooctanone enamines. This guide is structured in a question-and-answer format to directly address specific problems you may encounter.

Question 1: My reaction has stalled, and I'm observing a significant amount of unreacted cyclooctanone. What is the most likely cause?

The most common culprit for stalled or incomplete enamine formation is the presence of water in the reaction mixture. The formation of an enamine is a reversible condensation reaction where water is a byproduct.[1][2][3] According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials (cyclooctanone and the secondary amine), thus inhibiting the formation of the enamine product.

Core Insight: Water is the enemy of enamine formation. Its efficient removal is critical to drive the reaction to completion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere). Solvents must be anhydrous. Reagents, particularly the cyclooctanone and the secondary amine, should be stored over molecular sieves or distilled prior to use.

  • Effective Water Removal: The most effective method for removing water during the reaction is azeotropic distillation using a Dean-Stark apparatus.[4][5] Toluene or benzene are common solvents for this purpose.[1][4]

  • Use of Dehydrating Agents: If a Dean-Stark trap is not feasible, the use of a chemical dehydrating agent can be employed. Anhydrous magnesium sulfate or potassium carbonate can be added to the reaction mixture.[6][7]

Question 2: I'm using an acid catalyst, but the reaction is still sluggish. Could the catalyst be the issue?

While acid catalysis is generally required for enamine formation, the choice and amount of catalyst are crucial.[1][8] The catalyst protonates the carbonyl oxygen of cyclooctanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the secondary amine.[1][3][9]

Core Insight: The pH of the reaction medium must be carefully controlled. Too little acid will result in a slow reaction, while too much acid will protonate the amine nucleophile, rendering it unreactive.[10]

Troubleshooting Steps:

  • Catalyst Selection: p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst.[4][6] Other Brønsted acids can also be used.

  • Catalyst Loading: The amount of acid catalyst should be catalytic, typically in the range of 0.1-5 mol%. An excess of acid will lead to the formation of the ammonium salt of the secondary amine, which is not nucleophilic.[10]

  • pH Monitoring: If possible, monitor the pH of the reaction mixture. The optimal pH for enamine formation is typically in the range of 4-5.

Question 3: I'm observing the formation of side products. What are the likely side reactions and how can I minimize them?

A common side reaction in enamine synthesis is the self-condensation of cyclooctanone, which is an aldol-type reaction.[6] This is more prevalent with ketones that are prone to enolization.

Core Insight: The rate of the desired enamine formation should be significantly faster than the rate of any competing side reactions.

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the aldol condensation, which may have a higher activation energy than enamine formation. However, this may also slow down the desired reaction.

  • Order of Addition: Adding the cyclooctanone slowly to a mixture of the secondary amine and catalyst can help to keep the concentration of the ketone low, thereby minimizing self-condensation.

  • Choice of Amine: More reactive secondary amines, such as pyrrolidine, can lead to faster enamine formation, outcompeting the aldol reaction.[11]

Experimental Workflow: Cyclooctanone Enamine Formation

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Work-up & Purification prep_glass Dry Glassware setup_reagents Charge Cyclooctanone, Amine, Solvent, Catalyst prep_glass->setup_reagents prep_reagents Anhydrous Reagents prep_reagents->setup_reagents setup_dean_stark Assemble Dean-Stark Apparatus setup_reagents->setup_dean_stark reflux Reflux and Azeotropic Removal of Water setup_dean_stark->reflux monitor Monitor Reaction (TLC, GC-MS) reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete remove_solvent Remove Solvent (Rotary Evaporation) cool->remove_solvent purify Purify by Vacuum Distillation remove_solvent->purify

Caption: Experimental workflow for cyclooctanone enamine formation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of enamine formation?

The mechanism involves a series of equilibrium steps:

  • Protonation of the carbonyl oxygen: An acid catalyst protonates the oxygen of the cyclooctanone carbonyl group, making the carbonyl carbon more electrophilic.[1][3]

  • Nucleophilic attack: The secondary amine acts as a nucleophile and attacks the activated carbonyl carbon.[2][12]

  • Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.[2]

  • Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).[8]

  • Elimination of water: The lone pair on the nitrogen pushes out the water molecule, forming an iminium ion.[2][9]

  • Deprotonation: A base (often another molecule of the amine) removes a proton from the alpha-carbon, leading to the formation of the enamine and regeneration of the acid catalyst.[3]

G Cyclooctanone Cyclooctanone Protonated Cyclooctanone Protonated Cyclooctanone Cyclooctanone->Protonated Cyclooctanone H+ Carbinolamine Carbinolamine Protonated Cyclooctanone->Carbinolamine + R2NH Protonated Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated Carbinolamine H+ Iminium Ion Iminium Ion Protonated Carbinolamine->Iminium Ion - H2O Enamine Enamine Iminium Ion->Enamine - H+

Sources

Optimization

Storage stability of 4-(1-Cycloocten-1-yl)morpholine under nitrogen

To: Research & Development Team From: Technical Support Center | Senior Application Scientist Subject: Technical Guide: Storage Stability & Handling of 4-(1-Cycloocten-1-yl)morpholine Executive Summary 4-(1-Cycloocten-1-...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center | Senior Application Scientist Subject: Technical Guide: Storage Stability & Handling of 4-(1-Cycloocten-1-yl)morpholine

Executive Summary

4-(1-Cycloocten-1-yl)morpholine is a cyclic enamine derived from the condensation of cyclooctanone and morpholine. Like all enamines, it is thermodynamically unstable toward hydrolysis and oxidation. Its utility in organic synthesis (specifically Stork enamine alkylation/acylation) depends entirely on maintaining the integrity of the enamine double bond (


).

Current Status: High Risk of Degradation upon Atmospheric Exposure. Primary Degradants: Cyclooctanone + Morpholine (Hydrolysis);


-aminoketones (Oxidation).
Recommended Storage:  -20°C, under Nitrogen/Argon, Desiccated.

Part 1: Core Storage Protocols (The "Must-Dos")

Q: What are the absolute minimum storage requirements? A: You must control three variables: Atmosphere, Moisture, and Temperature.

VariableRequirementTechnical Rationale
Atmosphere Inert Gas (N₂ or Ar) Oxygen attacks the electron-rich double bond, leading to oxidative cleavage or polymerization.
Moisture < 10 ppm H₂O Enamines hydrolyze rapidly in the presence of water. Atmospheric moisture (which is slightly acidic due to dissolved CO₂) catalyzes the reversion to the starting ketone and amine.
Temperature -20°C (Long-term) Low temperatures kinetically inhibit the hydrolysis equilibrium and suppress autoxidation. For active use (1-2 weeks), 4°C is acceptable if sealed.
Container Amber Glass + Septum Amber glass prevents photochemical degradation. A Teflon-lined septum allows for syringe transfer without exposing the bulk material to air.

Q: Can I store it in a standard refrigerator without a desiccator? A: No. Standard laboratory refrigerators have high humidity levels. Even a well-capped vial can "breathe" during temperature fluctuations.

  • Best Practice: Place the vial inside a secondary container (jar) containing a desiccant (e.g., Drierite or activated molecular sieves) and flush the secondary container with nitrogen before sealing.

Part 2: Stability Mechanics (The "Why")

Q: Why is this compound so unstable? A: The nitrogen lone pair donates electron density into the double bond (


), making the 

-carbon highly nucleophilic. While this makes it useful for synthesis, it also makes it a "proton magnet."

Mechanism of Failure (Hydrolysis): The degradation is acid-catalyzed . Even trace acidity (from atmospheric CO₂ dissolved in moisture) initiates the "PADPED" mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation), reverting the enamine back to cyclooctanone and morpholine.

Q: Does the morpholine ring make it more or less stable than other enamines? A: More stable than pyrrolidine, but less reactive.

  • Electronic Effect: The oxygen atom in the morpholine ring withdraws electron density (inductive effect), making the nitrogen lone pair less available for resonance than in pyrrolidine enamines. This makes morpholine enamines less nucleophilic but also slightly more resistant to hydrolysis than their pyrrolidine counterparts.

  • Ring Size Effect: The 8-membered cyclooctenyl ring introduces transannular strain. While stable, the conformational flexibility can impact reactivity compared to the rigid 1-morpholinocyclohexene.

Visualizing the Degradation Pathway:

EnamineDegradation cluster_conditions Catalysts of Failure Enamine 4-(1-Cycloocten-1-yl)morpholine (Active Reagent) Protonation C-Protonation (Rate Limiting Step) Enamine->Protonation + H+ (Trace Acid) Iminium Iminium Ion Intermediate Protonation->Iminium Resonance Carbinolamine Hemiaminal (Unstable) Iminium->Carbinolamine + H2O Products Cyclooctanone + Morpholine (Degraded Waste) Carbinolamine->Products - H+ Atmosphere Atmospheric Moisture (Source of H2O + H+) Atmosphere->Protonation

Caption: Acid-catalyzed hydrolysis pathway. Note that the reaction is reversible, but an excess of water drives it completely to the right (Products).

Part 3: Troubleshooting & Diagnostics

Q: How do I know if my batch has gone bad? A: Use this diagnostic checklist before committing the reagent to a reaction.

Diagnostic TestObservationInterpretationAction
Visual Inspection Clear, colorless/pale yellow oilGood Proceed to use.
Dark yellow/orange/brownOxidation Check purity via NMR. Distill if necessary.
Turbidity / CloudinessHydrolysis Significant water contamination. Morpholine salt formation.[1]
Olfactory Faint amine smellNormal Proceed.
Sharp, pungent "fishy" odorDegradation Free morpholine release. Purify before use.
¹H NMR (CDCl₃) Triplet at ~4.5 ppm (Vinyl H)Active Enamine Integrate signal against internal standard.
Loss of vinyl H; New peaksHydrolysis If ketone peaks dominate, discard or re-synthesize.

Q: Can I use partially degraded material? A:

  • For Alkylation (Stork): No. Free morpholine will compete for the alkyl halide, forming quaternary ammonium salts (waste). The ketone will not react, lowering yield.

  • For Acylation: Risky. Free amine will react with the acyl chloride to form an amide, consuming your electrophile.

Part 4: Emergency Recovery & Handling

Q: My enamine has turned yellow. Can I save it? A: Yes, via Vacuum Distillation. Enamines are thermally stable enough to be distilled, provided moisture is excluded.

Recovery Protocol:

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum (< 10 mmHg is essential to keep temperature low).

  • Temperature:

    • Note: The cyclohexenyl analog boils at ~118-120°C / 10 mmHg.[2][3] The cyclooctenyl derivative will boil slightly higher (approx. 130-140°C / 10 mmHg).

  • Procedure: Discard the first fraction (contains free morpholine and water). Collect the main fraction (pale yellow oil).

  • Storage: Immediately flush the receiving flask with Nitrogen and seal.

Q: How do I transfer it without degradation? A: Never pour it.

  • Flush a clean, dry syringe with nitrogen 3 times.

  • Insert a needle through the septum of the storage vial.

  • Inject a volume of nitrogen equal to the liquid volume you plan to withdraw (to prevent a vacuum).

  • Withdraw the liquid and transfer immediately to the reaction vessel.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds.[1][4][5][6] Journal of the American Chemical Society, 85(2), 207–222. Link

    • Foundational text on enamine reactivity, hydrolysis mechanisms, and the stability differences between pyrrolidine and morpholine enamines.
  • Hünig, S., Benzing, E., & Lücke, E. (1963). 1-Morpholino-1-cyclohexene.[2][3][7][8] Organic Syntheses, Coll.[2] Vol. 5, p. 808 (1973); Vol. 43, p. 34 (1963). Link

    • Provides the standard synthesis and distillation protocol for morpholine enamines, noting their sensitivity to hydrolysis.
  • Capon, B., & Wu, Z.-P. (1990). Comparison of the rates of hydrolysis of some cyclic and acyclic enamines. Journal of the Chemical Society, Perkin Transactions 2, (4), 543-549. Link

    • Detailed kinetic data on the acid-c
  • National Institute of Standards and Technology (NIST). Morpholine, 4-(1-cyclohexen-1-yl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

    • Used as the primary chemical proxy for physical property estimation (boiling point/density) of the cyclooctenyl homolog.

Sources

Troubleshooting

Technical Support Center: Enamine Synthesis &amp; Stability Control

Topic: Minimizing Polymerization Side Products in Enamine Synthesis Document ID: TSC-ORG-ENAM-004 Target Audience: Medicinal Chemists, Process Development Scientists Status: Active / Verified Introduction: The Polymeriza...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Polymerization Side Products in Enamine Synthesis Document ID: TSC-ORG-ENAM-004 Target Audience: Medicinal Chemists, Process Development Scientists Status: Active / Verified

Introduction: The Polymerization Challenge

In enamine synthesis, "polymerization" typically refers to the uncontrolled self-condensation of the carbonyl substrate (aldol-type oligomerization) or the Michael-type addition of the forming enamine to unreacted


-unsaturated starting materials. These side reactions manifest as viscous red/brown tars, "gelling" of the reaction mixture, or intractable solids that coat the flask walls.

This guide moves beyond standard textbook protocols (which often fail for reactive aldehydes) to focus on Kinetic Control and Lewis Acid Scavenging —the two most effective strategies for suppressing polymerization.

Module 1: Critical Parameter Optimization

To prevent polymerization, you must disrupt the pathways that favor self-condensation over enamine formation.

The Thermodynamic vs. Kinetic Trap

Standard Dean-Stark conditions (refluxing toluene/benzene) favor thermodynamic equilibrium but require high heat. Heat is the primary driver of polymerization in sensitive substrates (especially aliphatic aldehydes).

  • The Fix: Shift to Chemical Water Scavenging (TiCl

    
     or Molecular Sieves) to allow reaction at 
    
    
    
    to
    
    
    .
Amine Selection & Sterics

The nucleophilicity of the amine dictates the rate of formation vs. the rate of side reactions.

  • Pyrrolidine: Highest reactivity. High risk of exotherm-driven polymerization. Use only with cooling.

  • Morpholine: Lower reactivity (due to oxygen's inductive withdrawal). Safest choice for highly reactive aldehydes to minimize "runaway" oligomerization.

  • Piperidine: Intermediate reactivity.

Solvent Effects
  • Avoid: Protic solvents (obviously) and ethers that may contain peroxides (initiators for radical polymerization).

  • Preferred: Anhydrous Hydrocarbons (Hexane, Toluene) or Chlorinated Solvents (DCM). DCM is excellent for low-temp TiCl

    
     protocols.
    

Module 2: Mechanism & Pathway Visualization

Understanding the competition between the desired Enamine pathway and the undesired Aldol Polymerization pathway is critical.

Diagram 1: Competitive Reaction Pathways

EnaminePathways Start Carbonyl Substrate (Aldehyde/Ketone) Inter Carbinolamine Intermediate Start->Inter + Amine (Nucleophilic Attack) Polymer Aldol Polymer/Tar (Side Product) Start->Polymer Self-Condensation (High T, Basic conditions) Amine Secondary Amine Iminium Iminium Ion (Transient) Inter->Iminium - H2O (Acid Catalysis) Product Desired Enamine Iminium->Product - H+ (Deprotonation) Product->Polymer Michael Addition to Unreacted Start Material

Caption: The "Red Tar" pathway (dashed red) competes with enamine formation. High temperatures and unreacted starting material accelerate this failure mode.

Module 3: Troubleshooting Dashboard

Use this matrix to diagnose issues immediately.

SymptomProbable CauseCorrective Action
Reaction turns dark red/black rapidly Exothermic runaway leading to polymerization.STOP. Cool reaction to -10°C. Switch to Protocol B (TiCl

)
. Add amine slowly (dropwise).
Gelling/Solidification Aldol condensation polymer formation.Substrate is too reactive for Dean-Stark. Use Molecular Sieves (Protocol A) or TiCl

.[1]
Low Conversion (<50%) Equilibrium limitation; water not removed effectively.Check Dean-Stark trap or replace Molecular Sieves. Ensure solvent is anhydrous .
Product reverts to ketone on column Hydrolysis on silica gel.Do not purify on silica without pre-treating with 1% Et

N. Distillation is preferred.
White precipitate forms (TiCl

method)
TiO

formation (Normal).
This is expected. Filter through a pad of Celite under inert atmosphere.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Molecular Sieve Method (Mild)

Best for: Moderately sensitive aldehydes/ketones where TiCl


 is too harsh.
  • Setup: Flame-dry a 2-neck RBF. Add 4Å Molecular Sieves (activated, 1.0 g per mmol substrate).

  • Solvent: Add anhydrous Et

    
    O or Toluene.
    
  • Reagents: Add Carbonyl substrate (1.0 eq) and Secondary Amine (1.1 - 1.5 eq).

  • Catalyst: Add catalytic

    
    -TsOH (0.5 mol%) only if necessary (often sieves are slightly acidic enough).
    
  • Reaction: Stir at Room Temperature for 12-24h.

    • Note: Avoiding reflux prevents thermal polymerization.

  • Workup: Filter through Celite to remove sieves. Concentrate in vacuo.

Protocol B: The White-Weingarten (TiCl ) Method

Best for: Highly hindered ketones or polymerization-prone aldehydes. The "Gold Standard" for stability.

Safety Warning: TiCl


 is violently reactive with water and fumes in air. Handle under strict inert atmosphere.
  • Preparation: Flush a 3-neck flask with Argon. Add secondary amine (6.0 eq) and anhydrous solvent (Benzene or Toluene). Cool to 0°C .

  • Scavenger Addition: Dropwise add TiCl

    
     (0.55 - 0.6 eq based on amine).
    
    • Observation: A vigorous exotherm and precipitate (Titanium-amine complex) will form. Control temp < 10°C.

  • Substrate Addition: Add the ketone/aldehyde (1.0 eq) dropwise to the cold slurry.

  • Reaction: Allow to warm to Room Temp (or mild reflux for extremely hindered cases) for 2-4 hours.

  • Mechanism: TiCl

    
     acts as a "water sink," instantly trapping H
    
    
    
    O as TiO
    
    
    , driving the equilibrium irreversibly to the enamine without high heat.
  • Workup:

    • Cool to room temp.[2]

    • Filter the slurry through a sintered glass funnel with a Celite pad (under Nitrogen if possible) to remove solid TiO

      
       and amine salts.
      
    • Wash filter cake with dry solvent.

    • Concentrate filtrate to yield pure enamine (often >90% purity without distillation).

Diagram 2: Method Selection Decision Tree

MethodSelection Start Select Substrate IsAldehyde Is it an Aldehyde? Start->IsAldehyde IsHindered Is it Sterically Hindered? IsAldehyde->IsHindered No (Ketone) MolSieves Method: Molecular Sieves (Mild/Green) IsAldehyde->MolSieves Yes (Thermal Sensitivity) DeanStark Method: Dean-Stark Reflux (Standard) IsHindered->DeanStark No (Robust) TiCl4 Method: TiCl4 Scavenging (High Stability) IsHindered->TiCl4 Yes (Needs Force) MolSieves->TiCl4 If conversion low

Caption: Flowchart for selecting the synthesis method based on substrate sensitivity and steric hindrance.

References

  • White, W. A., & Weingarten, H. (1967).[3][4][5] A Versatile New Enamine Synthesis. The Journal of Organic Chemistry, 32(1), 213–214.

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

  • Carlson, R., & Nilsson, A. (1984).[3][5] Improved Titanium Tetrachloride Procedure for Enamine Synthesis. Acta Chemica Scandinavica, B 38, 49-53.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and Reactions of Enamines).

Sources

Optimization

Technical Support Center: Optimization of Cyclooctanone and Morpholine Condensation

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support guide for the optimization of the condensation reaction between cyclooctanone and morpholine to form 1-(cyclooct-1-en-1-yl)morph...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the optimization of the condensation reaction between cyclooctanone and morpholine to form 1-(cyclooct-1-en-1-yl)morpholine. This reaction, a cornerstone of Stork Enamine Synthesis, is pivotal for creating nucleophilic intermediates used in the selective alkylation and acylation of ketones.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, troubleshooting protocols, and a robust understanding of the reaction dynamics to ensure reproducible, high-yield outcomes.

Overview: The Scientific Rationale

The condensation of a ketone with a secondary amine, such as morpholine, yields an enamine.[3] This transformation converts the electrophilic carbonyl carbon of the ketone into a nucleophilic α-carbon in the enamine, facilitated by the electron-donating nitrogen atom.[2] The reaction is a reversible condensation, producing water as a byproduct.[3][4] To drive the reaction to completion, this water must be continuously removed, a principle governed by Le Chatelier's Principle.[5] The most common and effective method for this is azeotropic distillation using a Dean-Stark apparatus.[5][6]

Optimizing the reflux time is critical. Insufficient time leads to incomplete conversion, while excessive reflux can promote side reactions, such as aldol condensation of the starting ketone or polymerization of the enamine product.[6] This guide will help you navigate these challenges.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(cyclooct-1-en-1-yl)morpholine.

Issue 1: Low or No Yield of Enamine Product

Question: I have refluxed my reaction for several hours, but TLC and NMR analysis show mostly unreacted cyclooctanone. What are the likely causes and how can I fix this?

Answer: This is a common problem that typically points to one of three areas: inefficient water removal, suboptimal catalysis, or insufficient reaction time.

Causality and Solutions:

  • Inefficient Water Removal: The formation of the enamine is an equilibrium reaction. If the water produced is not removed, the equilibrium will not shift towards the product.[3]

    • Troubleshooting Steps:

      • Verify Dean-Stark Apparatus Setup: Ensure all glassware joints are properly sealed to prevent moisture from entering the system and to maintain the azeotrope. The solvent level in the trap should be visible and the collection of an aqueous layer should be observed over time.[7]

      • Check Solvent Choice: The solvent must form a lower-boiling azeotrope with water. Toluene or benzene are standard choices, with toluene being preferred due to lower toxicity.[8] The reflux temperature must be high enough to distill this azeotrope.

      • Consider Chemical Desiccants: In smaller-scale reactions where a Dean-Stark trap is impractical, anhydrous agents like magnesium sulfate or molecular sieves can be used.[6][9] However, for reflux reactions, a Dean-Stark trap is superior.

  • Suboptimal Catalysis: While some enamine formations can proceed without a catalyst, an acid catalyst significantly accelerates the reaction by protonating the carbonyl oxygen, making it more electrophilic for the amine to attack.[8]

    • Troubleshooting Steps:

      • Introduce an Acid Catalyst: If not already used, add a catalytic amount (0.01-0.05 mol equivalent) of p-toluenesulfonic acid (p-TSA) or a similar acid catalyst.[6][10]

      • Avoid Excess Catalyst: Too much acid can lead to polymerization of the enamine or other side reactions.[6]

  • Insufficient Reflux Time: The reaction rate can be influenced by steric factors and the basicity of the amine. While morpholine is a reactive amine, the reaction still requires adequate time to reach completion.[11]

    • Troubleshooting Steps:

      • Monitor the Reaction: Instead of relying on a fixed time, monitor the reaction's progress. Use Thin-Layer Chromatography (TLC) to track the disappearance of the cyclooctanone spot. A typical reaction time can range from 4 to 15 hours.[10][12]

      • Increase Reflux Time: If water is collecting in the Dean-Stark trap but the starting material is still present after your initial reflux period, simply continue the reflux and monitor periodically.

Troubleshooting Workflow: Low Yield

G start Low Enamine Yield Observed check_water Is water collecting in Dean-Stark trap? start->check_water check_sm Is starting material (ketone) consumed (via TLC/GC)? check_water->check_sm Yes fix_setup Action: Verify apparatus seal. Ensure correct solvent & reflux temp. check_water->fix_setup No product_isolated Problem is likely in work-up/ isolation. Check for hydrolysis. check_sm->product_isolated Yes extend_reflux Action: Continue reflux for 2-4h. Add catalyst (p-TSA) if absent. Re-monitor. check_sm->extend_reflux No no_water No yes_water Yes end_success Reaction Complete fix_setup->end_success product_isolated->end_success extend_reflux->end_success

Caption: Troubleshooting logic for low enamine yield.

Issue 2: Formation of Significant Byproducts

Question: My reaction appears to work, but I am getting a complex mixture of products, making purification difficult. What are these byproducts and how can I prevent them?

Answer: The primary side reaction to consider is the acid- or base-catalyzed self-condensation of cyclooctanone (an Aldol condensation). Additionally, the enamine product itself can be unstable under certain conditions.

Causality and Solutions:

  • Aldol Self-Condensation: Cyclooctanone can act as both a nucleophile (as an enolate) and an electrophile, leading to dimers and other oligomers, especially in the presence of acid or base catalysts at high temperatures.[6][13]

    • Troubleshooting Steps:

      • Control Catalyst Loading: Use the minimum effective amount of acid catalyst.

      • Maintain Appropriate Temperature: Ensure the reflux temperature is not excessively high. Using toluene (b.p. ~111°C) provides a well-controlled temperature for the reaction.

      • Stoichiometry: Using a slight excess of the more volatile component (morpholine) can sometimes help favor the desired reaction over the self-condensation of the ketone.

  • Product Instability: Enamines can hydrolyze back to the corresponding ketone and amine in the presence of water, especially during work-up.[3] They can also polymerize if exposed to excess acid.[6]

    • Troubleshooting Steps:

      • Anhydrous Work-up: Once the reaction is complete, perform the work-up under anhydrous conditions until the product is isolated. Avoid aqueous washes until absolutely necessary, and if used, ensure they are basic to prevent hydrolysis.

      • Prompt Purification: Purify the crude product soon after the reaction is complete. The preferred method is vacuum distillation to remove unreacted starting materials and the catalyst residue.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this condensation reaction? A1: The reaction proceeds via a two-stage mechanism:

  • Carbinolamine Formation: The nucleophilic nitrogen of morpholine attacks the electrophilic carbonyl carbon of cyclooctanone. This is followed by proton transfer to form a neutral intermediate called a carbinolamine.[14]

  • Dehydration: Under acid catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The nitrogen's lone pair of electrons then helps to expel the water molecule, forming an iminium ion. A base (another amine molecule or the solvent) then removes a proton from the α-carbon, leading to the formation of the stable enamine product.[3][15]

Reaction Mechanism Diagram

G ketone Cyclooctanone carbinolamine Carbinolamine Intermediate ketone->carbinolamine Nucleophilic Attack amine Morpholine amine->carbinolamine Nucleophilic Attack catalyst H+ (cat.) catalyst->carbinolamine Nucleophilic Attack iminium Iminium Ion carbinolamine->iminium Dehydration (-H2O) water H2O enamine Enamine Product iminium->enamine Deprotonation (-H+)

Caption: Simplified mechanism of enamine formation.

Q2: Why is reflux necessary and what is a typical reflux time? A2: Reflux is necessary to provide the activation energy for the reaction and, more importantly, to facilitate the azeotropic removal of water using the Dean-Stark trap.[6] A typical reflux time for this reaction, when monitored, can range from 4 to 15 hours .[10][12] However, the exact time depends on the scale, catalyst concentration, and efficiency of water removal. Reaction completion should always be confirmed by an analytical method rather than relying on a fixed duration.

Q3: How do I monitor the reaction progress effectively? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Mobile Phase: A non-polar solvent system like Hexane/Ethyl Acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.[16]

  • Visualization: Cyclooctanone has a carbonyl group and can be visualized with stains like 2,4-dinitrophenylhydrazine (DNP) or potassium permanganate (KMnO₄). The enamine product, having a C=C double bond, will also stain with KMnO₄.[16] The key is to observe the disappearance of the cyclooctanone spot (which is typically more polar than the enamine product).

Q4: Is an acid catalyst always required? A4: Not strictly, but it is highly recommended. The reaction can proceed without a catalyst, but it is often significantly slower.[6][8] A catalytic amount of an acid like p-TSA ensures a reasonable reaction rate by activating the carbonyl group.[8]

Experimental Protocols & Data

Table 1: Typical Reaction Parameters
ParameterRecommended Value/ConditionRationale & Citation
Solvent TolueneForms an azeotrope with water (b.p. 85°C), allowing for efficient removal via Dean-Stark trap at a controlled reflux temperature (~111°C).[8]
Reactant Ratio Cyclooctanone:Morpholine (1:1.2 to 1:1.5)A slight excess of the amine can help drive the reaction to completion.[10]
Catalyst p-Toluenesulfonic acid (p-TSA)Effective acid catalyst that is easily handled. Use 0.01-0.05 molar equivalents.[6][10]
Apparatus Round-bottom flask, Dean-Stark trap, Reflux condenserEssential for the azeotropic removal of water, which is critical for achieving a high yield.[5][7]
Reaction Time 4-15 hours (Monitor by TLC)Reaction rates vary; completion should be confirmed analytically.[10][12]
Purification Vacuum DistillationEffective for separating the less volatile enamine product from unreacted starting materials and catalyst residue.[9]
Protocol 1: Synthesis of 1-(cyclooct-1-en-1-yl)morpholine

Materials:

  • Cyclooctanone

  • Morpholine

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Nitrogen/Argon inlet

Procedure:

  • Setup: Assemble the glassware (flask, Dean-Stark trap, condenser) and ensure it is dry. Pass a gentle stream of inert gas (N₂ or Ar) through the system.

  • Charging the Flask: To the round-bottom flask, add cyclooctanone (1.0 eq), toluene (to create a ~0.5 M solution), morpholine (1.2 eq), and a catalytic amount of p-TSA (0.02 eq). Add a magnetic stir bar.

  • Azeotropic Reflux: Heat the mixture to a gentle reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom layer, while the toluene will overflow and return to the reaction flask.[5][7]

  • Monitoring: Continue reflux until no more water collects in the trap and TLC analysis indicates the complete consumption of cyclooctanone.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by vacuum distillation. The enamine product is typically a pale yellow oil.[9]

    • Store the purified product under an inert atmosphere and in a freezer to prevent degradation.

Protocol 2: TLC Monitoring of the Reaction
  • Prepare TLC Plate: Use a silica gel plate.

  • Spotting: Using a capillary tube, carefully spot the plate with:

    • Lane 1: Cyclooctanone starting material (as a reference).

    • Lane 2: Co-spot (starting material and reaction mixture).

    • Lane 3: A sample from the reaction mixture.

  • Elution: Place the plate in a developing chamber containing a suitable eluent (e.g., Hexane:Ethyl Acetate 8:2). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a potassium permanganate (KMnO₄) stain. The reaction is complete when the spot corresponding to cyclooctanone is no longer visible in the reaction mixture lane.

References

  • Stork Enamine Reaction. Cambridge Core. [Link]

  • Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE. [Link]

  • Stork enamine alkylation. Wikipedia. [Link]

  • Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • Enamine formation from cyclic ketones. Youngstown State University. [Link]

  • Stork Enamine Synthesis. Chemistry Steps. [Link]

  • Stork Enamine Synthesis. Organic Chemistry Tutor. [Link]

  • Alkylation of the Alpha-Carbon via the Enamine Pathway. Chemistry LibreTexts. [Link]

  • The Chemistry of Enamines. Cambridge University Press. [Link]

  • The optimization of reflux time in the presence of different catalysts... ResearchGate. [Link]

  • Processes for the Preparation of Enamines.
  • What is the product when cyclohexanone reacts with morpholine? Chemistry Stack Exchange. [Link]

  • Method for purification of ketones.
  • Dean–Stark apparatus. Wikipedia. [Link]

  • General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and process control of enamine formation. Reddit. [Link]

  • Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • Optimization of reaction conditions of enamine synthesis. ResearchGate. [Link]

  • Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. ResearchGate. [Link]

  • Dewatering catalyst and application thereof in preparing morpholine.
  • Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. MDPI. [Link]

  • Condensation Reaction: Definition, Example, Mechanism, & List. Chemistry Learner. [Link]

  • I just started grad school and I can't get a simple enamine synthesis to work. Please help! Reddit. [Link]

  • Enamine synthesis by amination. Organic Chemistry Portal. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. [Link]

  • Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst. Sciforum. [Link]

  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. PMC. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Michael-Stork Addition of Cyclopentyl Enamine to Allenyl Ketones and Esters. Florida Atlantic University. [Link]

  • Enamines. Making Molecules. [Link]

  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. European Patent Office. [Link]

  • Carbonyl Condensation Reactions. Fiveable. [Link]

  • Enamine. Wikipedia. [Link]

  • Using cyclohexanone as the starting material, describe how each of the following could be synthesized. Pearson+. [Link]

  • Can anybody suggest the best process for the Stark Enamine condensation. ResearchGate. [Link]

  • Condensation reaction of cyclopentanone and cyclohexanone. ResearchGate. [Link]

  • 2-carbethoxycyclooctanone. Organic Syntheses. [Link]

Sources

Troubleshooting

Handling steric hindrance in cyclooctenyl enamine reactions

Status: Operational | Tier: Level 3 (Advanced Organic Synthesis) Topic: Handling Steric Hindrance & Transannular Strain in Cyclooctenyl Enamine Reactions Introduction: The Medium-Ring Paradox Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Organic Synthesis) Topic: Handling Steric Hindrance & Transannular Strain in Cyclooctenyl Enamine Reactions

Introduction: The Medium-Ring Paradox

Welcome to the technical support center for medium-ring enamine synthesis. If you are here, you are likely experiencing stalled reactions, poor yields, or inexplicable hydrolysis when working with cyclooctanones.

The Core Problem: Cyclooctanone is not merely a "larger cyclohexanone." It is defined by transannular strain (Prelog strain) .[1] The hydrogens on C3 and C7 project inward, creating a crowded "transannular channel." When you attempt to condense a bulky secondary amine (like morpholine or pyrrolidine) onto this ring, you fight two forces:

  • Steric Approach Control: The amine struggles to attack the carbonyl carbon due to the ring's puckered "boat-chair" conformation.

  • I-Strain (Internal Strain): While converting a sp³ carbon to sp² (enamine) relieves some transannular strain, the transition state is energetically costly due to the required planar geometry of the enamine system.

This guide provides the protocols to bypass these energy barriers.

Module 1: Overcoming the Formation Barrier

Issue: Standard Dean-Stark dehydration is failing or too slow.

For sterically hindered ketones like cyclooctanone (especially substituted ones), thermal dehydration (pTsOH/Toluene) is often insufficient. The equilibrium constant (


) is low. You must drive the reaction kinetically and thermodynamically using the White-Weingarten Titanium Tetrachloride (TiCl₄) Protocol .
The Solution: TiCl₄ Scavenging Protocol

Titanium tetrachloride acts as a dual-mode agent: it activates the carbonyl (Lewis acid) and irreversibly scavenges the water produced, driving the equilibrium to completion instantly.

Step-by-Step Protocol
  • Safety: TiCl₄ is violently reactive with moisture. All glassware must be flame-dried. Perform under positive

    
     pressure.
    
  • Reagents: Cyclooctanone (1.0 eq), Secondary Amine (2.0 - 2.5 eq), TiCl₄ (0.55 - 0.60 eq).

  • Preparation: Dissolve the cyclooctanone and the secondary amine (pyrrolidine/morpholine) in anhydrous Hexane or Toluene (0.5 M concentration).

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add TiCl₄ dropwise via a syringe.

    • Observation: A vigorous exotherm and heavy precipitation (amine-TiCl₄ complex) will occur. The solution may turn orange/brown.

  • Reaction: Remove the ice bath. Allow the mixture to stir at Room Temperature for 2–4 hours.

    • Note: Unlike Dean-Stark, reflux is rarely needed.

  • Workup: The precipitate is

    
     and amine hydrochloride. Filter the mixture through a pad of Celite under an inert atmosphere (nitrogen blanket).
    
  • Isolation: Concentrate the filtrate. The resulting oil is the crude enamine. Do not wash with water. Distill immediately under high vacuum if purity is critical.

Why This Works (Mechanism)

The TiCl₄ complexes with the amine (acting as a base) and the oxygen of the ketone. As water is released during enamine formation, TiCl₄ reacts with it to form inert


 and HCl (which is trapped by the excess amine).

TiCl4_Mechanism cluster_0 Reagents cluster_1 Irreversible Sink Ketone Cyclooctanone Complex Ti-Amine-Ketone Complex Ketone->Complex Amine Sec-Amine (Excess) Amine->Complex TiCl4 TiCl4 (Lewis Acid) TiCl4->Complex Transition Hemiaminal Intermediate Complex->Transition TiO2 TiO2 (Solid) Transition->TiO2 Water Scavenging AmineHCl Amine·HCl Transition->AmineHCl HCl Trapping Product Cyclooctenyl Enamine Transition->Product - H2O

Figure 1: The TiCl₄ mediated pathway bypasses the reversible equilibrium of standard acid catalysis.

Module 2: Regiocontrol in Substituted Systems

Issue: Reaction yields the "wrong" isomer in 2-substituted cyclooctanones.

When converting 2-alkylcyclooctanones to enamines, you have two potential double bond locations:

  • Proximal (More substituted): Towards the alkyl group (

    
    ).
    
  • Distal (Less substituted): Away from the alkyl group (

    
    ).
    
The Rule: Allylic Strain (A¹’³)

Enamine formation is highly regioselective for the less substituted isomer (Distal).

  • Explanation: If the double bond forms toward the substituent (Proximal), the alkyl group on the ring is forced into the same plane as the amine group. This creates severe Allylic 1,3-strain (A¹’³) between the amine's N-substituents and the ring alkyl group.

  • Result: The system relaxes by forming the double bond away from the substituent.

Data Table: Regioselectivity Trends

SubstrateAmine UsedMajor IsomerSelectivity RatioReason
2-MethylcyclooctanonePyrrolidineDistal (

)
>95:5Avoids A¹’³ strain
2-MethylcyclooctanoneMorpholineDistal (

)
>98:2Morpholine is bulkier, higher selectivity
CyclooctanonePyrrolidineN/A-Symmetrical
Troubleshooting Protocol

If you need the more substituted enamine (Proximal), you cannot use direct condensation.

  • Workaround: Synthesize the thermodynamic enol ether or silyl enol ether first, then perform a metal-catalyzed coupling, or use thermodynamic equilibration conditions (high temp, acid catalyst) which might shift the ratio, though the steric penalty in 8-membered rings is usually too high to overcome.

Module 3: Reactivity & Alkylation (The Stork Reaction)

Issue: The enamine formed, but alkylation yields are low.

Cyclooctenyl enamines are sterically shielded. The "transannular hydrogens" protect the


-carbon (the nucleophilic site) from approaching electrophiles.
Optimization Strategies
  • Solvent Switch:

    • Standard: Toluene/Benzene.

    • Boost:Acetonitrile (MeCN) or DMSO . Polar aprotic solvents stabilize the iminium intermediate formed during the attack, lowering the activation energy.

  • Electrophile Selection:

    • Good: Methyl Iodide, Allyl Bromide, Benzyl Bromide, Acrylonitrile (Michael Acceptors).

    • Bad: Isopropyl iodide, secondary halides. The steric clash between the ring hydrogens and a branched electrophile is often insurmountable.

  • Pressure (Advanced):

    • High-pressure conditions (10–15 kbar) have been shown to accelerate sterically hindered enamine alkylations by compacting the transition state (negative volume of activation).

Alkylation_Flow cluster_steric Steric Filter Enamine Cyclooctenyl Enamine (Nucleophile) Check Is R-X Bulky? Enamine->Check Electrophile Electrophile (R-X) (Methyl/Allyl/Acyl) Electrophile->Check Check->Enamine Yes (Secondary/Tertiary) REACTION FAILS Reaction C-C Bond Formation Check->Reaction No (Primary/Michael) Iminium Iminium Salt Intermediate Reaction->Iminium Hydrolysis Acid Hydrolysis (H3O+) Iminium->Hydrolysis Final 2-Alkylated Cyclooctanone Hydrolysis->Final

Figure 2: Logic flow for predicting success in cyclooctenyl enamine alkylation.

FAQ: Rapid Troubleshooting

Q: My enamine turns back into ketone immediately upon exposure to air. Why? A: Enamines of medium rings are highly hygroscopic. The ring strain makes the


 state less stable than in cyclohexanones, increasing the driving force for hydrolysis. Fix:  Store under Argon at -20°C. Use Schlenk lines for all transfers.

Q: Can I use p-Toluenesulfonic acid (pTsOH) instead of TiCl₄? A: Only for simple, unsubstituted cyclooctanones, and even then, it requires long reflux times (24h+) with a Dean-Stark trap. For substituted or hindered systems, the TiCl₄ method is mandatory to achieve >80% conversion.

Q: Which amine is best: Pyrrolidine, Morpholine, or Piperidine? A:

  • Pyrrolidine: Most nucleophilic, fastest formation. Best for difficult alkylations.

  • Morpholine: Slower formation, but crystalline derivatives are easier to handle. Often gives better regioselectivity due to higher steric bulk.

  • Piperidine: Rarely used due to slower rates and tendency for side reactions.

Q: I see a "double bond migration" in my product. A: This is likely thermodynamic equilibration. If you let the reaction run too long or heat it excessively, the kinetic enamine (less substituted) may isomerize or polymerize. Stick to the TiCl₄/RT protocol.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.[2]

  • White, W. A., & Weingarten, H. (1967). A Versatile New Enamine Synthesis. Titanium Tetrachloride.[3][4][5] The Journal of Organic Chemistry.

  • Carlson, R., & Nilsson, A. (1984). Enamine synthesis: A comparative study of different methods. Acta Chemica Scandinavica.

  • Prelog, V. (1950). The Chemistry of Medium-Sized Ring Compounds. Journal of the Chemical Society.

Sources

Optimization

Color change and degradation of enamine intermediates

This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development scientists. It prioritizes mechanistic understanding to enable self-sufficient troubleshooting. Topic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development scientists. It prioritizes mechanistic understanding to enable self-sufficient troubleshooting.

Topic: Stability, Color Change, and Degradation Protocols Role: Senior Application Scientist | Department: Chemical Process R&D

Executive Summary & Visual Diagnostics

Enamines (


) are versatile but labile nucleophiles. Their stability is compromised by two primary vectors: hydrolysis  (moisture sensitivity) and oxidation  (oxygen/radical sensitivity).[1] While pure enamines are often colorless or pale yellow, degradation manifests as a distinct bathochromic shift (yellow 

orange

brown/black).
Diagnostic Table: Interpreting Color Changes

Use this table to correlate visual observations with chemical reality before initiating analytical testing.

Visual StateLikely Chemical StatusAction Required
Colorless / Pale Oil Intact Enamine. High purity (>95%).Proceed with reaction immediately.
Bright Yellow Minor Conjugation. Trace oxidation or inherent conjugation (if aromatic).Usable. Verify purity via

NMR if critical.
Orange / Red Oxidative Coupling. Formation of conjugated iminium salts or bis-enamines.Purify. Distillation or recrystallization recommended.[2]
Dark Brown / Black Polymerization. Advanced oxidative degradation and "tar" formation.Discard. Recovery is likely inefficient.
Turbidity / Haze Hydrolysis. Insoluble ketone/aldehyde separating from the amine phase.Dry. Add molecular sieves or re-distill.[3]

Mechanisms of Degradation

Understanding how your intermediate degrades is the key to preventing it.

A. Hydrolysis: The Moisture Vector

Enamines are the dehydrated equivalent of a ketone and an amine. In the presence of water and trace acid, they revert to these precursors. This process is driven by the protonation of the


-carbon, creating a highly electrophilic iminium ion.

Key Insight: The rate of hydrolysis is pH-dependent.[4] Under strictly neutral or basic conditions, hydrolysis is slow. Trace acid (even from glass surfaces or CO2 absorption) accelerates this exponentially.

Hydrolysis Enamine Enamine (Nucleophilic) Iminium Iminium Ion (Electrophilic) Enamine->Iminium C-Protonation H_ion H+ (Trace Acid) H_ion->Enamine Tetrahedral Tetrahedral Intermediate Iminium->Tetrahedral + H2O Products Ketone + Amine Tetrahedral->Products - Amine

Figure 1: Acid-catalyzed hydrolysis mechanism. Note that C-protonation is the critical step that locks the molecule into the hydrolytic pathway.

B. Oxidative Degradation: The Color Vector

The "yellowing" of enamines is rarely due to the enamine itself but rather oxidative coupling products. Enamines have low ionization potentials, making them susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

  • Radical Formation:

    
     abstracts an electron or hydrogen, forming a radical cation.
    
  • Coupling: These radicals dimerize to form

    
    -bis-enamines  or oxidize further to 
    
    
    
    -amino enones
    .
  • Chromophores: These products possess extended

    
    -conjugation, shifting absorption into the visible spectrum (Yellow/Red).
    

Oxidation Enamine Enamine Radical Radical Cation [R2N-C=C]+. Enamine->Radical Air (O2) / Light Dimer Bis-Enamine Dimer (Conjugated) Radical->Dimer Coupling Complex Oligomers/Tars (Dark Brown) Dimer->Complex Polymerization

Figure 2: Oxidative pathway leading to color formation. The conjugated dimer species are responsible for the initial yellowing.

Storage & Handling Protocols

To maintain enamine integrity (>98% purity), you must disrupt the degradation pathways described above.

Protocol: The "Dry & Dark" Standard
  • Inert Atmosphere: Always store under Argon or Nitrogen. Even brief exposure to air can initiate the radical chain reaction.

  • Moisture Scavenging:

    • Store over activated 4Å Molecular Sieves .

    • Why? This scavenges adventitious water, shifting the equilibrium away from hydrolysis (Le Chatelier’s principle).

  • Temperature Control:

    • Store at -20°C .

    • Why? Reduces the kinetic rate of both hydrolysis and oxidative coupling.

  • Container: Amber glass vials with Teflon-lined caps.

    • Why? Blocks UV light (prevents photo-oxidation) and Teflon prevents leaching of plasticizers or acid from cap liners.

Troubleshooting & FAQs

Direct answers to common researcher issues.

Q1: My enamine turned yellow overnight. Can I still use it?

A: Likely Yes. A pale yellow color usually indicates <2% impurity (oxidative coupling products). These impurities are often inert in nucleophilic substitution reactions (like Stork Enamine Alkylation).

  • Validation: Run a quick

    
     NMR. If the vinylic proton signal (usually 
    
    
    
    4.0–5.5 ppm) is the dominant species and integration matches the amine alkyl group, proceed.
Q2: I see a white precipitate in my enamine oil. What is it?

A: Ammonium Salts. This is often the salt of the secondary amine (e.g., pyrrolidine hydrochloride). It indicates that acid contamination (possibly from


 or solvent impurities) has occurred, leading to partial hydrolysis or protonation.
  • Fix: Filter the mixture through a dry frit under inert gas before use.

Q3: Why is my yield low in the alkylation step?

A: Check for Hydrolysis. If your enamine contains even 1% water, the alkylating agent (e.g., Methyl Iodide) will react with the free amine (generated by hydrolysis) rather than the enamine, forming quaternary ammonium salts instead of the desired C-alkylated product.

  • Troubleshooting Workflow:

Troubleshooting Start Issue: Low Yield / Side Products CheckNMR Step 1: 1H NMR of Enamine Start->CheckNMR AldehydePeak Aldehyde/Ketone Peak Visible? (~9-10 ppm or ~2.1 ppm) CheckNMR->AldehydePeak Hydrolysis Diagnosis: Hydrolysis AldehydePeak->Hydrolysis Yes Oxidation Diagnosis: Oxidative Degradation or Poor Reactivity AldehydePeak->Oxidation No Yes Yes No No Action1 Action: Re-distill or add TiCl4 (scavenger) during synthesis Hydrolysis->Action1 Action2 Action: Check Reagent Quality & Inert Atmosphere Oxidation->Action2

Figure 3: Decision tree for diagnosing yield failures related to enamine stability.

Q4: How do I remove the color (purify) without distilling?

A: Recrystallization (if solid) or Wash. If the enamine is a solid, recrystallize from dry ethanol/ether. If liquid, distillation is the only reliable method to remove oxidative impurities. Activated charcoal is generally not recommended as it often contains acidic sites that trigger hydrolysis.

References

  • Sollenberger, P. Y., & Martin, R. B. (1970).[3][5] Mechanism of Enamine Hydrolysis. Journal of the American Chemical Society.[3][5] Link

  • Master Organic Chemistry. (2025). Enamines: Formation, Properties, and Reactions.[3][6] Link

  • Chemistry Steps. (2020).[7] Imine and Enamine Hydrolysis Mechanism.[3][6][7] Link

  • Da Silva, et al. (2024). Oxidative Degradation Mechanisms of Amines. Clean Energy. Link

  • Lächt, S., et al. (2014). Color Test for Selective Detection of Secondary Amines (Enamine Formation). Journal of Combinatorial Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Analysis of 4-(1-Cycloocten-1-yl)morpholine: A Comparative Approach

In the field of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecules is paramount. Enamines, such as 4-(1-Cycloocten-1-yl)morpholine, are versatile synthetic intermediates,...

Author: BenchChem Technical Support Team. Date: February 2026

In the field of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecules is paramount. Enamines, such as 4-(1-Cycloocten-1-yl)morpholine, are versatile synthetic intermediates, and their precise characterization is a critical step in any research endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(1-Cycloocten-1-yl)morpholine, comparing its efficacy with other common analytical techniques. Our focus is on not just the data, but the underlying chemical principles that dictate the spectroscopic outcomes.

I. The Subject: 4-(1-Cycloocten-1-yl)morpholine

4-(1-Cycloocten-1-yl)morpholine is an enamine formed from the condensation of cyclooctanone and morpholine. The key structural feature is the nitrogen atom directly bonded to a carbon-carbon double bond. This arrangement facilitates n-π conjugation, where the lone pair of electrons on the nitrogen delocalizes into the π-system of the double bond. This electronic effect is the primary determinant of the molecule's reactivity and its unique spectroscopic signature, particularly in ¹H NMR.

To facilitate our discussion, the protons of 4-(1-Cycloocten-1-yl)morpholine are systematically labeled as shown below.

Caption: Molecular Structure and Proton Labeling for 4-(1-Cycloocten-1-yl)morpholine.

II. Primary Analytical Method: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

The following table summarizes the anticipated chemical shifts (δ), multiplicities, and integration values for each proton in 4-(1-Cycloocten-1-yl)morpholine, dissolved in a standard solvent like CDCl₃.

Proton Label Assignment Predicted δ (ppm) Multiplicity Integration
H-2Vinylic~4.5 - 5.0Triplet (t)1H
H-3, H-5Morpholine (-N-CH₂-)~2.7 - 2.9Triplet (t)4H
H-2, H-6Morpholine (-O-CH₂-)~3.6 - 3.8Triplet (t)4H
H-2', H-8'Allylic~2.1 - 2.3Multiplet (m)4H
H-3' to H-7'Cyclooctene Aliphatic~1.4 - 1.7Multiplet (m)8H
  • The Vinylic Proton (H-2): In a typical isolated alkene like cis-cyclooctene, the vinylic protons resonate around δ 5.6 ppm.[1] However, in our enamine, the H-2 proton is significantly shielded (shifted upfield to ~4.5-5.0 ppm). This is a direct consequence of the n-π conjugation. The electron-donating nitrogen atom increases the electron density at the β-carbon (C-2), effectively shielding the attached proton from the external magnetic field. This upfield shift is a hallmark diagnostic peak for the enamine functional group.

  • Morpholine Protons: The morpholine ring exhibits a distinct pattern. The protons on the carbons adjacent to the oxygen (H-2, H-6) are deshielded (~3.7 ppm) due to the inductive electron-withdrawing effect of the electronegative oxygen atom.[2][3] Conversely, the protons adjacent to the nitrogen (H-3, H-5) appear further upfield (~2.8 ppm).[2][3] Both sets of protons are expected to appear as triplets due to coupling with their adjacent CH₂ group. The chair conformation of morpholine can lead to more complex splitting patterns (an AA'XX' system), but often appears as a simple triplet in solution at room temperature.[4]

  • Cyclooctene Ring Protons: The allylic protons (H-2', H-8') are deshielded relative to the other aliphatic protons because of their proximity to the electron-withdrawing double bond, typically appearing around δ 2.1-2.3 ppm. The remaining twelve aliphatic protons of the cyclooctene ring form a complex, overlapping multiplet in the δ 1.4-1.7 ppm region, which is characteristic for saturated cyclic systems.[5]

III. Comparative Analysis with Alternative Techniques

While ¹H NMR is powerful, a multi-technique approach ensures the most reliable characterization.

Technique Strengths for this Molecule Limitations for this Molecule
¹³C NMR - Unambiguously identifies the number of unique carbons. - The vinylic carbons (C-1 and C-2) show characteristic shifts influenced by the nitrogen atom.- Lower sensitivity than ¹H NMR. - Does not provide connectivity information (without 2D experiments).
IR Spectroscopy - Strong, characteristic C=C stretching frequency for the enamine double bond, typically around 1650-1600 cm⁻¹. - C-N and C-O stretches are also visible.- Provides limited information on the overall carbon skeleton. - The "fingerprint region" can be complex and difficult to interpret fully.
Mass Spectrometry (MS) - Provides the exact molecular weight and molecular formula (High-Resolution MS). - Fragmentation patterns can offer clues about the structure, such as the loss of the morpholine ring.[6]- Isomeric compounds cannot be distinguished. - Does not provide information on the position of the double bond.

¹³C NMR would confirm the presence of 12 unique carbons, with the C-1 (α-carbon) appearing significantly downfield and the C-2 (β-carbon) upfield, complementing the ¹H NMR data. IR spectroscopy would confirm the C=C double bond of the enamine. Mass spectrometry would confirm the molecular weight of 195.30 g/mol .[7] However, only ¹H NMR provides the crucial connectivity and spatial information through chemical shifts and coupling constants that allows for the complete and unambiguous assignment of the entire molecular structure.

IV. Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality spectrum is essential. The following protocol is designed to ensure data integrity.

Caption: Workflow for Acquiring a High-Quality ¹H NMR Spectrum.

Trustworthiness through Protocol: This step-by-step process includes critical quality control points. Shimming (Step B3) is crucial for obtaining sharp peaks and resolving fine coupling patterns. The use of an internal standard, Tetramethylsilane (TMS) (Step A3), provides a reliable reference point (δ = 0.0 ppm) for accurate chemical shift determination, making the data universally comparable.

V. Conclusion

The ¹H NMR spectrum of 4-(1-Cycloocten-1-yl)morpholine provides a rich tapestry of information that is definitive for its structural elucidation. The upfield shift of the vinylic proton is the most salient and diagnostic feature, directly confirming the enamine structure. When used in conjunction with complementary techniques like ¹³C NMR, IR, and MS, a complete and irrefutable characterization is achieved. This guide underscores the importance of not only collecting high-quality data but also understanding the fundamental chemical principles that govern the spectroscopic results, a practice that is central to robust scientific research.

VI. References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • Chauvel, J. P., Folkendt, M. M., & True, N. S. (n.d.). 1H NMR chemical shifts of gaseous amines. Scilit. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Retrieved from [Link]

  • SpectraBase. (n.d.). trans-Cyclooctene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Omega. (2019, October 25). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. Retrieved from [Link]

  • PMC. (n.d.). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). THE CHEMICAL SOCIETY. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclooctene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Spectral Studies on Cyclic Enamino Ketones. Retrieved from [Link]

  • Vaia. (n.d.). The room-temperature - 1 H - NMR spectrum of cyclooctane is a single peak at. Retrieved from [Link]

  • Unknown Source. (n.d.). Tables For Organic Structure Analysis.

  • PMC. (n.d.). Crystal structures of proline-derived enamines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Cyclic Imines: Chemistry and Mechanism of Action: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Cycloocten-1-yl)morpholine. Retrieved from [Link]

  • Unknown Source. (n.d.). Morpholine | C4H9NO | MD Topology | NMR | X-Ray.

  • NIST WebBook. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the FT-IR Signature of the C=C Bond in Morpholine Enamines

For researchers and professionals in drug development and organic synthesis, the precise characterization of intermediates is paramount. Enamines, particularly those derived from morpholine, are versatile nucleophilic in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of intermediates is paramount. Enamines, particularly those derived from morpholine, are versatile nucleophilic intermediates, pivotal in forming carbon-carbon bonds. Among the arsenal of analytical techniques, Fourier-transform infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and informative method for identifying these key structures. This guide provides an in-depth analysis of the characteristic FT-IR absorption of the carbon-carbon double bond (C=C) in morpholine enamines, comparing it with other common alternatives and grounding the observations in fundamental electronic principles.

The Vibrational Identity of the Enamine C=C Bond: A Story of Conjugation

An isolated C=C bond in a simple alkene typically exhibits a stretching vibration in the 1680–1620 cm⁻¹ region of the infrared spectrum.[1][2] However, the defining feature of an enamine is the nitrogen atom directly attached to the double bond. This arrangement facilitates a powerful electronic interaction known as n-π conjugation (or p-π conjugation), where the non-bonding lone pair of electrons on the nitrogen delocalizes into the π-system of the double bond.

This delocalization has a profound and directly observable effect on the C=C bond. It reduces the double bond character, effectively weakening it and lowering the force constant of the bond.[3] Consequently, less energy is required to excite its stretching vibration, causing the characteristic absorption peak to shift to a lower frequency (wavenumber) compared to a standard alkene. This shift is the cornerstone of identifying enamines by FT-IR spectroscopy.

The C=C stretching absorption in enamines is typically found in the 1655–1590 cm⁻¹ range and is often strong and sharp. For the specific case of the enamine derived from cyclohexanone and morpholine, 1-(cyclohex-1-en-1-yl)morpholine , this peak is observed at approximately 1642 cm⁻¹ .

Comparative Analysis: How the Amine Moiety Modulates the C=C Stretch

The choice of the secondary amine used to form the enamine has a significant and predictable impact on the C=C stretching frequency. The key is the ability of the nitrogen's lone pair to participate in n-π conjugation. A comparison between enamines derived from morpholine, piperidine, and pyrrolidine—all commonly formed from cyclohexanone—reveals a distinct trend.

Enamine Derivative of CyclohexanoneSecondary AmineTypical ν(C=C) (cm⁻¹)
1-(Cyclohex-1-en-1-yl)pyrrolidinePyrrolidine~1631
1-(Cyclohex-1-en-1-yl)piperidinePiperidine~1637
1-(Cyclohex-1-en-1-yl)morpholineMorpholine~1642

Note: These are typical values compiled from spectroscopic data; exact positions can vary slightly based on solvent and instrumentation.

Explaining the Causality:
  • Pyrrolidine Enamines (Most Conjugation): Pyrrolidine, with its five-membered ring, leads to the most effective n-π conjugation. The planarity of the ring system allows for optimal orbital overlap between the nitrogen's p-orbital and the π-system of the double bond. This enhanced delocalization results in the weakest C=C bond among the three, shifting its stretching frequency to the lowest wavenumber (~1631 cm⁻¹). Pyrrolidine enamines are known to be the most nucleophilic and reactive for this reason.[4][5]

  • Piperidine Enamines (Intermediate Conjugation): The six-membered ring of piperidine is more flexible (adopting a chair conformation), which can lead to slightly less ideal orbital overlap compared to the pyrrolidine system. This results in marginally less effective conjugation, a slightly stronger C=C bond, and thus a higher stretching frequency (~1637 cm⁻¹).

  • Morpholine Enamines (Least Conjugation): The morpholine ring contains an oxygen atom, which is highly electronegative. Through an inductive effect (-I effect), the oxygen atom withdraws electron density from the nitrogen atom. This reduces the ability of the nitrogen's lone pair to be donated into the C=C π-system.[4] The result is significantly diminished n-π conjugation compared to pyrrolidine and piperidine enamines. The C=C bond in a morpholine enamine, therefore, retains more of its double-bond character, making it stronger and causing it to absorb at the highest frequency of the three (~1642 cm⁻¹).[4]

This predictable electronic trend makes FT-IR a powerful tool not just for identification but also for comparative analysis of enamine systems.

Experimental Protocol: Synthesis and FT-IR Validation

To provide a practical context, we describe a self-validating protocol for the synthesis and analysis of 1-(cyclohex-1-en-1-yl)morpholine. The success of the synthesis is confirmed by the appearance of the specific enamine C=C peak and the disappearance of key reactant peaks.

Part A: Synthesis of 1-(cyclohex-1-en-1-yl)morpholine

This procedure is adapted from a robust and reliable method published in Organic Syntheses.[6]

Materials:

  • Cyclohexanone (1.50 mol, 147 g)

  • Morpholine (1.80 mol, 157 g)

  • p-Toluenesulfonic acid monohydrate (catalyst, 1.5 g)

  • Toluene (300 mL)

Apparatus:

  • 1-L round-bottomed flask

  • Dean-Stark apparatus or water separator

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Combine cyclohexanone, morpholine, p-toluenesulfonic acid, and toluene in the 1-L round-bottomed flask.

  • Assemble the flask with the Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux. Water will begin to collect in the separator.

  • Continue refluxing for 4-5 hours, or until water separation ceases.

  • Allow the reaction mixture to cool.

  • Reconfigure the apparatus for distillation. Distill off the toluene at atmospheric pressure.

  • Reduce the pressure (vacuum distillation) and collect the product, 1-morpholino-1-cyclohexene, which distills at 118–120 °C / 10 mm Hg. The product is a colorless liquid.

Part B: FT-IR Spectroscopy Workflow

Methodology:

  • Sample Preparation: As the product is a liquid, the simplest method is to acquire the spectrum using a neat film. Place one drop of the purified 1-(cyclohex-1-en-1-yl)morpholine between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

  • Background Spectrum: Place the salt plates (if using) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as the plates themselves.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder.

  • Acquisition: Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000–400 cm⁻¹.

  • Data Analysis (Self-Validation):

    • Confirm Product Formation: Identify the strong, sharp peak in the 1645–1640 cm⁻¹ region, corresponding to the C=C stretch of the morpholine enamine.

    • Confirm Reactant Consumption:

      • Verify the absence of a strong, sharp peak around 1715 cm⁻¹, which is the characteristic C=O stretching frequency of the starting cyclohexanone.

      • Verify the absence of a medium, broad peak in the 3400–3250 cm⁻¹ region, which corresponds to the N-H stretch of the starting morpholine.[7]

The presence of the C=C peak and the absence of the C=O and N-H peaks provide definitive evidence of a successful reaction and a pure product.

Enamine Synthesis and FT-IR Workflow Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_ftir FT-IR Analysis Reactants Cyclohexanone + Morpholine + Toluene + p-TSA Reflux Heat to Reflux with Dean-Stark Trap (4-5 hours) Reactants->Reflux Combine in flask Workup Distillation (Remove Toluene & Purify) Reflux->Workup Reaction complete Product Pure 1-(cyclohex-1-en-1-yl)morpholine Workup->Product SamplePrep Prepare Neat Film on KBr Plates Product->SamplePrep Take aliquot for analysis Acquire Acquire Sample Spectrum SamplePrep->Acquire Place in spectrometer Background Acquire Background Spectrum Background->Acquire Reference Analyze Analyze Spectrum Acquire->Analyze Validation Validation Criteria: - ν(C=C) at ~1642 cm⁻¹ - Absence of ν(C=O) at ~1715 cm⁻¹ - Absence of ν(N-H) at ~3300 cm⁻¹ Analyze->Validation Interpret Peaks

Caption: Workflow from synthesis to FT-IR validation.

References

  • Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. (2019). PMC. [Link]

  • Blomquist, A. T., & Moriconi, E. J. (1963). 1-morpholino-1-cyclohexene. Organic Syntheses, 43, 78. DOI: 10.15227/orgsyn.043.0078. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Study of the composition of amines using IR spectroscopy. (2025). ResearchGate. [Link]

  • Enamine, enamide synthesis. Organic Chemistry Portal. [Link]

  • The C=O Stretch. (2018). [Link]

  • SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY. Bridge of Knowledge. [Link]

  • Spectrochimica Acta, Part A: Molecular and Biomolecular Spectroscopy. SciRev. [Link]

  • Redox Property of Enamines. (2019). The Journal of Organic Chemistry. [Link]

  • Selected IR stretching frequencies of CN groups in a variety of NHC. [Link]

  • Reactions of nitroacetic acid with aldehydes and enamines. (n.d.). Journal of the Chemical Society C: Organic. [Link]

  • Spectrochimica Acta Part A-Molecular and Biomolecular Spectroscopy. OOIR. [Link]

  • Enamines – formation, properties, reactions, and mechanisms. (2025). Master Organic Chemistry. [Link]

  • Reduction of enamines. Organic Chemistry Portal. [Link]

  • Bond Energies of Enamines. (2022). PMC. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). PMC. [Link]

  • A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity. (2025). ResearchGate. [Link]

  • FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. (n.d.). [Link]

  • Enamines. (2024). Making Molecules. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). PMC. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journals. [Link]

  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. (2019). ACS Omega. [Link]

  • Primary Pyrrolimines and Pyridinimines. (2025). MDPI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating C12H21NO Isomers by Mass Spectrometry

Introduction: The Isomeric Challenge of C12H21NO In the fields of pharmaceutical development, clinical toxicology, and forensic science, the unambiguous identification of chemical compounds is paramount. The molecular fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomeric Challenge of C12H21NO

In the fields of pharmaceutical development, clinical toxicology, and forensic science, the unambiguous identification of chemical compounds is paramount. The molecular formula C12H21NO, with a degree of unsaturation of three, represents a vast landscape of potential isomers. These can range from therapeutically relevant molecules to illicit designer drugs and their metabolites. Relying solely on molecular weight is insufficient for identification; the key lies in understanding how these different structural isomers uniquely fracture within the mass spectrometer.

This guide provides a comparative analysis of the mass spectrometric fragmentation patterns for distinct structural classes of C12H21NO. We will move beyond simple spectral interpretation to explain the causal mechanisms behind the observed fragmentation, empowering researchers to differentiate between isomers with confidence. The protocols and data presented herein are designed to be self-validating, grounded in established principles of ion chemistry and supported by authoritative references.

The Isomeric Landscape: Representative Structures

To illustrate the stark differences in fragmentation driven by structure, we will focus our comparison on two common and functionally distinct isomers of C12H21NO:

  • Amide Isomer: N-cyclohexylcyclopentanecarboxamide, a secondary amide.

  • Keto-Amine Isomer: Pimeclone (2-(piperidin-1-ylmethyl)cyclohexan-1-one), a tertiary amine and a cyclic ketone.[1][2]

While many other isomers exist, these two provide a clear contrast between amide and amine fragmentation pathways, which are foundational for identifying related structures.

Core Fragmentation Principles: A Mechanistic Overview

The fragmentation of a molecule upon ionization is not random. It is governed by the relative stability of the resulting ions and neutral losses. For the C12H21NO isomers, two primary fragmentation mechanisms dominate, depending on the functional groups present.

  • α-Cleavage (Alpha-Cleavage): This is the most significant fragmentation pathway for aliphatic amines.[3][4][5] Ionization typically occurs on the nitrogen atom, creating a radical cation. The subsequent cleavage of a bond to the α-carbon (the carbon adjacent to the nitrogen) results in the formation of a stable, resonance-stabilized iminium cation and an alkyl radical.[5] The loss of the largest alkyl group is generally preferred.[3]

  • Amide Bond Cleavage: For amides, the most characteristic fragmentation is the cleavage of the N-CO bond.[6][7][8][9] This cleavage is facilitated by the stability of the resulting acylium ion (R-C≡O⁺), which is resonance-stabilized. This pathway is a highly reliable diagnostic tool for identifying amide structures under both Electron Ionization (EI) and Collision-Induced Dissociation (CID) conditions.[6][8][9]

Comparative Fragmentation Analysis

The choice of ionization technique—hard ionization like EI or soft ionization like ESI followed by MS/MS—profoundly influences the resulting mass spectrum.

The Keto-Amine Isomer: Pimeclone

Pimeclone contains a tertiary amine within a piperidine ring and a cyclohexanone moiety. Its fragmentation is dominated by the principles of amine chemistry, specifically α-cleavage.

Electron Ionization (EI-MS): Under the high-energy conditions of EI, the molecular ion (m/z 195) may be observed but is often of low abundance. The fragmentation is driven by α-cleavage at the bonds adjacent to the nitrogen atom.

Electrospray Ionization (ESI-MS/MS): In ESI, Pimeclone will readily protonate to form the [M+H]⁺ ion at m/z 196.17. Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation. The most favorable pathway involves the cleavage of the C-C bond between the cyclohexanone ring and the methylene bridge, driven by the stability of the resulting piperidinomethyl cation.

Table 1: Characteristic Fragments of Pimeclone (C12H21NO)

m/z (EI)m/z (ESI [M+H]⁺)Proposed Fragment StructureFragmentation Pathway
195196Intact MoleculeMolecular Ion / Protonated Molecule
9898Piperidinomethyl cation ([C6H12N]⁺)Major Pathway: α-Cleavage
8484Piperidine radical cation / protonated piperidineLoss of the cyclohexanone-methyl group

Diagram 1: Proposed Fragmentation of Pimeclone

G parent Pimeclone [M+H]⁺ m/z 196 neutral1 - C6H9O• parent->neutral1 neutral2 - C7H10O parent->neutral2 frag1 Piperidinomethyl Cation [C6H12N]⁺ m/z 98 frag2 Protonated Piperidine [C5H12N]⁺ m/z 86 neutral1->frag1 neutral2->frag2

Caption: Key fragmentation pathways for the keto-amine Pimeclone.

The Amide Isomer: N-cyclohexylcyclopentanecarboxamide

This isomer's fragmentation pattern is dictated by the stability of the amide bond and the resulting acylium ion.

Electron Ionization (EI-MS): The EI spectrum will be characterized by fragments resulting from the cleavage of the N-CO bond. The charge is preferentially retained by the acylium portion of the molecule due to resonance stabilization.

Electrospray Ionization (ESI-MS/MS): Protonation occurs readily on the amide nitrogen or carbonyl oxygen, yielding an [M+H]⁺ ion at m/z 196.17. CID of this precursor will strongly favor the cleavage of the amide bond, leading to the loss of cyclohexylamine as a neutral molecule.

Table 2: Characteristic Fragments of N-cyclohexylcyclopentanecarboxamide (C12H21NO)

m/z (EI)m/z (ESI [M+H]⁺)Proposed Fragment StructureFragmentation Pathway
195196Intact MoleculeMolecular Ion / Protonated Molecule
9797Cyclopentanoyl acylium ion ([C5H9CO]⁺)Major Pathway: N-CO Bond Cleavage
8383Cyclopentyl cation ([C5H9]⁺)Loss of CO from acylium ion
99--Cyclohexylamine radical cation ([C6H13N]⁺•)Less favored N-CO cleavage

Diagram 2: Proposed Fragmentation of N-cyclohexylcyclopentanecarboxamide

G parent N-cyclohexylcyclopentanecarboxamide [M+H]⁺ m/z 196 neutral1 - C6H13N (Cyclohexylamine) parent->neutral1 frag1 Cyclopentanoyl Acylium Ion [C5H9CO]⁺ m/z 97 neutral2 - CO frag1->neutral2 frag2 Cyclopentyl Cation [C5H9]⁺ m/z 83 neutral1->frag1 neutral2->frag2

Caption: Dominant amide bond cleavage pathway for the amide isomer.

Experimental Protocols

To acquire the data for this comparative guide, standardized analytical workflows are essential. The following protocols provide a robust starting point for researchers.

Protocol 1: GC-MS for Electron Ionization Analysis

This method is ideal for volatile, thermally stable isomers and provides classic, library-searchable EI spectra.

  • Sample Preparation: Dissolve 1 mg of the reference standard or sample extract in 1 mL of ethyl acetate.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: Increase to 280°C at 20°C/min.[10]

    • Final hold: Hold at 280°C for 5-10 minutes.[10]

  • Injection: 1 µL injected with a split ratio of 10:1.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550.[11]

  • Data Analysis: Compare the resulting fragmentation pattern against a spectral library (e.g., NIST) and the characteristic fragments outlined in Tables 1 and 2.

Diagram 3: GC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Ethyl Acetate inject 1µL Injection (Split 10:1) dissolve->inject gc_sep GC Separation (HP-5MS) inject->gc_sep ei_ion EI Ionization (70 eV) gc_sep->ei_ion ms_detect Mass Detection (m/z 50-550) ei_ion->ms_detect data_acq Acquire Spectrum ms_detect->data_acq lib_search Library Search (NIST) data_acq->lib_search frag_compare Compare with Known Patterns data_acq->frag_compare

Caption: Standard workflow for isomer analysis by GC-MS.

Protocol 2: LC-MS/MS for ESI Tandem MS Analysis

This method is suited for a broader range of isomers, including those that are less volatile or thermally labile, and provides targeted fragmentation data from a specific precursor ion.

  • Sample Preparation: Dissolve 1 mg of the reference standard or sample extract in 1 mL of 50:50 methanol:water with 0.1% formic acid.

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole (e.g., Sciex 7500) or Q-TOF (e.g., Bruker timsTOF) instrument.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS1 Scan: Scan for the protonated molecule ([M+H]⁺) at m/z 196.17.

  • MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 196.17 and apply collision energy (e.g., 10-40 eV, requires optimization) to induce fragmentation. Scan the resulting product ions.

  • Data Analysis: Analyze the product ion spectrum to identify the key fragments as outlined in Tables 1 and 2.

Conclusion: A Logic-Based Approach to Isomer Differentiation

The mass spectrometric fragmentation of C12H21NO isomers is a powerful diagnostic tool when approached with a mechanistic understanding. By comparing the resulting spectra against known fragmentation principles, researchers can confidently distinguish between structurally diverse molecules sharing the same elemental formula.

  • The presence of a dominant fragment at m/z 97 strongly indicates an N-acyl cyclopentane structure, characteristic of amide bond cleavage.

  • Conversely, a major fragment at m/z 98 is a reliable indicator of an α-cleavage pathway originating from a piperidinomethyl group, pointing towards a keto-amine structure like Pimeclone.

This guide provides the foundational knowledge, comparative data, and experimental protocols necessary for researchers, scientists, and drug development professionals to tackle the challenge of C12H21NO isomer identification. By applying these principles, the ambiguity of a shared molecular formula gives way to the clarity of structural elucidation.

References

  • Journal of the American Society for Mass Spectrometry. Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications. Available at: [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Navickiene, S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. Available at: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • Wang, G., et al. (2015). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. International Journal of Medical Science and Clinical Invention. Available at: [Link]

  • Navickiene, S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. Available at: [Link]

  • Navickiene, S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • Metabolomics PACE. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • Navickiene, S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Navickiene, S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. Available at: [Link]

  • Navickiene, S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • K.A. Krokidis, et al. (2018). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Birmingham. Available at: [Link]

  • Liu, W., et al. (2025). Qualitative confirmation of 30 phencyclidine analogs in human blood and urine using GC-HRMS and a self-built library. SSRN. Available at: [Link]

  • Liu, W., et al. (2025). Qualitative confirmation of 30 phencyclidine analogs in human blood and urine using GC-HRMS and a self-built library search. PubMed. Available at: [Link]

  • De-Jong, L. A., et al. Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. ChemRxiv. Available at: [Link]

  • Williams, D. K., et al. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. PubMed. Available at: [Link]

  • Lin, S. C., et al. (1980). Electron impact mass spectroscopy for identification of phencyclidine. PubMed. Available at: [Link]

  • PubChem. N-cyclohexylcyclopentanecarboxamide. Available at: [Link]

  • PubChem. Pimeclone. Available at: [Link]

  • PubChemLite. Pimeclone (C12H21NO). Available at: [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. Available at: [Link]

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Comparative

Comparative Guide: Morpholine vs. Pyrrolidine Enamines of Cyclooctanone

Executive Summary In the functionalization of cyclooctanone via the Stork Enamine Synthesis, the choice between pyrrolidine and morpholine is not merely a matter of reagent availability; it dictates the reaction kinetics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of cyclooctanone via the Stork Enamine Synthesis, the choice between pyrrolidine and morpholine is not merely a matter of reagent availability; it dictates the reaction kinetics, isolation strategy, and downstream success.

  • Pyrrolidine is the high-performance choice . It offers superior nucleophilicity, faster formation rates, and higher reactivity toward electrophiles due to optimal orbital overlap. It is the preferred amine for difficult alkylations or when high yields are paramount.

  • Morpholine is the stability-focused choice . While less reactive, it forms enamines that are often more crystalline and stable, making them easier to handle if isolation is required. However, its reduced nucleophilicity can lead to sluggish reactions with weak electrophiles.

The Bottom Line: For cyclooctanone, a medium-ring ketone subject to transannular strain, pyrrolidine is generally recommended to maximize conversion and reactivity, unless specific handling requirements necessitate the more robust morpholine derivative.

Mechanistic Foundation & Causality

To optimize your synthesis, you must understand the electronic and steric factors driving the performance differences between these two amines.

Nucleophilicity and Orbital Overlap

The reactivity of an enamine is governed by the energy of its Highest Occupied Molecular Orbital (HOMO), which resides largely on the nitrogen lone pair and the


-carbon.
  • Pyrrolidine (5-membered ring): The nitrogen atom in a 5-membered ring is less pyramidalized (more planar) than in a 6-membered ring. This allows for superior

    
    -
    
    
    
    overlap with the enamine double bond. Consequently, the nitrogen lone pair donates electron density more effectively into the
    
    
    -system, significantly raising the HOMO energy and increasing nucleophilicity at the
    
    
    -carbon.
  • Morpholine (6-membered ring + Oxygen):

    • Inductive Effect: The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the nitrogen.

    • Conformation: The 6-membered ring adopts a chair conformation where the nitrogen is more pyramidal, reducing orbital overlap. Result: The morpholine enamine is electronically "deactivated" compared to its pyrrolidine counterpart.

The Medium-Ring Effect (Cyclooctanone Specifics)

Cyclooctanone is a classic "medium ring" (8-11 carbons). Unlike unstrained cyclohexanone, cyclooctanone possesses significant transannular strain (I-strain) due to unfavorable H-H interactions across the ring.

  • Formation Benefit: Converting the

    
     carbonyl carbon to an 
    
    
    
    enamine carbon relieves some of these transannular interactions. Therefore, enamine formation is generally thermodynamically favorable for cyclooctanone.
  • Kinetic Barrier: Despite the thermodynamic favorability, the transition state can be sterically crowded. Pyrrolidine, being smaller and more nucleophilic, overcomes this kinetic barrier more efficiently than the bulkier, sluggish morpholine.

Comparative Analysis: Performance Metrics

The following data summarizes the expected performance based on standard Stork enamine protocols (toluene reflux, Dean-Stark).

FeaturePyrrolidine EnamineMorpholine Enamine
Formation Rate Fast (2–4 hours)Moderate (4–12 hours)
Typical Yield High (85–95%)Moderate to Good (70–85%)
Nucleophilicity High (Reacts with weak electrophiles)Low (Requires strong electrophiles)
Hygroscopicity High (Hydrolyzes rapidly in air)Moderate (More resistant to hydrolysis)
Physical State Often Oil (Distillation required)Often Solid/Crystalline (Recrystallizable)
Side Reactions Low (Clean mono-alkylation usually)Low (Self-condensation is rare)
Formation Kinetics[1]
  • Pyrrolidine: Rapidly condenses with cyclooctanone. The reaction is often complete within hours using azeotropic water removal.

  • Morpholine: Requires longer reaction times. The reduced nucleophilicity of the amine nitrogen makes the initial attack on the carbonyl carbon slower.

Synthetic Utility (Alkylation/Acylation)[2][3]
  • Pyrrolidine: The "Gold Standard" for alkylation. It reacts vigorously with alkyl halides (e.g., methyl iodide, benzyl bromide) and Michael acceptors (e.g., acrylonitrile).

  • Morpholine: Best reserved for highly reactive electrophiles (e.g., acid chlorides, highly activated allylic halides). It may fail or require forcing conditions for simple alkylations, leading to decomposition.

Visualizing the Mechanism

The following diagram details the acid-catalyzed formation pathway, highlighting the critical "Carbinolamine" intermediate where the amine choice dictates the rate of dehydration.

EnamineFormation cluster_note Kinetic Differentiator Ketone Cyclooctanone (Substrate) Intermediate Hemiaminal (Carbinolamine) Ketone->Intermediate Nucleophilic Attack Amine Sec-Amine (Pyrrolidine/Morpholine) Amine->Intermediate Nucleophilic Attack Acid Acid Cat. (p-TsOH) Acid->Intermediate Nucleophilic Attack Iminium Iminium Ion (Transition State) Intermediate->Iminium Protonation & -H2O Water H2O (Removed via Dean-Stark) Iminium->Water Elimination Enamine Enamine Product (C=C-N) Iminium->Enamine Loss of alpha-proton Note Pyrrolidine facilitates Iminium formation faster due to higher basicity.

Caption: Fig 1. Acid-catalyzed enamine formation pathway.[1][2] Dehydration of the carbinolamine is typically the rate-determining step.[3]

Experimental Protocols

Preparation of 1-(1-Pyrrolidinyl)cyclooctene

This protocol prioritizes high yield and reaction speed.

Reagents:

  • Cyclooctanone (1.0 eq)

  • Pyrrolidine (1.2 - 1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Solvent: Toluene (anhydrous)[4]

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Charge: Add cyclooctanone, pyrrolidine, p-TsOH, and toluene.

  • Reflux: Heat to vigorous reflux. Monitor water collection in the trap.

    • Note: Pyrrolidine reactions typically cease water production within 2–4 hours.

  • Concentration: Once water evolution stops, cool the mixture. Remove toluene and excess pyrrolidine via rotary evaporation under reduced pressure.

  • Purification: Distill the residue under high vacuum (vacuum distillation).

    • Target: Pale yellow oil.[4]

    • Storage: Store under argon at -20°C. Use immediately for best results.

Preparation of 1-(4-Morpholinyl)cyclooctene

This protocol prioritizes product stability.

Reagents:

  • Cyclooctanone (1.0 eq)

  • Morpholine (1.5 - 2.0 eq)

  • p-TsOH (0.05 eq)

  • Solvent: Toluene or Benzene[2]

Workflow:

  • Setup: Identical Dean-Stark configuration as above.

  • Reflux: Heat to reflux.[4]

    • Critical Difference: This reaction may require 12–24 hours to reach completion. The rate of water collection will be noticeably slower than with pyrrolidine.

  • Workup: Evaporate solvent.

  • Purification: The residue may solidify upon cooling or adding a non-polar solvent (e.g., pentane). If solid, recrystallize from ethanol/ether. If oil, distill under high vacuum.

Decision Logic: Reactivity & Application

Use the following flowchart to determine the appropriate workflow for your specific application.

ReactivityFlow Start Select Amine for Cyclooctanone Choice Downstream Application? Start->Choice PathPyr Alkylation (R-X) Michael Addition Choice->PathPyr High Reactivity Needed PathMorph Acylation (R-COCl) or Isolation Required Choice->PathMorph Stability/Selectivity Needed PyrEnamine Pyrrolidine Enamine (High HOMO, Reactive) PathPyr->PyrEnamine MorphEnamine Morpholine Enamine (Lower HOMO, Stable) PathMorph->MorphEnamine Reaction1 Rapid C-C Bond Formation PyrEnamine->Reaction1 Reaction2 Controlled Reaction Avoids Poly-alkylation MorphEnamine->Reaction2 Hydrolysis Acid Hydrolysis (Regenerate Ketone) Reaction1->Hydrolysis Reaction2->Hydrolysis

Caption: Fig 2. Decision matrix for amine selection based on downstream synthetic goals.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Kempf, B., Hampel, N., Ofial, A. R., & Mayr, H. (2003). Structure-Nucleophilicity Relationships for Enamines. Chemistry - A European Journal, 9(10), 2209–2218. Link

  • March, J. (Various Editions). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Roscini, C., et al. (2012).[4] Protocols for Enamine Synthesis via Dean-Stark. ResearchGate/Tetrahedron Context. Link

  • Prelog, V., & Traynham, J. G. (1960). Transannular Effects in Medium-Sized Rings. Molecular Rearrangements, Vol 1. (Context on I-strain in cyclooctanone).

Sources

Validation

A Comparative Guide to the GC-MS Purity Analysis of 4-(1-Cycloocten-1-yl)morpholine

Introduction In the landscape of pharmaceutical and specialty chemical synthesis, enamines serve as pivotal intermediates, valued for their unique reactivity in forming carbon-carbon bonds. Among these, 4-(1-Cycloocten-1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and specialty chemical synthesis, enamines serve as pivotal intermediates, valued for their unique reactivity in forming carbon-carbon bonds. Among these, 4-(1-Cycloocten-1-yl)morpholine (CAS No: 17344-01-3, Molecular Formula: C12H21NO) is a significant building block.[1][2] Its purity is not merely a quality metric but a critical determinant of the subsequent reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] Consequently, the development of robust, accurate, and reliable analytical methods for its purity assessment is paramount.

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the comprehensive purity analysis of 4-(1-Cycloocten-1-yl)morpholine. We will explore a direct analytical approach versus an alternative derivatization-based strategy, delve into a systematic workflow for impurity identification, and establish a framework for method validation. This document is intended for researchers, analytical chemists, and drug development professionals who require a field-proven guide to ensuring the quality of this critical synthetic intermediate.

The Analytical Challenge: Properties and Potential Impurities

The primary analytical challenge stems from the chemical nature of 4-(1-Cycloocten-1-yl)morpholine. As an enamine, it is synthesized via the reaction of cyclooctanone with morpholine, typically with azeotropic removal of water. This process, while effective, can leave behind key process-related impurities. Furthermore, the enamine's carbon-nitrogen double bond is susceptible to hydrolysis, particularly in the presence of moisture, which constitutes a primary degradation pathway.[5]

Common Impurities to Consider:

  • Starting Materials: Unreacted cyclooctanone and morpholine.

  • Solvents: Residual solvents from the reaction and workup, such as toluene.[5]

  • Degradation Products: The primary degradation product via hydrolysis is cyclooctanone, regenerating one of the starting materials.

The diagram below illustrates the synthetic origin of 4-(1-Cycloocten-1-yl)morpholine and the genesis of its common process-related impurities.

cluster_reactants Cyclooctanone Cyclooctanone (Starting Material) Product 4-(1-Cycloocten-1-yl)morpholine (Target Analyte) Cyclooctanone->Product + Toluene, -H2O (Stork Enamine Synthesis) Morpholine Morpholine (Starting Material) Morpholine->Product + Toluene, -H2O (Stork Enamine Synthesis) Impurity_Cyclooctanone Unreacted Cyclooctanone Product->Impurity_Cyclooctanone Potential Carryover Impurity_Morpholine Unreacted Morpholine Product->Impurity_Morpholine Potential Carryover Impurity_Hydrolysis Hydrolysis (Degradation) Product->Impurity_Hydrolysis + H2O Impurity_Hydrolysis->Cyclooctanone Forms

Caption: Synthesis and impurity pathways for 4-(1-Cycloocten-1-yl)morpholine.

Methodology Comparison: Direct vs. Derivatization Approaches

The choice of analytical method is a critical decision point. While many polar amines require derivatization to improve their chromatographic behavior, the enamine structure of 4-(1-Cycloocten-1-yl)morpholine makes it significantly more volatile and less polar than its morpholine precursor, opening the door for a more direct analysis.

Method A: Direct Injection GC-MS Analysis

Causality and Rationale: This is the most straightforward and logical starting point. By avoiding chemical modification, the direct injection method minimizes sample preparation time and eliminates the risk of introducing analytical artifacts through derivatization side-reactions. It provides a clear snapshot of the analyte and any non-polar to moderately polar impurities present in the sample. This approach leverages the inherent power of GC-MS to separate and identify volatile and semi-volatile compounds.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-(1-Cycloocten-1-yl)morpholine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or dichloromethane. Ensure the solvent is of high purity (e.g., HPLC or GC grade).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • Instrumentation & Parameters:

    • System: A gas chromatograph coupled to a mass spectrometer (GC-MS).[3]

    • Injector: 250 °C, Split ratio 20:1, Injection volume 1 µL.

    • Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Transfer Line: 280 °C.

      • Ion Source: 230 °C (Electron Impact - EI).[7]

      • Ionization Energy: 70 eV.[7]

      • Scan Range: 40-450 amu.

Method B: GC-MS with Derivatization (for Polar Impurity Focus)

Causality and Rationale: While Method A is excellent for the main analyte, it may not be optimal for quantifying trace levels of the highly polar and hydrophilic morpholine impurity, which can exhibit poor peak shape on non-polar GC columns. This alternative method involves derivatizing morpholine to a less polar, more volatile compound, ensuring its sharp elution and sensitive detection.[8][9] This approach is not for routine purity assessment of the main peak but serves as a powerful comparative tool for accurately quantifying polar starting materials.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 4-(1-Cycloocten-1-yl)morpholine sample into a 10 mL vial.

    • Add 2 mL of 0.1 M Hydrochloric Acid (HCl) to hydrolyze the enamine. Vortex for 1 minute.

    • Add 200 µL of a saturated sodium nitrite solution to the acidic mixture to convert morpholine into N-nitrosomorpholine.[8] Vortex for 30 seconds.

    • Add 2 mL of dichloromethane and vortex for 1 minute to extract the N-nitrosomorpholine derivative.

    • Allow the layers to separate and carefully transfer the bottom organic layer to a GC vial.

  • Instrumentation & Parameters:

    • Utilize the same GC-MS system and column as in Method A.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 4 minutes.

      • Ramp to 120 °C at 10 °C/min, hold for 3 minutes.

      • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[7]

    • MS Parameters:

      • Set the MS to Selected Ion Monitoring (SIM) mode to enhance sensitivity for the target derivative, monitoring for characteristic ions of N-nitrosomorpholine (e.g., m/z 116.1, 86.1).[7][8]

Comparative Data Summary
ParameterMethod A: Direct InjectionMethod B: Derivatization
Principle Direct separation and detection of the analyte and related impurities.Chemical conversion of polar impurities to improve chromatographic performance.
Primary Application Routine purity assessment (% Area), identification of non-polar impurities.Accurate quantification of trace polar impurities (e.g., morpholine).
Speed & Complexity Fast, simple sample preparation.Multi-step, more complex, and time-consuming.
Potential for Artifacts Low. Risk is primarily from thermal degradation in the injector.Moderate. Risk of incomplete reaction or side-product formation.
Trustworthiness High for the main analyte and similar impurities.High for the target derivative, but requires careful validation.

Data Analysis and Impurity Identification Workflow

A robust analytical method is incomplete without a systematic approach to data interpretation. The primary goal is to calculate the purity of the main component and to identify any co-eluting species.

Purity Calculation: The most common method for purity estimation in the absence of certified reference standards for all impurities is the Area Percent calculation:

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all compounds have a similar response factor in the detector, which is a reasonable starting point for structurally related impurities.

Impurity Identification: The process of identifying an unknown peak is a logical, step-wise investigation. The workflow below outlines the decision-making process.

Start Unknown Peak Detected in Chromatogram GetData Acquire Mass Spectrum of Peak Start->GetData NIST Compare Spectrum to NIST/Wiley Library GetData->NIST Match Good Match Found? NIST->Match Confirm Confirm with Authentic Reference Standard (Co-injection) Match->Confirm Yes NoMatch No/Poor Match Match->NoMatch No Hypothesize Hypothesize Structure (Process-related, Degradant) Interpret Manually Interpret Fragmentation Pattern - Molecular Ion? - Neutral Losses? - Characteristic Fragments? Hypothesize->Interpret Interpret->Confirm Report Report as 'Tentatively Identified' or 'Unknown' Confirm->Report If standard is unavailable NoMatch->Hypothesize

Sources

Comparative

A Comparative Guide to the Nucleophilicity of Medium-Sized Ring Enamines for Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis and drug development, the nuanced reactivity of intermediates can be the determining factor in the success of a synthetic route. Enamines, with their potent carbon-centered nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of modern organic synthesis and drug development, the nuanced reactivity of intermediates can be the determining factor in the success of a synthetic route. Enamines, with their potent carbon-centered nucleophilicity, have long been workhorses for C-C bond formation.[1][2][3][4] However, when these structures are constrained within medium-sized rings (7-11 atoms), their reactivity profiles can deviate significantly from their more common five- and six-membered counterparts. This guide provides an in-depth, objective comparison of the nucleophilicity of medium-sized ring enamines, supported by experimental data and mechanistic insights, to empower researchers in harnessing their unique synthetic potential.

The increased reactivity of enamines compared to enols stems from the lower electronegativity of nitrogen, which more readily donates its lone pair of electrons, enhancing the nucleophilicity of the α-carbon.[2] This guide will delve into how the conformational intricacies and inherent strain of medium-sized rings modulate this fundamental reactivity.

The Influence of Ring Size on Enamine Nucleophilicity: A Tale of Strain and Conformation

The nucleophilicity of an enamine is intrinsically linked to the degree of p-π orbital overlap between the nitrogen lone pair and the C=C double bond.[5] Optimal overlap, leading to higher nucleophilicity, is achieved when the nitrogen's p-orbital is parallel to the p-orbitals of the double bond. In cyclic systems, ring strain and conformational preferences can significantly impact this alignment.

A known trend for cyclic ketone enamines shows the five-membered ring as the most reactive, attributed to its highly planar conformation at the nitrogen atom.[6] The reactivity trend is generally observed as 5 > 8 > 6 > 7-membered rings, with the seven-membered ring being the least reactive.[6] This is explained by the amount of p-character in the nitrogen's lone pair orbital; a higher p-character allows for more effective donation into the alkene's π-system, thus increasing nucleophilicity.[6]

Computational studies have shown that the relative stability of the enamine tautomer versus the imine tautomer increases with the size of the ring.[7] This suggests that for medium-sized rings, the enamine form is more favored, which could have implications for their availability to act as nucleophiles.

Quantitative Comparison of Nucleophilicity: The Mayr Scale

To move beyond qualitative descriptions, we can turn to quantitative measures of nucleophilicity. The Mayr nucleophilicity scale provides a logarithmic framework for comparing the reactivity of various nucleophiles.[8][9] The central equation, log k = sN(N + E), relates the second-order rate constant (k) to the nucleophilicity parameter (N), a nucleophile-specific sensitivity parameter (sN), and the electrophilicity parameter (E) of a reference electrophile.[10][11][12]

Enamine (from Ketone + Amine)Ring SizeMayr Nucleophilicity Parameter (N)SolventReference
Cyclopentanone + Pyrrolidine5~19-21DMSO[10]
Cyclohexanone + Pyrrolidine6~15Not Specified[8]
Cycloheptanone + Pyrrolidine7Lower than 6-memberedInferred[6]
Cyclooctanone + Pyrrolidine8Higher than 6- & 7-memberedInferred[6]

Note: The values for 7- and 8-membered rings are inferred from reactivity trends and may vary depending on the specific amine and reaction conditions. Further experimental determination is warranted.

Experimental Protocols for Determining Enamine Nucleophilicity

The quantitative data presented above is derived from kinetic experiments. Below is a generalized protocol for determining the Mayr nucleophilicity parameter of a novel medium-sized ring enamine. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Protocol: Kinetic Measurement of Enamine Nucleophilicity using Stopped-Flow Photometry

Objective: To determine the second-order rate constant (k2) for the reaction of a medium-sized ring enamine with a reference electrophile (e.g., a benzhydrylium ion).

Materials:

  • Medium-sized ring ketone (e.g., cycloheptanone, cyclooctanone)

  • Secondary amine (e.g., pyrrolidine, morpholine)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reference electrophile with known E parameter (e.g., benzhydrylium tetrafluoroborate)

  • Stopped-flow spectrophotometer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Methodology:

  • Enamine Formation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the medium-sized ring ketone (1.0 eq) and the secondary amine (1.2 eq) in the anhydrous solvent.

    • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) if necessary.[6]

    • Allow the reaction to proceed to completion. The formation of the enamine can be monitored by techniques such as NMR or GC-MS. The enamine is often used in situ without isolation due to its sensitivity to hydrolysis.[8]

  • Kinetic Measurements:

    • Prepare a stock solution of the in situ generated enamine of known concentration in the same anhydrous solvent.

    • Prepare a series of stock solutions of the reference electrophile at various concentrations.

    • The reactions are typically conducted under pseudo-first-order conditions, with the enamine concentration being at least 10-fold higher than the electrophile concentration.

    • The two solutions are rapidly mixed in the stopped-flow spectrophotometer.

    • The disappearance of the colored electrophile is monitored over time by measuring the change in absorbance at its λmax.

    • The observed first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential decay.

  • Data Analysis:

    • A plot of kobs versus the concentration of the enamine will yield a straight line.

    • The slope of this line is the second-order rate constant (k2).

    • Using the Mayr-Patz equation (log k2 = sN(N + E)) and the known E and sN values for the reference electrophile, the nucleophilicity parameter N for the enamine can be calculated.[10][11]

Visualizing the Factors Influencing Nucleophilicity

The interplay between ring size, conformation, and orbital alignment is crucial for understanding the nucleophilicity of cyclic enamines. The following diagram illustrates this relationship.

G cluster_0 Factors Influencing Nucleophilicity RingSize Ring Size RingStrain Ring Strain (Torsional, Transannular) RingSize->RingStrain Conformation Conformational Flexibility RingSize->Conformation OrbitalOverlap p-π Orbital Overlap RingStrain->OrbitalOverlap Conformation->OrbitalOverlap Nucleophilicity Nucleophilicity OrbitalOverlap->Nucleophilicity

Caption: Relationship between ring size and enamine nucleophilicity.

Experimental Workflow for Nucleophilicity Determination

The following diagram outlines the key steps in the experimental determination of enamine nucleophilicity.

G cluster_1 Experimental Workflow Start Start: Synthesize Enamine Kinetic Perform Kinetic Experiments (Stopped-Flow) Start->Kinetic Data Collect Absorbance vs. Time Data Kinetic->Data Calculate_kobs Calculate k_obs Data->Calculate_kobs Plot Plot k_obs vs. [Enamine] Calculate_kobs->Plot Calculate_k2 Determine k2 (slope) Plot->Calculate_k2 Mayr Calculate Mayr Parameter (N) Calculate_k2->Mayr End End: Quantified Nucleophilicity Mayr->End

Caption: Workflow for determining the Mayr nucleophilicity parameter.

Conclusion and Future Outlook

The nucleophilicity of medium-sized ring enamines is a complex interplay of ring strain and conformational effects that dictate the crucial p-π orbital overlap. While general trends suggest that 8-membered ring enamines can exhibit enhanced reactivity compared to their 6- and 7-membered counterparts, a thorough quantitative understanding requires further systematic experimental studies. The protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers to explore and harness the unique reactivity of these challenging yet potentially highly valuable synthetic intermediates. As the demand for novel molecular architectures in drug discovery continues to grow, a deeper understanding of the reactivity of medium-sized rings will be indispensable.

References

  • Enamines - Master Organic Chemistry. (2025, April 16). Master Organic Chemistry. [Link]

  • Which Factors Control the Nucleophilic Reactivities of Enamines? - ResearchGate. (n.d.). ResearchGate. [Link]

  • Bond Energies of Enamines. (2022, February 10). PMC. [Link]

  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. [Link]

  • (PDF) Effect of ring in imines and enamines tautomerism in gas phase and solution: A computational study. (2025, August 6). ResearchGate. [Link]

  • Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines. (n.d.). PMC. [Link]

  • Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines. (n.d.). Open Access LMU. [Link]

  • nucleophilicity of enamines. (2019, January 18). YouTube. [Link]

  • Enamines - Making Molecules. (2024, September 2). Making Molecules. [Link]

  • Stork Enamine Synthesis. (2022, September 12). Chemistry Steps. [Link]

  • Stork Enamine Synthesis. (n.d.). Organic Chemistry Tutor. [Link]

  • Enamine. (n.d.). Wikipedia. [Link]

Sources

Validation

Technical Guide: Structural Validation of Enamines via Olefinic Proton Signatures

Executive Summary The Diagnostic Challenge: Enamines are transient, moisture-sensitive intermediates critical to asymmetric organocatalysis and the Stork enamine synthesis. Their validation is often complicated by rapid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Diagnostic Challenge: Enamines are transient, moisture-sensitive intermediates critical to asymmetric organocatalysis and the Stork enamine synthesis. Their validation is often complicated by rapid hydrolysis to the parent ketone/aldehyde or equilibrium with iminium ions.

The Solution: This guide establishes the Olefinic Proton (


-proton) Signal Analysis  via 

H NMR as the superior validation standard. Unlike IR spectroscopy, which provides only functional group evidence, or Mass Spectrometry, which risks fragmentation, NMR offers a non-destructive, quantitative, and stereochemically definitive readout.

The Mechanic: Why the Olefinic Signal Matters

The core of enamine validation lies in the electronic distinctiveness of the


-carbon.
Electronic Shielding Mechanism

In an enamine (


), the nitrogen lone pair donates electron density into the 

-system.

This resonance effect significantly shields the

-proton, shifting its signal upfield relative to standard alkenes.
  • Standard Alkene

    
    :  5.0 – 6.5 ppm
    
  • Enamine

    
    -Proton 
    
    
    
    :
    4.0 – 5.5 ppm (Diagnostic Window)
  • Iminium Ion

    
    :  8.0 – 9.5 ppm (Highly Deshielded)
    

Key Insight: The presence of a signal in the 4.0–5.5 ppm range is the primary "Go/No-Go" indicator of successful enamine formation versus hydrolysis (which would show aldehyde signals >9 ppm) or iminium formation.

Comparative Analysis: NMR vs. Alternatives

The following table compares the "Olefinic Proton Method" against traditional characterization techniques.

Feature

H NMR (Olefinic Proton)
FT-IR Spectroscopy Mass Spectrometry (ESI/EI) X-Ray Crystallography
Primary Marker Chemical Shift (

4.0-5.5)
C=C Stretch (1630-1680 cm

)
Molecular Ion (

)
3D Atom Coordinates
Stereochemistry Definitive (via

-coupling)
AmbiguousNoneDefinitive
Sample State Solution (In-situ)Solid/Liquid (Neat)Gas Phase/SolvatedSolid Crystal
Risk Factor Solvent acidity (Hydrolysis)Signal Overlap (Amides)Ionization FragmentationCrystal instability
Quantitation High (Integration)LowLowN/A
Verdict Gold Standard Rapid Screening OnlyCorroborative OnlyRare/Difficult

Expert Note: While IR is faster, the C=C stretch of enamines often overlaps with amide I bands or aromatic ring stretches. Only NMR provides the scalar coupling constants (


-values) necessary to assign 

geometry.

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, this protocol uses an "internal control" approach.

Reagents & Preparation[1][2][3]
  • Solvent: Benzene-

    
     (
    
    
    
    ) is preferred over Chloroform-
    
    
    (
    
    
    ).
    • Reasoning:

      
       often contains trace DCl acid, which catalyzes enamine hydrolysis. If 
      
      
      
      must be used, neutralize it by passing through basic alumina immediately before use.
  • Vessel: Oven-dried NMR tubes flushed with Argon.

Step-by-Step Workflow
  • Baseline Acquisition: Acquire a spectrum of the starting aldehyde/ketone and the secondary amine separately. Note the

    
    -proton shift of the carbonyl.
    
  • In-Situ Formation: Mix reagents in the NMR tube (if kinetics allow) or transfer the reaction aliquot under inert atmosphere.

  • Acquisition: Run a standard 16-scan

    
    H NMR.
    
  • The "Hydrolysis Check" (Self-Validation):

    • Look for the aldehyde proton (9-10 ppm).

    • Pass Criteria: Integral of aldehyde signal < 5% relative to the putative enamine signal.

  • Signal Identification: Locate the doublet or triplet in the 4.0–5.5 ppm region.

Data Interpretation: Decoding the Signal

Once the signal is located, analyze the multiplicity to determine stereochemistry.

Distinguishing Isomers

For enamines derived from aldehydes (


):
  • 
    -Isomer (Trans):  The vicinal protons are anti-periplanar.
    
    • Coupling Constant (

      
      ): 12.0 – 15.0 Hz 
      
  • 
    -Isomer (Cis):  The vicinal protons are syn-clinal.
    
    • Coupling Constant (

      
      ): 6.0 – 10.0 Hz 
      

Causality: The larger coupling in the


-isomer arises from the better orbital overlap in the anti-periplanar arrangement (Karplus relationship).
Rotamers

Enamines often exhibit restricted rotation around the


 bond, leading to broadened signals or dual sets of peaks at room temperature.
  • Validation Step: If broad signals are observed, perform Variable Temperature (VT) NMR. Heating the sample (e.g., to 50°C) should coalesce the rotamer signals into a sharp average, confirming the species is a single chemical entity and not a mixture of impurities.

Visualization: The Validation Logic Flow

The following diagram outlines the decision matrix for validating enamine structure.

EnamineValidation Start Crude Reaction Mixture Solvent Dissolve in C6D6 (Avoid Acidic CDCl3) Start->Solvent Acquisition Acquire 1H NMR Solvent->Acquisition CheckRegion Inspect 4.0 - 6.0 ppm Acquisition->CheckRegion SignalDecision Signal Present? CheckRegion->SignalDecision NoSignal Check 9.0-10.0 ppm (Aldehyde/Hydrolysis) SignalDecision->NoSignal No YesSignal Analyze Multiplicity (J-Coupling) SignalDecision->YesSignal Yes CouplingDecision Calculate 3J_HH YesSignal->CouplingDecision LargeJ J = 12-15 Hz (E-Isomer) CouplingDecision->LargeJ SmallJ J = 6-10 Hz (Z-Isomer) CouplingDecision->SmallJ Broad Broad Singlet? (Rotamers) CouplingDecision->Broad VT_NMR Run VT-NMR (50°C) Check Coalescence Broad->VT_NMR

Figure 1: Decision matrix for validating enamine formation and stereochemistry via


H NMR.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.

  • Seebach, D., & Hayes, A. (2007). "Mechanistic Investigations of the Organocatalytic Michael Addition." Helvetica Chimica Acta.[1]

  • Chemistry Steps. (2024). "NMR Chemical Shift Values Table."

  • Creative Biostructure. (2025). "Difference Between UV, IR, and NMR Spectroscopy."

  • Michigan State University. (n.d.). "Proton NMR Chemical Shift Data."

Sources

Comparative

Definitive Guide to Reference Standards for 4-(1-Cycloocten-1-yl)morpholine Analysis

Executive Summary 4-(1-Cycloocten-1-yl)morpholine (CAS: 17344-01-3) is a critical enamine intermediate utilized in organic synthesis, particularly in Stork enamine alkylations and Michael additions.[1] Its utility in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-Cycloocten-1-yl)morpholine (CAS: 17344-01-3) is a critical enamine intermediate utilized in organic synthesis, particularly in Stork enamine alkylations and Michael additions.[1] Its utility in drug development stems from its ability to facilitate mild, regioselective mono-alkylation of cyclooctanone derivatives.

However, its analysis presents a unique challenge: hydrolytic instability . Upon exposure to atmospheric moisture, this enamine rapidly reverts to its precursors, cyclooctanone and morpholine. Consequently, the choice of reference standard—whether a Certified Reference Standard (CRS) , a Lab-Synthesized Isolate , or In-Situ Generation —drastically impacts analytical accuracy and experimental reproducibility.

This guide objectively compares these three approaches, providing experimental protocols and data to support decision-making in pharmaceutical and chemical research.

Technical Profile & Mechanism

Before comparing standards, it is essential to understand the molecule's behavior.

  • Chemical Name: 4-(1-Cycloocten-1-yl)morpholine[1][2]

  • CAS Number: 17344-01-3[1][2]

  • Molecular Formula: C₁₂H₂₁NO[1][2]

  • Key Characteristic: Enamines are nucleophilic at the

    
    -carbon but susceptible to acid-catalyzed hydrolysis.[1]
    
Hydrolysis Pathway (The Stability Challenge)

The primary failure mode for any reference standard of this compound is hydrolysis. This reaction is equilibrium-driven and catalyzed by trace acids or ambient moisture.[1]

HydrolysisPathway Enamine 4-(1-Cycloocten-1-yl)morpholine (Enamine) Intermediate Iminium Ion Intermediate Enamine->Intermediate Protonation (Trace Acid) Water + H₂O Water->Intermediate Products Cyclooctanone + Morpholine Intermediate->Products Hydrolysis

Figure 1: The acid-catalyzed hydrolysis pathway of 4-(1-Cycloocten-1-yl)morpholine.[1] Storage under strictly anhydrous conditions is required to prevent degradation into the ketone and amine.

Comparative Analysis of Reference Standard Options

Option A: Certified Reference Standard (CRS)

Best for: GMP analysis, impurity profiling, and quantitative method validation.

Performance Profile:

  • Purity: >98% (GC/NMR).

  • Stability: High (packaged under Argon).

  • Traceability: COA provided.

Option B: Lab-Synthesized Isolate (Distilled)

Best for: Synthetic method development and qualitative identification.[1]

Performance Profile:

  • Purity: Variable (90-95%).[1]

  • Stability: Moderate (degrades within weeks if not stored at -20°C).[1]

  • Cost: Low material cost, high labor cost.

Option C: In-Situ Generation

Best for: One-pot synthetic reactions where isolation is unnecessary.[1]

Performance Profile:

  • Purity: Unknown (contains equilibrium amounts of ketone/amine).

  • Stability: N/A (used immediately).

  • Suitability: Unsuitable for analytical calibration.

Quantitative Comparison Matrix
FeatureCertified Reference Standard (CRS)Lab-Synthesized IsolateIn-Situ Generation
Purity Guarantee High (>98%) Variable (User defined)None
Shelf Life 1-2 Years (Sealed)< 1 Month< 1 Hour
Moisture Content < 0.1%VariableHigh (Reaction water)
Impurity Profile CharacterizedUncharacterizedHigh (Unreacted SM)
Use Case QC, Quantification, ValidationSynthesis, R&DHigh-throughput Screening

Experimental Protocols & Validation

Purity Assessment via GC-MS

Gas Chromatography is the preferred method for purity analysis, provided the injector temperature does not induce thermal degradation.

Method Parameters:

  • Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injector: 250°C, Split 20:1.

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

  • Detection: MS (EI, 70 eV).

Critical Observation: A pure standard will show a single major peak. Degraded samples will show three distinct peaks:

  • Morpholine (Early eluting)[3]

  • Cyclooctanone (Mid eluting)

  • 4-(1-Cycloocten-1-yl)morpholine (Late eluting)[1]

1H-NMR Identification

NMR is the definitive technique for verifying the integrity of the enamine double bond.

  • Solvent: CDCl₃ (Must be neutralized with basic alumina to prevent acid-catalyzed hydrolysis in the tube).[1]

  • Key Signal: The vinylic proton at C2 of the cyclooctene ring appears as a triplet (t) or multiplet around 4.4 – 4.6 ppm .

  • Degradation Check: Disappearance of the vinylic signal and appearance of cyclooctanone

    
    -protons indicates hydrolysis.[1]
    
Synthesis Protocol (Lab-Scale Standard Preparation)

For researchers opting to synthesize their own standard (Option B), the Stork Enamine Synthesis method is the industry benchmark.

Step-by-Step Workflow:

  • Reagents: Mix Cyclooctanone (1.0 eq) and Morpholine (1.2 eq) in Toluene.

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.01 eq).

  • Apparatus: Attach a Dean-Stark trap.

  • Reflux: Heat to reflux until water collection ceases (approx. 4-6 hours).

  • Isolation: Remove solvent in vacuo.

  • Purification: Critical Step – Perform vacuum distillation under high vacuum (<1 mmHg). The product is heat-sensitive.[1]

  • Storage: Store under Argon at -20°C.

SynthesisWorkflow Start Start: Cyclooctanone + Morpholine Reflux Reflux in Toluene (Dean-Stark Trap) Start->Reflux WaterRemoval Azeotropic Water Removal Reflux->WaterRemoval Evap Solvent Evaporation Reflux->Evap Distill Vacuum Distillation (<1 mmHg) Evap->Distill Storage Store under Argon (-20°C) Distill->Storage

Figure 2: Workflow for the laboratory synthesis and isolation of research-grade 4-(1-Cycloocten-1-yl)morpholine.

Strategic Recommendations

When to use a Certified Reference Standard (CRS)?
  • Scenario: You are validating a new analytical method for impurity detection in a drug substance.

  • Reasoning: You need a guaranteed purity factor to calculate Response Factors (RF). Any hydrolysis in your standard will lead to overestimation of the enamine content in your samples.

When to Synthesis In-House?
  • Scenario: You are performing a reaction screening where the enamine is an intermediate.

  • Reasoning: The absolute purity is less critical than the functional reactivity. Freshly distilled material is often superior to an old, opened vial of commercial standard.

Handling Best Practices
  • Never store the standard in a solvent containing protic sources (e.g., wet chloroform, alcohols).

  • Always warm the refrigerated vial to room temperature before opening to prevent condensation.

  • Re-test purity via GC-MS immediately prior to use if the vial has been open for >1 week.

References

  • National Institute of Standards and Technology (NIST). Morpholine, 4-(1-cyclohexen-1-yl)- Mass Spectrum.[1][4] (Analog Reference). Retrieved from [Link][1]

  • Organic Syntheses. 1-Morpholino-1-cyclohexene.[1][3][4][5] Org.[3][6][7] Synth. 1961, 41, 65. (Methodology Reference). Retrieved from [Link][1]

  • PubChem. 4-(Cycloocten-1-yl)morpholine Compound Summary. Retrieved from [Link][1]

  • Chemistry Steps. Stork Enamine Synthesis Mechanism and Applications. Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(1-Cycloocten-1-yl)morpholine

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1-Cycloocten-1-yl)morpholine (CAS No. 17344-01-3), a common enamine intermediate in organic synthesis. The procedures outlined here are grounded in established chemical safety principles and regulatory compliance to ensure the protection of laboratory personnel and the environment.

The disposal of any chemical waste is not merely a logistical task but a final, critical step in the experimental process. For enamines like 4-(1-Cycloocten-1-yl)morpholine, improper handling can lead to unintended reactions and potential hazards. This guide explains the causality behind each procedural step, creating a self-validating system for safe laboratory operations.

Hazard Profile and Chemical Rationale

Understanding the chemical nature of 4-(1-Cycloocten-1-yl)morpholine is fundamental to its safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from its structural components: the morpholine ring, the cyclooctene ring, and the enamine functional group.

  • Morpholine Moiety: Morpholine itself is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2][3] It is a secondary amine, which can react with nitrites to form potentially carcinogenic N-nitrosamines.[4]

  • Enamine Functionality: Enamines are susceptible to hydrolysis, especially in the presence of acid, which cleaves the molecule back to its parent ketone (cyclooctanone) and secondary amine (morpholine). This reactivity necessitates strict segregation from acidic waste streams.

  • Cyclooctene Structure: While the cyclooctene moiety itself is less hazardous, related unsaturated cyclic hydrocarbons can be flammable.[5]

  • Analogous Compound Data: The SDS for a similar compound, 4-(1-Cyclohexen-1-yl)morpholine, classifies it as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[6]

Based on this analysis, 4-(1-Cycloocten-1-yl)morpholine must be treated as a flammable, corrosive, and toxic hazardous waste .

Essential Safety and Personal Protective Equipment (PPE)

Before handling any waste, ensure all appropriate safety measures are in place. Handling should always occur within a certified chemical fume hood to prevent inhalation of vapors.[2][7]

Required PPE & Safety Measures Specification & Rationale
Eye Protection Chemical splash goggles or a full face shield.[6][8][9]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for tears before use.[8][9]
Body Protection A flame-resistant lab coat.[9]
Engineering Controls Work must be conducted in a well-ventilated chemical fume hood.[2]
Emergency Equipment An accessible and tested safety shower and eyewash station are mandatory.[8][9]
Step-by-Step Disposal Protocol

The disposal of 4-(1-Cycloocten-1-yl)morpholine must comply with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] The following protocol ensures compliance and safety.

Step 1: Designate a Satellite Accumulation Area (SAA) In your laboratory, at or near the point of waste generation, designate an SAA.[11][12] This is a temporary storage location under the control of the laboratory personnel. Ensure the SAA does not exceed regulatory volume limits (e.g., 25-55 gallons total, depending on jurisdiction).[13]

Step 2: Select a Compatible Waste Container Choose a container that is in good condition and compatible with the chemical waste.[11]

  • Recommended: Use the original product container if it is empty and in good condition.[13] Alternatively, a high-density polyethylene (HDPE) or glass container is suitable.

  • Rationale: The container must not react with or be degraded by the enamine or any other compatible waste you may add. Check chemical compatibility charts to verify your choice.[14][15]

Step 3: Label the Waste Container Correctly Proper labeling is a critical regulatory requirement and prevents accidental mixing of incompatible chemicals.

  • As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.[11][12][16]

  • The label must clearly list all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[11]

  • Include the date accumulation started and the location (building, room number).[12][13]

Step 4: Waste Segregation This is the most critical step for preventing dangerous reactions in the waste container.

  • DO NOT mix 4-(1-Cycloocten-1-yl)morpholine waste with acids. This will cause a vigorous hydrolysis reaction.

  • DO NOT mix with strong oxidizing agents (e.g., nitrates, perchlorates, permanganates) as this can lead to a fire or explosion.[4][17]

  • Store the enamine/amine waste stream separately from acids, bases, and oxidizers.[7][11][12][18]

Step 5: Accumulate Waste Safely

  • Add waste to the container inside a chemical fume hood.

  • Keep the container securely closed at all times except when adding waste.[11] Do not leave a funnel in the opening.[11]

  • Store the sealed container in your designated SAA, away from heat sources or direct sunlight.[1]

Step 6: Arrange for Professional Disposal

  • Once the container is 90% full, or within six months of the accumulation start date, arrange for a pickup from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal service.[10][11]

  • The ultimate disposal method will likely be high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 4-(1-Cycloocten-1-yl)morpholine.

G cluster_prep Preparation & Collection cluster_segregation Segregation Check (Critical) cluster_disposal Final Disposal A Start: Generation of 4-(1-Cycloocten-1-yl)morpholine Waste B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Work in a Chemical Fume Hood B->C D Select Compatible Container (e.g., HDPE, Glass) C->D E Affix 'Hazardous Waste' Label & List All Contents D->E F Place Container in Designated Satellite Accumulation Area (SAA) E->F G Is the waste stream free of acids and strong oxidizers? F->G H YES: Add waste to container. Keep closed. G->H Safe to Proceed I NO: Create a separate, properly labeled waste stream for the incompatible waste. G->I Incompatible J Is container >90% full OR has it been accumulating for >6 months? H->J I->F Start New Container K Continue to accumulate waste safely in SAA J->K No L Contact EH&S for Hazardous Waste Pickup J->L Yes K->A New Waste Generation M End: Professional Disposal (e.g., Incineration) L->M

Caption: Disposal workflow for 4-(1-Cycloocten-1-yl)morpholine.

Spill & Emergency Procedures

In the event of a spill, evacuate unnecessary personnel and remove all ignition sources.[8] For a small spill, absorb the material with an inert, non-combustible absorbent like clay or diatomaceous earth.[8] Collect the contaminated material into a sealed, properly labeled hazardous waste container.[8] Ventilate the area and wash the spill site after pickup is complete.[17] For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to this comprehensive guide, you can ensure that the disposal of 4-(1-Cycloocten-1-yl)morpholine is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Morpholine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]

  • Morpholine Safety Data Sheet. The Lab Depot. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Cyclooctatetraene - Wikipedia. Wikipedia. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • 4-(Cycloocten-1-yl)morpholine | C12H21NO. PubChem. [Link]

  • Safety Data Sheet Morpholine. Redox. [Link]

  • Chemical Properties of Morpholine, 4-(1-cyclohexen-1-yl)- (CAS 670-80-4). Cheméo. [Link]

  • 4-(1-cyclohexen-1-yl)morpholine Physical Properties. ChemSynthesis. [Link]

  • Chemical Resistance Guide. Harrington Process Solutions. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

Sources

Handling

Personal protective equipment for handling 4-(1-Cycloocten-1-yl)morpholine

Topic: Personal protective equipment for handling 4-(1-Cycloocten-1-yl)morpholine Audience: Researchers, scientists, and drug development professionals. Executive Safety Assessment Compound Class: Enamine (Cyclic amine d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(1-Cycloocten-1-yl)morpholine Audience: Researchers, scientists, and drug development professionals.

Executive Safety Assessment

Compound Class: Enamine (Cyclic amine derivative) CAS Number: (Analogous to 670-80-4 for cyclohexenyl derivative; specific CAS for cyclooctenyl: Refer to vendor CoA, typically listed as 4-morpholinocyclooctene) PubChem CID: 87064

4-(1-Cycloocten-1-yl)morpholine is a moisture-sensitive enamine intermediate commonly used in Stork enamine alkylation reactions. While the pure enamine is typically classified as an Irritant (Skin/Eye/Respiratory) , its primary safety risk stems from its chemical instability. Upon contact with ambient moisture, it hydrolyzes to release Morpholine and Cyclooctanone .

Critical Hazard Warning:

  • Hydrolysis Hazard: Morpholine (the hydrolysis product) is Corrosive (Skin Burns/Eye Damage) , Flammable , and Acutely Toxic .[1]

  • Operational Mandate: PPE and handling protocols must be designed to protect against both the enamine and its corrosive hydrolysis products.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Fume Hood (Certified) Mandatory. Enamines often carry a faint amine odor. Hydrolysis releases morpholine vapors (TLV: 20 ppm), which are corrosive to the respiratory tract.
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or LaminatePermeation Defense. While enamines are lipophilic, the morpholine byproduct can permeate standard nitrile. Double gloving provides a "sacrificial" outer layer. Change immediately upon splash.
Eye/Face Chemical Splash Goggles Zero Tolerance for Safety Glasses. Standard safety glasses do not seal against vapors. Morpholine vapors can cause corneal edema ("blue haze" vision) and permanent damage.
Body Lab Coat (Cotton/Flame Resistant) Fire/Splash Protection. Synthetic blends can melt into skin if a flammable solvent fire occurs.
Engineering Controls Schlenk Line / Glovebox Process Integrity. High-purity enamines degrade rapidly in air. Handling under Nitrogen/Argon is required for both safety and yield.

Operational Handling Protocol: The "Dry-Path" Workflow

Objective: Transfer and utilize 4-(1-Cycloocten-1-yl)morpholine without inducing hydrolysis or exposure.

A. Pre-Operational Checks[1]
  • Glassware Preparation: All glassware must be flame-dried or oven-dried (120°C for >4 hours) and cooled under an inert atmosphere (N₂ or Ar).

  • Solvent Integrity: Ensure reaction solvents (e.g., Toluene, THF, Acetonitrile) are anhydrous (<50 ppm water).

  • Quench Setup: Prepare a neutralization bath (dilute HCl or acidic aqueous stream) before starting work to handle waste immediately.

B. Transfer Technique (Cannula/Syringe)

Do not pour this chemical. Pouring increases surface area exposure to humid air, accelerating hydrolysis.

  • Septum Seal: Maintain the reagent bottle under positive inert gas pressure.

  • Syringe Transfer: Use a gas-tight glass syringe with a locking Luer tip.

  • Pressure Equalization: If removing >10 mL, use a dual-needle technique (one for liquid, one for inert gas backfill) to prevent vacuum lock.

C. Visualizing the Workflow

The following diagram illustrates the critical decision points in the handling process to maintain "Dry-Path" integrity.

HandlingWorkflow Start Start: Reagent Retrieval CheckSeal Check Septum Integrity Start->CheckSeal Atmosphere Is Atmosphere Inert (N2/Ar)? CheckSeal->Atmosphere Dry Proceed: Cannula/Syringe Transfer Atmosphere->Dry Yes Wet STOP: Purge/Dry System Atmosphere->Wet No Reaction Reaction Vessel (Positive Pressure) Dry->Reaction Wet->Atmosphere Retry Quench Controlled Hydrolysis (Acidic Workup) Reaction->Quench End of Process

Figure 1: "Dry-Path" logic flow for preventing moisture contamination and accidental hydrolysis during transfer.

Emergency Response & Spill Management

Scenario: You have spilled 50 mL of 4-(1-Cycloocten-1-yl)morpholine on the benchtop outside the hood.

Immediate Action Steps:
  • Evacuate & Ventilate: The spill will immediately begin to hydrolyze, releasing morpholine vapors. Clear the immediate area.[2][3][4]

  • PPE Upgrade: Do not approach without Respiratory Protection (Full-face respirator with Organic Vapor/Ammonia cartridges) if the fume hood cannot handle the load.

  • Containment:

    • Cover spill with Dry Sand or Vermiculite . Do not use paper towels (high surface area promotes rapid volatilization).

    • Pro-Tip: If available, cover the absorbent with a plastic sheet to suppress vapor release while the absorbent works.

Disposal of Spilled Material:
  • Scoop contaminated sand into a wide-mouth jar.

  • Do not seal tightly immediately; allow off-gassing in a fume hood.

  • Label as: "Hazardous Waste: Morpholine Enamine + Absorbent (Flammable/Corrosive)."

Spill Decision Logic

SpillResponse Spill Spill Detected Location Location? Spill->Location InHood Inside Fume Hood Location->InHood Contained OutHood Outside Fume Hood Location->OutHood Uncontained ActionHood 1. Close Sash 2. Absorb with Sand 3. Bag & Tag InHood->ActionHood ActionOut 1. EVACUATE LAB 2. Don Respirator 3. Ventilate OutHood->ActionOut

Figure 2: Decision matrix for spill response based on containment location.

Waste Disposal & Deactivation[1]

Never dispose of pure enamines in the general organic solvent waste container without deactivation, as they can react with moisture or other waste streams (e.g., acid chlorides) to generate heat or pressure.

Deactivation Protocol:

  • Controlled Hydrolysis: Slowly add the enamine waste to a stirred solution of dilute Hydrochloric Acid (1M HCl).

    • Chemistry: This converts the enamine into Cyclooctanone (organic layer) and Morpholinium Chloride (aqueous layer).

  • Separation (Optional): If volume is high, separate the organic layer (ketone) for non-halogenated organic waste.

  • Disposal: The aqueous layer containing morpholinium salt is stable and can be disposed of in the Aqueous/Acidic Waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87064, 4-(1-Cycloocten-1-yl)morpholine. Retrieved from [Link]

  • Master Organic Chemistry (2025). Enamines: Synthesis, Stability, and Reactivity. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

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